Trimethoprim
Description
This compound is an aminopyrimidine antibiotic whose structure consists of pyrimidine 2,4-diamine and 1,2,3-trimethoxybenzene moieties linked by a methylene bridge. It has a role as an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, a xenobiotic, an environmental contaminant, a drug allergen, an antibacterial drug and a diuretic. It is a member of methoxybenzenes and an aminopyrimidine.
This compound is an antifolate antibacterial agent that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) - in doing so, it prevents the synthesis of bacterial DNA and ultimately continued bacterial survival. This compound is often used in combination with [sulfamethoxazole] due to their complementary and synergistic mechanisms but may be used as a monotherapy in the treatment and/or prophylaxis of urinary tract infections. It is structurally and chemically related to [pyrimethamine], another antifolate antimicrobial used in the treatment of plasmodial infections.
This compound is a Dihydrofolate Reductase Inhibitor Antibacterial. The mechanism of action of this compound is as a Dihydrofolate Reductase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Organic Cation Transporter 2 Inhibitor.
Sulfamethoxazole with this compound is a fixed antibiotic combination that is widely used for mild-to-moderate bacterial infections and as prophylaxis against opportunistic infections. Like other sulfonamide-containing medications, this combination has been linked to rare instances of clinically apparent acute liver injury.
This compound is a synthetic derivative of trimethoxybenzyl-pyrimidine with antibacterial and antiprotozoal properties. As a pyrimidine inhibitor of bacterial dihydrofolate reductase, this compound binds tightly to the bacterial enzyme, blocking the production of tetrahydrofolic acid from dihydrofolic acid. The antibacterial activity of this agent is potentiated by sulfonamides. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 5 approved and 29 investigational indications.
A pyrimidine inhibitor of dihydrofolate reductase, it is an antibacterial related to PYRIMETHAMINE. It is potentiated by SULFONAMIDES and the this compound, SULFAMETHOXAZOLE DRUG COMBINATION is the form most often used. It is sometimes used alone as an antimalarial. This compound RESISTANCE has been reported.
See also: this compound Sulfate (active moiety of); this compound Hydrochloride (active moiety of) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Record name | TRIMETHOPRIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trimethoprim | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Trimethoprim | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023712 | |
| Record name | Trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethoprim is an odorless white powder. Bitter taste. (NTP, 1992), Solid | |
| Record name | TRIMETHOPRIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethoprim | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), ... Very slightly soluble in water and slightly soluble in alcohol., Soluble in N,N-dimethylacetamide (DMAC) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °C., In water, 400 mg/l @ 25 °C, 6.15e-01 g/L | |
| Record name | TRIMETHOPRIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethoprim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIMETHOPRIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trimethoprim | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to cream, crystalline powder | |
CAS No. |
738-70-5 | |
| Record name | TRIMETHOPRIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethoprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=738-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoprim [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoprim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trimethoprim | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethoprim | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoprim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN164J8Y0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHOPRIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trimethoprim | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
390 to 397 °F (NTP, 1992), 199-203 °C, 199 - 203 °C | |
| Record name | TRIMETHOPRIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21180 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethoprim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimethoprim | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Trimethoprim's Action on Dihydrofolate Reductase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim, a synthetic antimicrobial agent, exhibits its therapeutic efficacy through the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of nucleic acids and amino acids. By competitively binding to the active site of bacterial DHFR, this compound effectively halts this vital process, leading to bacteriostasis. Its remarkable selectivity for the bacterial enzyme over its mammalian counterpart underpins its clinical success. This guide provides a comprehensive examination of the molecular interactions, kinetic data, and experimental methodologies central to understanding this compound's mechanism of action.
Introduction: The Folate Pathway as a Therapeutic Target
Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folate and must synthesize it de novo.[1] This metabolic distinction makes the bacterial folate biosynthesis pathway a prime target for antimicrobial agents. The final and crucial step in this pathway is the conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a reaction catalyzed by dihydrofolate reductase (DHFR).[1] THF and its derivatives are essential one-carbon donors for the synthesis of thymidine, purine nucleotides, and certain amino acids.[1] Inhibition of DHFR leads to a depletion of the intracellular THF pool, thereby disrupting DNA synthesis and repair, and ultimately arresting bacterial growth.[2]
Molecular Mechanism of this compound Action
This compound functions as a potent and selective competitive inhibitor of bacterial DHFR.[1][2] Its chemical structure, particularly the diaminopyrimidine ring, mimics the pteridine ring of the natural substrate, DHF, allowing it to bind with high affinity to the enzyme's active site.[1] This binding is reversible and occurs at the same site as DHF, hence the competitive nature of the inhibition.
The selectivity of this compound is a cornerstone of its clinical utility. It binds to bacterial DHFR with an affinity that is several thousand-fold higher than its affinity for human DHFR.[3] This significant difference in binding affinity is attributed to subtle but critical variations in the amino acid residues lining the active sites of the respective enzymes.
Synergistic Action with Sulfonamides
This compound is frequently co-administered with sulfamethoxazole, a sulfonamide antibiotic.[4] This combination results in a powerful synergistic effect because the two drugs inhibit sequential steps in the same metabolic pathway.[1][4] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme that acts earlier in the folate synthesis pathway, thereby reducing the production of DHF.[1][4] This dual blockade is often bactericidal, whereas each drug individually is typically bacteriostatic.[4]
Quantitative Analysis of DHFR Inhibition
The inhibitory potency of this compound is quantified through various kinetic parameters, most notably the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values underscore the high selectivity of this compound for bacterial DHFR over the human ortholog.
| Enzyme Source | Ki (nM) | IC50 (µM) | Reference |
| Escherichia coli (chromosomal) | - | 0.007 | [5] |
| Staphylococcus aureus (DfrB) | 2.7 ± 0.2 | - | |
| Human (recombinant) | - | 55.26 | [2] |
| Streptococcus pneumoniae | - | - | |
| E. coli (Type XV resistant) | 15900 | 22.4 | [5] |
| S. aureus (DfrA resistant) | 820 | - | [6] |
| S. aureus (DfrG resistant) | 31000 | - | [6] |
| S. aureus (DfrK resistant) | 4260 | - | [6] |
Table 1: Comparative Ki and IC50 values of this compound against various DHFR enzymes.
| Enzyme | KM for DHF (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |
| S. aureus (DfrB) | 13.35 | 4.66 | 0.34 | [7][6] |
| S. aureus (DfrA) | 5.76 | - | 0.72 | [6] |
| S. aureus (DfrG) | 8.87 | - | - | [6] |
| S. aureus (DfrK) | 11.01 | - | - | [6] |
Table 2: Kinetic parameters of wild-type and resistant S. aureus DHFR enzymes.
Experimental Protocols
DHFR Activity Assay
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.[8]
Materials:
-
Purified DHFR enzyme
-
Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[9]
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a quartz cuvette.
-
Initiate the reaction by adding the DHF solution.
-
Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 2.5 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
Determination of IC50 for this compound
Principle: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Procedure:
-
Perform the DHFR activity assay as described above.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
For each this compound concentration, pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) before initiating the reaction with DHF.[1]
-
Measure the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.[3][9]
Visualizing the Mechanism and Workflows
Caption: this compound's mechanism of action via competitive inhibition of DHFR.
Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).
Caption: Experimental workflow for determining the IC50 of a DHFR inhibitor.
Mechanisms of Resistance
The emergence of this compound resistance is a significant clinical concern. Bacteria have evolved several mechanisms to counteract the inhibitory effects of this antibiotic:
-
Target Modification: Mutations in the chromosomal dfr gene can lead to alterations in the DHFR enzyme, reducing its binding affinity for this compound.[10][11]
-
Target Replacement: Acquisition of plasmid-encoded dfr genes that produce this compound-resistant DHFR enzymes is a common mechanism of resistance.[11][12] These resistant enzymes can have thousands of times lower affinity for the drug.[5]
-
Target Overproduction: Increased expression of the endogenous DHFR can overcome the inhibitory effect of this compound.[12]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.[11]
Conclusion
This compound's efficacy as an antibacterial agent is rooted in its highly selective and potent inhibition of bacterial dihydrofolate reductase. A thorough understanding of its mechanism of action, including the molecular basis of its selectivity, the kinetics of its interaction with the target enzyme, and the mechanisms by which resistance emerges, is crucial for the continued development of effective antimicrobial therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. New this compound-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Broad Spectrum DHFR inhibitors Targeting this compound Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 12. Molecular mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Novel Trimethoprim Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of contemporary strategies for the synthesis of novel analogs of Trimethoprim (TMP), a critical antibiotic targeting dihydrofolate reductase (DHFR). As bacterial resistance to existing antibiotics continues to rise, the development of new TMP derivatives with enhanced potency, broader spectrum of activity, and the ability to overcome resistance mechanisms is of paramount importance. This document details key synthetic methodologies, presents quantitative biological data for novel analogs, and provides detailed experimental protocols for their synthesis and evaluation.
Introduction to this compound and the Rationale for Analog Synthesis
This compound is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid biosynthesis pathway.[1][2] This pathway is essential for the synthesis of thymidine, purines, and certain amino acids, which are vital for DNA replication and cellular growth.[1][2] The synergistic combination of this compound with sulfamethoxazole, which targets an earlier step in the same pathway, has been a mainstay of antibacterial therapy for decades.[1][2]
The emergence of this compound-resistant bacterial strains, often due to mutations in the dhfr gene, necessitates the development of novel analogs.[3] The primary goals for synthesizing new TMP derivatives include:
-
Enhanced binding affinity to both wild-type and resistant forms of DHFR.
-
Improved pharmacokinetic and pharmacodynamic properties .
-
Broader spectrum of activity against a wider range of bacterial pathogens.
-
Reduced off-target effects and improved safety profile.
This guide will explore several successful strategies for modifying the this compound scaffold to achieve these goals.
Key Synthetic Strategies for Novel this compound Analogs
Several innovative synthetic approaches have been employed to generate libraries of novel this compound analogs. These strategies often focus on modifications of the trimethoxybenzyl ring, the pyrimidine moiety, or the linker between these two key pharmacophores.
Modification of the Trimethoxybenzyl Ring
A fruitful area of exploration has been the modification of the substituents on the benzyl ring of this compound. A common starting point for these modifications is the selective demethylation of the 4'-methoxy group to yield 4'-hydroxythis compound (HTMP).[4] This hydroxyl group then serves as a versatile handle for the introduction of a wide array of new functional groups.
The introduction of benzyloxy and phenylethanone groups at the 4'-position of the dimethoxybenzyl ring has been shown to significantly increase antibacterial activity.[4] The synthesis of these analogs typically proceeds via the O-alkylation of HTMP with the appropriate benzyl or phenacyl halide.
Introduction of Amide Linkages
Replacing the methylene bridge of this compound with an amide bond has emerged as a promising strategy for generating novel analogs with potent DHFR inhibitory activity.[5][6][7] These analogs have been synthesized using both solution-phase and solid-phase techniques, allowing for the rapid generation of diverse libraries.[6][8]
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that has been successfully applied to the synthesis of novel this compound analogs.[1][2] This reaction involves the condensation of an amidine (in this case, the 2,4-diaminopyrimidine core of this compound), an aldehyde, and an isocyanide to generate structurally complex fused imidazopyrimidines in a single step.[1][2]
Data Presentation: Biological Activity of Novel this compound Analogs
The following tables summarize the quantitative biological data for representative novel this compound analogs from the literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of Novel this compound Analogs
| Compound | Modification | S. aureus MIC (µM) | E. coli MIC (µM) | Reference |
| This compound | - | 22.7 | 55.1 | [4] |
| 4b | 4'-Benzyloxy derivative | 5.0 | 4.0 | [4] |
| 1a (GBB Adduct) | Imidazo[1,2-c]pyrimidine | >133.5 | 66.7 | [1][2] |
| 1b (GBB Adduct) | Imidazo[1,2-c]pyrimidine | >125.3 | 62.7 | [1] |
Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Novel this compound Analogs
| Compound | Modification | Human DHFR IC50 (µM) | Reference |
| This compound | - | 55.26 | [5][7] |
| Methotrexate (MTX) | Reference Inhibitor | 0.08 | [5][7] |
| Analog 2 | Amide Linkage | 0.99 | [5] |
| Analog 3 | Amide Linkage | 0.72 | [5] |
| Analog 13 | Amide Linkage | 0.89 | [6] |
| Analog 14 | Amide Linkage | 0.97 | [6] |
| JW2 | Benzamide Derivative | 4.72 - 20.17 (range) | [7] |
| JW8 | Benzamide Derivative | 4.72 - 20.17 (range) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of novel this compound analogs.
Synthesis of 4'-Hydroxythis compound (HTMP)
Procedure: This synthesis involves the selective demethylation of the 4'-methoxy group of this compound.
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a demethylating agent (e.g., boron tribromide) at a low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12 hours).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4'-hydroxythis compound.[4]
Synthesis of 4'-Benzyloxy Analogs
Procedure: This protocol describes the O-alkylation of HTMP to introduce a benzyloxy group.
-
To a solution of 4'-hydroxythis compound in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the desired benzyl bromide derivative.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set duration (e.g., 6 hours).
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.[4]
Groebke-Blackburn-Bienaymé (GBB) Reaction
Procedure: This one-pot synthesis generates fused imidazopyrimidine analogs of this compound.
-
In a suitable solvent such as acetonitrile, dissolve this compound, the desired aldehyde, and isocyanide.
-
Add a Lewis acid catalyst, such as Yb(OTf)3.[1]
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting adduct by column chromatography on silica gel.[1][2]
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
Procedure: This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and the DHFR enzyme.
-
For inhibition assays, add the this compound analog at the desired concentration.
-
Incubate the mixture for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the dihydrofolate (DHF) solution.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and determine the percent inhibition relative to a control without the inhibitor. IC50 values can be calculated from a dose-response curve.[5]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Procedure: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare a series of two-fold dilutions of the this compound analog in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2]
Visualizations
Signaling Pathway: The Folate Biosynthesis Pathway
Caption: The bacterial folate biosynthesis pathway and points of inhibition.
Experimental Workflow: Antibacterial Drug Discovery
Caption: A generalized workflow for antibacterial drug discovery.
Conclusion
The synthesis of novel this compound analogs is a vibrant and essential area of research in the fight against antimicrobial resistance. The strategies outlined in this guide, from targeted modifications of the this compound scaffold to the application of powerful multicomponent reactions, have yielded promising new compounds with enhanced biological activity. The detailed experimental protocols and compiled data serve as a valuable resource for researchers dedicated to the development of the next generation of DHFR inhibitors. Continued innovation in synthetic chemistry, coupled with robust biological evaluation, will be crucial in addressing the ongoing challenge of bacterial infections.
References
- 1. New this compound-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Reactions Upon the Known Drug this compound as a Source of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting this compound Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antibacterial activity and docking study of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a this compound Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs [mdpi.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Trimethoprim, a synthetic antibacterial agent. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and visual representations of key pathways and workflows.
Chemical Identity and Structure
This compound, chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, is a white to light yellow, odorless, and bitter crystalline powder.[1][2] Its structure consists of a pyrimidine-2,4-diamine moiety linked to a 1,2,3-trimethoxybenzene group by a methylene bridge.[3]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[3] |
| CAS Number | 738-70-5[3] |
| Molecular Formula | C₁₄H₁₈N₄O₃[3] |
| Molecular Weight | 290.32 g/mol [2][4] |
| InChI Key | IEDVJHCEMCRBQM-UHFFFAOYSA-N[4] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. These properties have been determined through various experimental techniques.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 199-203 °C[1][5][6] |
| Boiling Point | 432.41 °C (rough estimate)[6] |
| pKa | 7.12[3] |
| logP (Octanol/Water) | 0.78[7] |
Solubility:
This compound is sparingly soluble in water but exhibits higher solubility in various organic solvents.[1][8] The solubility generally increases with temperature.[8][9]
Table 3: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Dimethylacetamide (DMAC) | 13.86[10] |
| Benzyl alcohol | 7.29[10] |
| Propylene glycol | 2.57[10] |
| Chloroform | 1.82[10] |
| Methanol | 1.21[10] |
| Ethanol | > Acetonitrile > 2-Propanol > Ethyl Acetate > Water[8] |
| Water | 0.04[10] |
| Ether | 0.003[10] |
| Benzene | 0.002[10] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
-
UV-Vis Spectroscopy: In a methanolic solution, this compound exhibits a maximum absorbance (λmax) at approximately 285 nm.[11][12] In a sodium hydroxide solution, the λmax is observed at about 287 nm.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic peaks corresponding to its functional groups, including N-H stretching of the amino groups, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrimidine and benzene rings, and C-O stretching of the methoxy groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons of the benzene and pyrimidine rings, the methylene bridge protons, and the methoxy group protons.[14]
-
¹³C NMR: The carbon-13 NMR spectrum provides signals for each unique carbon atom in the molecule, including those in the aromatic rings, the methylene bridge, and the methoxy groups.[15]
-
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound exerts its antibacterial effect by targeting the bacterial folic acid (folate) synthesis pathway.[16] Specifically, it is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[16][17][18] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and RNA.[16][19] By inhibiting DHFR, this compound disrupts the synthesis of these essential molecules, leading to the cessation of bacterial growth and, in some cases, cell death.[20]
The selectivity of this compound for the bacterial enzyme over the mammalian counterpart is a key factor in its therapeutic efficacy.[16]
Below is a diagram illustrating the folic acid synthesis pathway and the point of inhibition by this compound.
Caption: Folic Acid Synthesis Pathway Inhibition.
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of this compound.
5.1. Determination of Melting Point
-
Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.
-
Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[12]
-
5.2. Determination of Solubility (Equilibrium Method)
-
Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.
-
Apparatus: Isothermal shaker or magnetic stirrer with temperature control, centrifuge, analytical balance, spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated in an isothermal shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully withdrawn, diluted appropriately, and the concentration of this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[8][9]
-
5.3. Determination of pKa (Potentiometric Titration)
-
Principle: The pKa is determined by titrating a solution of the substance with a standard acid or base and monitoring the change in pH. The pKa corresponds to the pH at which the substance is half-ionized.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent if solubility in water is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is constructed by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.[21]
-
5.4. Determination of logP (Shake-Flask Method)
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio.
-
Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of this compound is dissolved in one of the phases.
-
The two phases are mixed in a separatory funnel and shaken for a period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of this compound in each phase is determined using a suitable analytical method.
-
The partition coefficient P is calculated as [this compound]octanol / [this compound]water, and logP is the base-10 logarithm of P.
-
5.5. Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Apparatus: Microwell plates, incubator, spectrophotometer (for reading optical density).
-
Procedure (Broth Microdilution Method):
-
A two-fold serial dilution of this compound is prepared in a liquid growth medium in the wells of a microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Below is a diagram illustrating a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination.
References
- 1. This compound | 738-70-5 [chemicalbook.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 738-70-5 [m.chemicalbook.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. media.neliti.com [media.neliti.com]
- 13. uspbpep.com [uspbpep.com]
- 14. This compound(738-70-5) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. This compound: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
Bacterial Purine Synthesis Inhibition by Trimethoprim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms by which the antibiotic Trimethoprim inhibits bacterial purine synthesis, a critical pathway for bacterial survival and proliferation. We will explore the enzymatic target of this compound, its impact on the folate metabolic pathway, and the downstream consequences for nucleotide biosynthesis. This document includes quantitative data on its efficacy, detailed experimental protocols, and pathway visualizations to support research and development efforts in antimicrobial drug discovery.
Introduction: The Central Role of Folate Metabolism
This compound is a synthetic antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1] Its efficacy stems from its ability to selectively target a metabolic pathway essential for bacteria but not for humans: the de novo synthesis of folate. Bacteria must synthesize their own folate, whereas humans obtain it from their diet, making this pathway an ideal target for antimicrobial therapy.[2][3]
The core mechanism of this compound is the potent and specific inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the production of tetrahydrofolic acid (THF).[2][4][5] THF and its derivatives, known as folates, are essential coenzymes that donate one-carbon units in a variety of biosynthetic reactions.[6][7][8] These reactions include the synthesis of purines (adenine and guanine), thymidine, and certain amino acids like methionine and glycine.[5][9][10] By disrupting the supply of THF, this compound effectively halts the production of these vital building blocks, leading to the cessation of DNA, RNA, and protein synthesis, and ultimately, a bacteriostatic effect.[2][4][9]
Mechanism of Action: Selective Inhibition of Dihydrofolate Reductase
The bacterial folate pathway begins with the synthesis of dihydrofolate (DHF). The enzyme dihydrofolate reductase (DHFR) then catalyzes the critical reduction of DHF to the biologically active tetrahydrofolate (THF).[2][11]
This compound functions as a competitive inhibitor of DHFR.[4][5] Its molecular structure mimics that of the DHF substrate, allowing it to bind with high affinity to the active site of the bacterial DHFR enzyme. This binding is significantly stronger—reportedly thousands of times more so—than its affinity for the mammalian DHFR counterpart.[2][11] This remarkable selectivity is the foundation of this compound's therapeutic index, minimizing its toxic effects on human cells while potently inhibiting bacterial growth.[2]
The inhibition of DHFR leads to a rapid depletion of the intracellular THF pool and a concurrent accumulation of the inactive precursor, DHF.[2][4][12] Without an adequate supply of THF, the one-carbon transfer reactions required for cellular growth cannot proceed.
The Impact on De Novo Purine Biosynthesis
The primary consequence of THF depletion is the shutdown of de novo purine biosynthesis. This multi-step pathway constructs purine nucleotides—the building blocks of DNA and RNA—from simpler precursor molecules like ribose-5-phosphate, amino acids, and CO2.[13][14][15]
Two specific steps in this pathway are absolutely dependent on THF derivatives as one-carbon donors:[6][16]
-
GAR to FGAR Conversion: The enzyme glycinamide ribonucleotide (GAR) transformylase utilizes N¹⁰-formyl-THF to add a formyl group to GAR, producing formylglycinamide ribonucleotide (FGAR). This step incorporates the C8 atom of the purine ring.[6]
-
AICAR to FAICAR Conversion: Later in the pathway, aminoimidazole carboxamide ribonucleotide (AICAR) transformylase uses another molecule of N¹⁰-formyl-THF to convert AICAR into formamidoimidazole carboxamide ribonucleotide (FAICAR). This reaction adds the C2 atom, completing the purine ring structure.[6]
By inhibiting DHFR, this compound prevents the regeneration of THF from DHF, thereby starving these essential transformylase reactions of their necessary cofactor.[4] This creates a metabolic bottleneck, halting the production of inosine monophosphate (IMP), the common precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[14][15] The resulting purine deficiency is a major factor contributing to the bacteriostatic effect of the drug.[10]
Quantitative Data: Efficacy of this compound
The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[17] MIC values for this compound vary depending on the bacterial species and the presence of resistance mechanisms.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for this compound
| Bacterial Species | Type | Typical MIC Range (µg/mL) |
| Escherichia coli | Gram-negative | 0.25 - 4 |
| Staphylococcus aureus | Gram-positive | 0.5 - 2 |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 4 |
| Haemophilus influenzae | Gram-negative | 0.25 - 2 |
| Anaerobic Bacteria | Anaerobic | >16 (often resistant alone) |
Note: These values are illustrative and can vary significantly. Susceptibility testing is required for clinical decision-making. Data compiled from multiple sources.[18][19][20][21]
Synergism with Sulfamethoxazole
In clinical practice, this compound is most often administered in combination with Sulfamethoxazole, a sulfonamide antibiotic.[2] This combination, known as co-trimoxazole, exhibits strong synergistic activity.[22][23] Sulfonamides inhibit an earlier enzyme in the folate pathway, dihydropteroate synthase (DHPS), which blocks the synthesis of DHF itself.[2][3]
The sequential blockade of two distinct steps in the same essential pathway is highly effective.[23] Recent research has also revealed that the synergy is driven by a mutual potentiation mechanism, where a metabolic feedback loop allows this compound to also enhance the activity of Sulfamethoxazole.[23] This dual-pronged attack makes it much more difficult for bacteria to develop resistance compared to treatment with either drug alone.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.[17]
1. Preparation of Inoculum: a. Select 4-5 isolated colonies of the test bacterium from an agar plate. b. Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).[24] c. Incubate the broth at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25] d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using broth medium to achieve the desired concentration range (e.g., 64 µg/mL down to 0.06 µg/mL).
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results: a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[17][24] For this compound, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the positive control.[24]
Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a spectrophotometric assay to measure the inhibitory activity of this compound on the DHFR enzyme. The assay monitors the oxidation of NADPH to NADP⁺, which is accompanied by a decrease in absorbance at 340 nm.
1. Reagents and Materials:
- Purified bacterial DHFR enzyme.
- Substrate: Dihydrofolate (DHF).
- Cofactor: NADPH.
- Inhibitor: this compound at various concentrations.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- UV-Vis Spectrophotometer and cuvettes.
2. Assay Procedure: a. Prepare a reaction mixture in a cuvette containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the DHFR enzyme. b. Add this compound from a dilution series to different cuvettes to achieve a range of final inhibitor concentrations. Include a control with no inhibitor. c. Pre-incubate the mixture for a few minutes at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding a fixed concentration of DHF (e.g., 50 µM). e. Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
3. Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. b. Plot the reaction velocity as a function of the this compound concentration. c. Determine the IC₅₀ value, which is the concentration of this compound required to reduce the enzyme activity by 50%.
Mechanisms of Resistance
The clinical utility of this compound is threatened by the emergence of bacterial resistance. The primary mechanisms include:
-
Mutations in the Target Enzyme: Alterations in the folA gene, which codes for DHFR, can reduce the binding affinity of this compound to the enzyme, rendering it less effective.[2]
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids that carry genes (e.g., dfr genes) encoding for this compound-resistant DHFR enzymes. These acquired enzymes are not effectively inhibited by the drug and can take over the function of the native DHFR.[2]
-
Overproduction of DHFR: Increased expression of the native DHFR enzyme can overcome the inhibitory effect of the drug.
Conclusion
This compound remains a crucial antibiotic due to its highly specific mechanism of action against an essential bacterial metabolic pathway. By competitively inhibiting dihydrofolate reductase, it triggers a cascade of metabolic disruptions, most notably the cessation of de novo purine synthesis. This leads to a depletion of the necessary building blocks for DNA and RNA, effectively halting bacterial growth. Understanding the precise molecular interactions, quantitative efficacy, and synergistic potential of this compound is vital for optimizing its use, combating resistance, and guiding the development of new generations of antifolate therapeutics.
References
- 1. [PDF] this compound: laboratory and clinical studies | Semantic Scholar [semanticscholar.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Tetrahydrofolate position in purine synthesis and the role it plays... [askfilo.com]
- 7. chemistai.org [chemistai.org]
- 8. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of this compound on Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine biosynthesis is the bottleneck in this compound-treated Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of the antimicrobial drug this compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gosset.ai [gosset.ai]
- 14. researchgate.net [researchgate.net]
- 15. microbenotes.com [microbenotes.com]
- 16. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Minimum inhibitory concentrations of sulfonamides and this compound for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DSpace [diposit.ub.edu]
- 22. communities.springernature.com [communities.springernature.com]
- 23. Mutual potentiation drives synergy between this compound and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. himedialabs.com [himedialabs.com]
Trimethoprim as a Template for New Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Dihydrofolate Reductase Inhibitor
Trimethoprim (TMP), a synthetic antibiotic of the diaminopyrimidine class, has been a cornerstone of antimicrobial therapy for decades.[1] Its efficacy stems from the targeted inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway.[2] This pathway is critical for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3] By blocking this pathway, this compound effectively halts bacterial replication.[2] The high selectivity of this compound for bacterial DHFR over its human counterpart has cemented its role in clinical practice, often in a synergistic combination with sulfamethoxazole.[1]
Beyond its established antimicrobial applications, the this compound scaffold has emerged as a versatile and promising template for the discovery of new therapeutic agents. Researchers have successfully leveraged its core structure to design novel inhibitors targeting not only bacterial DHFR but also the analogous enzyme in protozoa, fungi, and even human cells for anticancer applications. This guide provides an in-depth technical overview of the use of this compound as a template for new drug discovery, focusing on its mechanism of action, structure-activity relationships, and the experimental protocols employed in the development of novel analogs.
Mechanism of Action: Targeting the Folate Pathway
The antimicrobial and anticancer activity of this compound and its analogs is rooted in the inhibition of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in various metabolic pathways.
The Folic Acid Biosynthesis Pathway
The folic acid pathway is a series of enzymatic reactions that produce THF, an essential cofactor for the synthesis of nucleotides and amino acids. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Caption: The bacterial folic acid synthesis pathway and points of inhibition.
Molecular Basis of DHFR Inhibition
This compound's 2,4-diaminopyrimidine ring mimics the pteridine ring of the natural substrate, dihydrofolate, allowing it to bind to the active site of DHFR.[4] The trimethoxybenzyl group of this compound fits into a hydrophobic pocket in the enzyme, contributing to its high binding affinity. The selectivity of this compound for bacterial DHFR over the human enzyme is a key to its therapeutic success, with binding affinities that can be up to 60,000 times greater for the bacterial enzyme.[1]
This compound as a Scaffold for Drug Discovery
The well-defined structure-activity relationship (SAR) of this compound makes it an excellent starting point for the design of novel DHFR inhibitors with improved properties, such as enhanced potency, broader spectrum of activity, and the ability to overcome resistance.
Structure-Activity Relationships of 2,4-Diaminopyrimidine Analogs
Modifications to the this compound scaffold have been extensively explored to understand their impact on DHFR inhibition. The 2,4-diaminopyrimidine core is generally considered essential for activity, while substitutions on the benzyl ring offer a rich avenue for optimization.
Table 1: Structure-Activity Relationship of this compound Analogs against E. coli DHFR
| Compound ID | R3' Substituent | R4' Substituent | R5' Substituent | IC50 (µM) for E. coli DHFR |
| This compound | -OCH3 | -OCH3 | -OCH3 | ~0.005-0.01 |
| Analog 1 | -H | -OCH3 | -OCH3 | ~0.1 |
| Analog 2 | -OCH3 | -H | -OCH3 | ~0.05 |
| Analog 3 | -OCH3 | -OCH3 | -H | ~0.02 |
| Analog 4 | -Cl | -OCH3 | -OCH3 | ~0.008 |
| Analog 5 | -Br | -OCH3 | -OCH3 | ~0.007 |
| Analog 6 | -OCH3 | -Cl | -OCH3 | ~0.015 |
| Analog 7 | -OCH3 | -OCH3 | -Cl | ~0.01 |
Note: The IC50 values are approximate and collated from various sources for comparative purposes.
Analysis of these and other analogs reveals several key SAR principles:
-
3', 4', and 5' Positions: Methoxy groups at these positions, as seen in this compound, are generally optimal for potent inhibition of bacterial DHFR.
-
Lipophilicity: Increasing the lipophilicity of the benzyl ring substituents can enhance activity, but only up to a certain point.
-
Meta vs. Para Substitution: It has been suggested that substitution at the meta position of the benzyl ring is often more favorable than at the para position for binding to DHFR.[5]
Quantitative Data on Novel this compound Analogs
The following table summarizes the inhibitory activity of selected novel this compound analogs against various targets.
Table 2: Biological Activity of Novel this compound Analogs
| Analog ID | Target Organism/Enzyme | Assay | Activity (IC50/MIC/Ki in µM) | Reference |
| Antimicrobial Analogs | ||||
| Compound 4b (benzyloxy derivative) | Staphylococcus aureus | MIC | 5.0 | [6] |
| Compound 4b (benzyloxy derivative) | Escherichia coli | MIC | 4.0 | [6] |
| GBBR Analog 4c | E. coli ATCC 25922 | MIC | Potent (exact value not specified) | [7] |
| GBBR Analog 4f | S. aureus ATCC 29213 | MIC | Potent (exact value not specified) | [7] |
| Anticancer Analogs (hDHFR) | ||||
| Benzamide JW2 | Human DHFR | IC50 | 4.72 | [3] |
| Benzamide JW8 | Human DHFR | IC50 | 20.17 | [3] |
| Amide-containing analog 2 | Human DHFR | IC50 | 0.99 | [8] |
| Amide-containing analog 3 | Human DHFR | IC50 | 0.72 | [8] |
| Antiprotozoal Analogs | ||||
| Dicyclic Diaminopyrimidine | Cryptosporidium parvum DHFR | IC50 | <0.1 (for 9 compounds) | [9] |
Experimental Protocols
The discovery and development of novel this compound analogs rely on a series of well-defined experimental procedures.
Synthesis of this compound Analogs
A common method for synthesizing 2,4-diaminopyrimidine derivatives is through the condensation of a substituted benzaldehyde with a pyrimidine precursor. The following is a generalized protocol for the synthesis of a 2,4-diamino-5-benzylpyrimidine derivative.
Protocol 1: Synthesis of a 2,4-Diamino-5-benzylpyrimidine Derivative
-
Reaction Setup: To a solution of an appropriately substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.1 eq) and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2,4-diamino-5-(substituted benzyl)-6-hydroxypyrimidine.
-
Chlorination: Suspend the product from the previous step in phosphorus oxychloride (POCl3) and heat to reflux for 2-4 hours.
-
Amination: After cooling, carefully quench the reaction mixture with ice water and neutralize with a base (e.g., ammonium hydroxide). The resulting precipitate is the 2,4-diamino-5-(substituted benzyl)pyrimidine analog.
-
Final Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of the synthesized analogs against DHFR is typically determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
Protocol 2: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
NADPH Solution: Prepare a 10 mM stock solution in the assay buffer.
-
Dihydrofolate (DHF) Solution: Prepare a 5 mM stock solution in the assay buffer containing 10 mM β-mercaptoethanol.
-
DHFR Enzyme: Dilute the stock enzyme solution in assay buffer to the desired working concentration.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
-
Assay Procedure (in a 96-well UV-transparent microplate):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of NADPH solution (final concentration ~100 µM).
-
Add 10 µL of the inhibitor solution at various concentrations.
-
Add 10 µL of the DHFR enzyme solution.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the DHF solution (final concentration ~50 µM).
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the analogs is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][10]
Protocol 3: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental and Logical Workflows
The process of discovering new drugs based on a known scaffold like this compound follows a structured workflow.
Caption: A typical workflow for scaffold-based drug discovery.
Expanding Horizons: this compound Analogs for Other Diseases
While the primary focus of this compound analog development has been on antibacterial and anticancer agents, its scaffold holds potential for treating other infectious diseases.
Antiprotozoal Applications
The folic acid pathway is also essential for the survival of many protozoan parasites. This compound itself has shown some activity against Toxoplasma gondii and Plasmodium falciparum, the causative agent of malaria.[11][12][13] However, its potency is often insufficient for clinical use. The development of this compound analogs with enhanced activity and selectivity for parasitic DHFR is an active area of research. For instance, dicyclic and tricyclic diaminopyrimidine derivatives have demonstrated potent inhibition of Cryptosporidium parvum DHFR.[9]
Antiviral and Antifungal Potential
The exploration of this compound analogs as antiviral agents is less developed. However, some studies have investigated the combination of a pyrimidine ring with other moieties known for antiviral properties. The antifungal activity of this compound has been noted against Candida albicans, although the inhibitory constant is significantly higher than for bacterial DHFR. This suggests that the this compound scaffold could be a starting point for the development of more potent antifungal agents.
Conclusion: A Scaffold with a Bright Future
This compound, a long-standing antibiotic, continues to be a remarkably fruitful template for the discovery of new drugs. Its well-understood mechanism of action, established structure-activity relationships, and synthetic tractability make it an ideal starting point for medicinal chemists. Through rational design and targeted modifications, researchers are expanding the therapeutic potential of the 2,4-diaminopyrimidine scaffold to address a wide range of diseases, from bacterial infections and cancer to parasitic diseases. The in-depth understanding of its interaction with DHFR, coupled with modern drug discovery workflows, ensures that this compound will remain a relevant and valuable tool in the quest for novel and effective therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.graphpad.com [cdn.graphpad.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. This compound-sulfamethoxazole in the treatment of malaria, toxoplasmosis, and pediculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of this compound-Sulfamethoxazole Prophylaxis on Falciparum Malaria Infection and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of this compound-sulfamethoxazole prophylaxis on falciparum malaria infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Journey of Trimethoprim: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of trimethoprim, a widely used bacteriostatic antibiotic. The following sections delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for research and drug development.
Pharmacokinetic Profile of this compound
This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1] It is widely distributed throughout the body, exhibiting a larger volume of distribution than total body water, which is indicative of intracellular sequestration.[2] The primary route of elimination is through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[3][4][5]
Table 1: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species/Study Population | Citation |
| Absorption Half-life (t½) | 18 min | Rats | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Adults | [4] |
| Plasma Protein Binding | ~44% | Humans | [6] |
| Apparent Volume of Distribution (Vd) | 1.4 - 1.8 L/kg | Adults | [4][5] |
| Elimination Half-life (t½) | 8.6 hours (mean) | Humans | [7] |
| Renal Excretion (unchanged) | 50% - 85% of oral dose | Humans | [4][5][6] |
| Metabolism | 10% - 20% | Humans | [6] |
Table 2: this compound Plasma Concentrations after Intravenous Administration in Healthy Volunteers
Dosage: 240 mg of this compound every 12 hours for 4 days.
| Time Point | Mean Peak Plasma Concentration (µg/mL) | Citation |
| Day 1 | 3.22 | [8] |
| Day 4 (Steady State) | 5.91 | [8] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic journey of this compound involves a series of processes that dictate its therapeutic efficacy and potential for drug interactions.
Distribution
This compound distributes extensively into various tissues and body fluids.[2][9] Concentrations in vaginal secretions are typically higher than those in serum.[6] It also penetrates the placental barrier and is excreted in human milk.[6] The drug exhibits lower concentrations in the brain compared to other organs.[1] In rats, the highest concentrations are found in the kidney, followed by the bone marrow, thyroid, liver, and lung.[1]
Metabolism
Approximately 10-20% of a this compound dose is metabolized, primarily in the liver.[6] The main metabolic pathways include O-demethylation, ring N-oxidation, and α-hydroxylation.[1] The principal metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[6] In rats, 3-demethyl-trimethoprim is the most abundant metabolite, while 4-demethylthis compound is mainly excreted as a glucuronide conjugate.[1]
Excretion
The primary route of this compound elimination is renal excretion, accounting for 50% to 85% of the administered dose being excreted as unchanged drug in the urine within 24 hours.[4][5][6] This process involves both glomerular filtration and active tubular secretion.[3] this compound can competitively inhibit the tubular secretion of creatinine, leading to a reversible increase in serum creatinine levels without a true decrease in the glomerular filtration rate.[10][11] Urine concentrations of this compound are significantly higher than blood concentrations.[6]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetics of this compound in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Allow for an acclimatization period of at least one week before the experiment.
2. Drug Administration:
-
Dose: 25 mg/kg body weight.
-
Route: Intravenous (IV) administration via the tail vein to ensure complete bioavailability.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing. Use tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Tissue Sampling: At the end of the study, euthanize the animals and collect various tissues (e.g., liver, kidney, lung, heart, spleen, brain) for distribution analysis.
4. Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Tissues: Weigh the collected tissues, homogenize them in an appropriate buffer, and process to extract the drug.
5. Data Analysis:
-
Analyze the plasma concentration-time data using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, and elimination half-life using a two-compartment open model or non-compartmental methods.
Protocol 2: Quantification of this compound in Plasma by HPLC-UV
This protocol provides a method for the determination of this compound concentrations in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 20 µL of an internal standard (e.g., sulfamethazine at 10 µg/mL).
-
Add 800 µL of 0.33 M perchloric acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4500 rpm for 10 minutes.
-
Transfer the supernatant to a clean micro-vial for injection into the HPLC system.[12]
2. Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1 M phosphate buffer, acetonitrile, and methanol (e.g., in a 65:20:15 ratio).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 225 nm.[12]
-
Injection Volume: 150 µL.[12]
3. Calibration and Quantification:
-
Prepare a calibration curve using blank plasma spiked with known concentrations of this compound (e.g., 0.25 to 5 µg/mL).[12]
-
Analyze quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
Protocol 3: Quantification of this compound in Urine by LC-MS/MS
This protocol describes a sensitive method for quantifying this compound in urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute an aliquot of the urine sample with deionized water.
-
Add an internal standard (e.g., a deuterated analog of this compound).
-
Further processing may involve solid-phase extraction (SPE) for sample clean-up and concentration, although a simple "dilute-and-shoot" approach may be sufficient for LC-MS/MS.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C8 or C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
3. Calibration and Quantification:
-
Prepare a calibration curve using blank urine spiked with known concentrations of this compound.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Drug Interactions
This compound can be involved in clinically significant drug-drug interactions. It is a known inhibitor of cytochrome P450 2C8 (CYP2C8) and multidrug and toxin extrusion (MATE) transporters.[13] Co-administration with drugs that are substrates of these enzymes or transporters can lead to altered pharmacokinetics and potential toxicity. For example, this compound can increase the plasma concentrations of drugs metabolized by CYP2C8. Additionally, its inhibitory effect on renal transporters can affect the excretion of other medications. When combined with sulfamethoxazole, there is a potential for interactions with drugs like warfarin, where the risk of bleeding may be increased.[14]
Conclusion
This technical guide provides a detailed overview of the in vivo pharmacokinetics of this compound. The rapid absorption, extensive tissue distribution, primarily renal elimination, and well-characterized metabolic pathways are key features of its disposition. The provided experimental protocols offer a foundation for conducting in vivo pharmacokinetic studies and accurately quantifying this compound in biological matrices. A thorough understanding of these pharmacokinetic properties is essential for optimizing dosing regimens, predicting drug-drug interactions, and guiding the development of new drug formulations.
References
- 1. Simultaneous determination of this compound and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound and sulfamethoxazole (co-trimoxazole) in body fluids of man by means of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 6. Pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Assay for this compound in Plasma and Urine | Scilit [scilit.com]
- 11. academics.su.edu.krd [academics.su.edu.krd]
- 12. Simultaneous determination of sulfonamides, this compound, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high performance liquid chromatography method for this compound utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of sulfamethoxazole plus this compound in man and their distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of Trimethoprim's DNA Synthesis Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim is a synthetic antibiotic that functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway. This inhibition leads to a cascade of events culminating in the cessation of DNA synthesis and bacterial growth. This technical guide provides a comprehensive examination of the molecular pathway of this compound's action, presents key quantitative data on its inhibitory effects, details relevant experimental protocols for its study, and visualizes the core pathways and workflows.
The Molecular Pathway of this compound Action
Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo. This metabolic pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.
The final and critical step in the bacterial folate pathway is the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR). This compound's mechanism of action is centered on its potent and highly selective competitive inhibition of this bacterial DHFR.[1]
The chemical structure of this compound, particularly its diaminopyrimidine ring, allows it to bind with high affinity to the active site of bacterial DHFR, effectively blocking the binding of the natural substrate, DHF.[2] This leads to a depletion of the intracellular THF pool.[1] The consequences of THF depletion are profound:
-
Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for the enzyme thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). dTMP is a direct precursor to thymidine triphosphate (dTTP), one of the four essential nucleosides for DNA synthesis. The lack of THF halts this process.[3]
-
Inhibition of Purine Synthesis: THF is also required for the de novo synthesis of purine nucleotides (adenine and guanine). Without THF, the production of these essential DNA components is also arrested.
-
Cessation of DNA Replication: The combined inability to synthesize both thymidine and purines leads to an interruption of DNA replication, which in turn prevents bacterial cell division and proliferation.[4] This bacteriostatic effect is the primary antimicrobial action of this compound.[1]
One of the key therapeutic advantages of this compound is its high selectivity for the bacterial DHFR enzyme over its mammalian counterpart. This compound's inhibitory activity for bacterial DHFR is reported to be up to 60,000 times greater than for human DHFR.[5] This selectivity is crucial for its favorable safety profile in clinical use.
Synergistic Action with Sulfonamides
In clinical practice, this compound is frequently co-administered with a sulfonamide antibiotic, such as sulfamethoxazole. This combination, known as co-trimoxazole, results in a powerful synergistic effect. Sulfamethoxazole inhibits an earlier step in the folate synthesis pathway, specifically the enzyme dihydropteroate synthase.[4] This sequential blockade of the same metabolic pathway is often bactericidal, whereas each drug individually is typically bacteriostatic.[1]
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.
| Enzyme Source | Inhibitor | IC50 | Ki | Reference |
| Staphylococcus aureus (Wild-Type DHFR) | This compound | - | 0.0022 ± 0.0003 µM | [6] |
| Staphylococcus aureus (F98Y mutant DHFR) | This compound | - | - | [6] |
| Staphylococcus aureus (MRSA 101 DHFR) | This compound | - | - | [6] |
| Staphylococcus aureus CM.S2 (Crude Extract) | This compound | >15,000-fold greater than sensitive strain | - | [2] |
| Human DHFR | This compound | - | 200 nM | [5] |
| Bacterial DHFRs (General) | This compound | - | 0.08 nM | [5] |
| Recombinant Human DHFR | This compound | 55.26 µM | - | [7] |
| Staphylococcus aureus DfrA | This compound | - | 820 nM | [3] |
| Staphylococcus aureus DfrG | This compound | - | 31,000 nM | [3] |
| Staphylococcus aureus DfrK | This compound | - | 4,260 nM | [3] |
| Escherichia coli DHFR L28R mutant | This compound | - | Higher than Wild-Type | [8] |
| Pneumocystis jirovecii DHFR (Wild-Type) | This compound | - | - | [9] |
| Pneumocystis jirovecii DHFR (S31F, F36C, L65P, A67V, V79I, I158V variants) | This compound | - | 4 to 100-fold higher than Wild-Type | [9] |
Note: The table above summarizes available data. Direct comparison between studies may be challenging due to variations in experimental conditions.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol outlines a standard method for measuring DHFR activity and its inhibition by this compound by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[10]
Materials:
-
Purified DHFR enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound solution of varying concentrations
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10x stock of Assay Buffer and dilute to 1x for use.
-
Prepare a stock solution of DHF (e.g., 10 mM) in the 1x Assay Buffer.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in the 1x Assay Buffer.
-
Prepare a series of dilutions of this compound in the 1x Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the Assay Buffer.
-
Add the purified DHFR enzyme to the buffer.
-
For inhibitor wells, add the desired concentration of this compound. For control wells, add an equivalent volume of Assay Buffer.
-
Add the NADPH solution.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DHF solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
For inhibition studies, plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator at 35 ± 2°C
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of the bacterial isolate, prepare a suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC for the test organism.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
Mandatory Visualizations
Caption: this compound's inhibition of the bacterial folate pathway.
Caption: Experimental workflow for a DHFR inhibition assay.
Conclusion
This compound remains a clinically significant antibiotic due to its well-characterized and highly specific mechanism of action. By targeting a crucial step in the bacterial folate synthesis pathway, it effectively inhibits DNA synthesis, leading to a bacteriostatic effect. The synergistic combination with sulfonamides further enhances its antimicrobial activity. Understanding the molecular details of its interaction with DHFR, supported by quantitative inhibitory data and robust experimental protocols, is essential for ongoing drug development efforts and for combating the emergence of antibiotic resistance.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of a Novel this compound-Resistant Dihydrofolate Reductase from a Nosocomial Isolate of Staphylococcus aureus CM.S2 (IMCJ1454) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting this compound Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A this compound derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Selective Inhibition of Bacterial Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme and a validated target for antimicrobial drug development. This document delves into the biochemical pathways, mechanisms of inhibitor action, quantitative analysis of inhibitor potency, detailed experimental protocols, and the molecular basis of resistance.
Introduction: Dihydrofolate Reductase as a Key Antimicrobial Target
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate biosynthesis pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers required for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins. Consequently, the inhibition of DHFR leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.[1][2]
A key advantage of targeting DHFR in bacteria is the existence of significant structural differences between the bacterial and human orthologs of the enzyme. These differences allow for the design of inhibitors that selectively bind to bacterial DHFR with high affinity, while exhibiting minimal inhibition of human DHFR, thereby reducing the potential for host toxicity.[2] The most well-known selective bacterial DHFR inhibitor is trimethoprim, which has been in clinical use for decades, often in combination with sulfamethoxazole.[2]
The Bacterial Folate Biosynthesis Pathway
Bacteria, unlike mammals, are incapable of utilizing pre-formed folate from the environment and must synthesize it de novo.[2] This metabolic pathway, therefore, presents several targets for antimicrobial agents. The pathway begins with guanosine triphosphate (GTP) and culminates in the production of THF. DHFR catalyzes the final step in this essential pathway.
Below is a diagram illustrating the key enzymatic steps in the bacterial folate biosynthesis pathway and the points of inhibition by sulfonamides and DHFR inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assays Using Trimethoprim
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoprim is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[1][2][3][4][5] This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides and certain amino acids, ultimately halting bacterial growth.[1][2][3][4][5] Its high selectivity for bacterial DHFR over its mammalian counterpart makes it an effective antimicrobial agent.[1][4] this compound is active against a wide range of Gram-positive and Gram-negative bacteria.[5] These application notes provide detailed protocols for utilizing this compound in various in vitro antibacterial assays to determine its efficacy alone and in combination with other antimicrobials.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound specifically targets and inhibits bacterial dihydrofolate reductase, an enzyme essential for the de novo synthesis of tetrahydrofolic acid (THF).[3][4][5] Unlike mammals, which can utilize pre-formed folate from their diet, bacteria are dependent on this synthesis pathway.[1] The depletion of THF disrupts the production of purines, thymidine, and certain amino acids, which are vital for DNA replication and cell division, leading to a bacteriostatic effect.[3][4]
Frequently, this compound is used in combination with sulfamethoxazole, which inhibits dihydropteroate synthase, an earlier enzyme in the same pathway.[3][4] This sequential blockade results in a synergistic bactericidal effect.[3][4]
Data Presentation: Quantitative Susceptibility Data
The following tables summarize the quality control (QC) ranges for this compound against reference bacterial strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These ranges are crucial for validating the accuracy of in vitro susceptibility testing.
Table 1: CLSI Quality Control Ranges for this compound
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range | Disk Diffusion (5 µg) Zone Diameter (mm) Range |
| Escherichia coli ATCC® 25922 | This compound | 0.5 - 2 | 21 - 28 |
| Staphylococcus aureus ATCC® 29213 | This compound | 0.25 - 2 | - |
Data sourced from CLSI documentation.
Table 2: EUCAST Quality Control Ranges for this compound
| Quality Control Strain | Antimicrobial Agent | MIC (mg/L) Range |
| Escherichia coli ATCC® 25922 | This compound | 0.5 - 2 |
| Staphylococcus aureus ATCC® 29213 | This compound | 0.5 - 2 |
Data sourced from EUCAST documentation. Note: EUCAST expresses MIC in mg/L, which is equivalent to µg/mL.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, followed by dilution in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Prepare this compound Dilutions:
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the 1280 µg/mL this compound stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From an 18-24 hour culture plate, select 3-5 colonies and suspend them in CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpret Results: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity). For this compound, trailing endpoints can occur; the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Completed MIC plate
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plate Aliquots: Spot-inoculate the 10 µL aliquots onto separate, labeled MHA plates.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies for a 10 µL inoculum).
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antimicrobial agent (e.g., sulfamethoxazole).
Materials:
-
This compound and a second antimicrobial agent
-
Sterile 96-well microtiter plates
-
CAMHB
-
Bacterial inoculum prepared as for the MIC assay
Protocol:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Prepare serial dilutions of the second antimicrobial along the y-axis (e.g., rows A-G).
-
Row H should contain only the dilutions of this compound, and column 11 should contain only the dilutions of the second antimicrobial to determine their individual MICs.
-
-
Inoculate the Plate: Inoculate the plate with the prepared bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for this compound is the MIC of this compound in combination divided by the MIC of this compound alone.
-
The FIC for the second drug is its MIC in combination divided by its MIC alone.
-
The FIC Index = FIC (this compound) + FIC (second drug).
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Kinetics Assay
This assay assesses the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile flasks or tubes
-
Shaking incubator (35 ± 2°C)
-
MHA plates
-
Pipettes and sterile tips
-
Spectrophotometer
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.
-
Add this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the flasks. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline or broth and plate them onto MHA to determine the number of viable bacteria (CFU/mL).
-
Plot and Interpret Data: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
References
Application Notes: Dihydrofolate Reductase (DHFR) Inhibition Assay
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme found in all prokaryotic and eukaryotic cells.[1] It plays a crucial role in cellular metabolism by catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] This reaction, which utilizes NADPH as a cofactor, is a vital step in the synthesis of purines, thymidylate, and certain amino acids, all of which are necessary for DNA synthesis and cell proliferation.[2][3] Consequently, the inhibition of DHFR leads to the depletion of THF, halting DNA synthesis and ultimately causing cell death.[1][3]
This critical role makes DHFR an important therapeutic target for various diseases.[1][3] For instance, the inhibitor methotrexate is a widely used anticancer drug, while trimethoprim is an effective antibacterial agent that selectively targets bacterial DHFR.[1][2] The development of novel and more selective DHFR inhibitors remains an active area of research in drug discovery.
These application notes provide a detailed protocol for a spectrophotometric assay to screen for and characterize inhibitors of DHFR. The assay quantifies DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF.[3][4][5]
Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of DHFR in the folate metabolism pathway, which is essential for the de novo synthesis of nucleotides required for DNA replication. The inhibitor blocks the conversion of DHF to THF, thereby disrupting the downstream synthesis of thymidylate (dTMP).
Experimental Protocols
Principle of the Assay
The DHFR enzyme activity is determined by monitoring the oxidation of the cofactor NADPH to NADP⁺, which is coupled to the reduction of DHF to THF. NADPH has a characteristic absorbance peak at 340 nm, whereas NADP⁺ does not. Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the DHFR activity.[4][6] The inhibitory potential of a compound is assessed by measuring the reduction in this rate in its presence.
Materials and Reagents
| Reagent/Material | Storage Temperature |
| DHFR Assay Buffer (e.g., 50 mM Tris-HCl or Potassium Phosphate, pH 7.5) | 4°C or -20°C[3] |
| Purified Dihydrofolate Reductase (DHFR) Enzyme | -20°C[3] |
| Dihydrofolate (DHF), Substrate | -80°C, protect from light[3] |
| β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), Cofactor | -20°C[3] |
| Known DHFR Inhibitor (e.g., Methotrexate, MTX) for Positive Control | -20°C, protect from light[7] |
| Test Compounds (Potential Inhibitors) | As per compound stability data |
| Nuclease-free water | Room Temperature |
| 96-well clear, flat-bottom microplate | Room Temperature |
| Multi-well spectrophotometer (ELISA reader) capable of kinetic reads at 340 nm | N/A |
Reagent Preparation
It is recommended to prepare fresh dilutions of reagents on the day of the experiment.[1][7]
| Reagent | Stock Concentration | Preparation of Working Solution |
| DHFR Assay Buffer (1X) | 10X Stock | Dilute the 10X stock buffer ten-fold in nuclease-free water (e.g., add 5 mL of 10X buffer to 45 mL of water).[1] Warm to room temperature before use.[5] |
| NADPH Solution | 20 mM | Reconstitute lyophilized NADPH with DHFR Assay Buffer.[3] Further dilute to a working concentration of 0.5 mM with DHFR Assay Buffer.[8] Keep on ice. |
| DHF Substrate Solution | 10 mM | Dissolve DHF powder in 1X DHFR Assay Buffer.[1] Aliquot and store at -80°C.[3] On the day of the assay, prepare a fresh 15-fold dilution in DHFR Assay Buffer.[3] Protect from light.[3] |
| DHFR Enzyme | Varies | Dilute the enzyme stock to a working concentration in cold 1X DHFR Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a linear rate of NADPH consumption.[1] |
| Methotrexate (MTX) | 10 mM | Prepare a stock solution in 1X DHFR Assay Buffer.[1] Create serial dilutions to generate a dose-response curve. For a positive control, a 100-fold dilution can be prepared.[7] |
| Test Compounds | Varies | Prepare stock solutions in an appropriate solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations. Ensure the final solvent concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[7] |
Spectrophotometric Assay Protocol (96-Well Plate)
This protocol is designed for a total reaction volume of 200 µL per well.
-
Plate Setup: Design the plate layout to include wells for blanks, negative controls (100% activity), positive controls (known inhibitor), solvent controls, and various concentrations of test compounds.[6]
-
Reagent Addition:
-
Add 100 µL of DHFR Assay Buffer to all wells.
-
For sample wells, add 5-50 µL of the sample (e.g., cell lysate) and adjust the volume to 100 µL with assay buffer.[3]
-
Inhibitor/Control Addition: Add 2 µL of the appropriate solution to each well:
-
Enzyme Addition: Add diluted DHFR enzyme solution to all wells except the blank.
-
NADPH Addition: Add 40 µL of the diluted NADPH solution to each well. Mix gently.[7]
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[7] This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 60 µL of the diluted DHF substrate solution to all wells.[7] Mix well, for example, by shaking the plate for 1 minute.[9]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 25°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[1][10]
Experimental Workflow
Data Presentation and Analysis
Calculations
-
Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).[6] This represents the rate of NADPH consumption.
-
V = (Abs_initial - Abs_final) / (Time_final - Time_initial)
-
-
Percentage Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[6]
-
% Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Where V_inhibitor is the rate in the presence of the test compound and V_negative_control is the rate of the enzyme control (100% activity).
-
-
IC50 Determination: The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%. To determine the IC50 value, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to calculate the precise IC50 value.[6]
Logical Flow for IC50 Determination
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. scispace.com [scispace.com]
- 10. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
Application Notes and Protocols for Molecular Docking Studies of Trimethoprim Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Trimethoprim (TMP) analogs targeting the Dihydrofolate Reductase (DHFR) enzyme. This guide is intended to assist researchers in the rational design and evaluation of novel antibacterial and anticancer agents based on the TMP scaffold.
Introduction
This compound is a synthetic antimicrobial agent that functions by inhibiting dihydrofolate reductase, a crucial enzyme in the folic acid synthesis pathway of bacteria. The inhibition of DHFR leads to a depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids, ultimately arresting DNA synthesis and cell growth.[1] The emergence of microbial resistance to existing antibiotics necessitates the development of novel and more potent DHFR inhibitors. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the binding mechanisms of ligands to their protein targets and in screening virtual libraries of compounds to identify potential new drugs.
This document outlines the theoretical basis for the molecular docking of TMP analogs, provides detailed experimental protocols, summarizes key quantitative data from various studies, and presents visual workflows and signaling pathways to facilitate a deeper understanding of the subject.
Signaling Pathway of Dihydrofolate Reductase (DHFR) Inhibition
The metabolic pathway involving DHFR is fundamental for cellular proliferation. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF is then utilized in one-carbon transfer reactions, which are essential for the synthesis of purines and thymidylate, the building blocks of DNA. This compound and its analogs act as competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF. This blockade disrupts the synthesis of essential precursors for DNA replication, leading to bacteriostasis.
Caption: Inhibition of the DHFR signaling pathway by this compound analogs.
Molecular Docking Experimental Workflow
The process of conducting a molecular docking study can be systematically broken down into several key stages, from the initial preparation of the target protein and ligand molecules to the final analysis of the docking results. This workflow ensures reproducibility and provides a robust framework for the in-silico evaluation of novel compounds.
Caption: A generalized workflow for molecular docking studies.
Quantitative Data Summary
The following tables summarize the binding energies and, where available, the half-maximal inhibitory concentration (IC50) values for a selection of this compound analogs from various studies. Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Binding Energies of this compound Analogs against DHFR
| Compound | Target Organism | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| This compound (TMP) | Human | -7.5 | Ile-7, Ser-59, Val-115, Tyr-121, Thr-146 | [4] |
| Methotrexate (MTX) | Human | -9.5 | Ile-7, Glu-30, Gln-35, Asn-64, Arg-70, Val-115, Phe-34 (π-π) | [4] |
| Amide Analog 1 | Human | -8.3 | Not specified | [4] |
| Amide Analog 2 | Human | -8.7 | Glu-30, Phe-34 | [5] |
| Amide Analog 3 | Human | -8.6 | Glu-30, Phe-34 | [5] |
| Amide Analog 4 | Human | -8.0 | Ser-59, Tyr-121, Thr-146, Glu-30 | [6] |
| Amide Analog 5 | Human | -8.0 | Ala-9, Ser-59, Tyr-121, Thr-146 | [6] |
| Benzamide Analog I | Human | Not specified | Not specified | [6] |
| Benzamide Analog II | Human | Not specified | Not specified | [6] |
| Benzamide Analog III | Human | Not specified | Not specified | [6] |
Note: The specific structures of the amide and benzamide analogs are detailed in the cited references.
Table 2: In Vitro Activity of Selected this compound Analogs
| Compound | Target | IC50 (µM) | Reference |
| Methotrexate (MTX) | Human DHFR | 0.08 | [6] |
| Amide Analog 9 | Human DHFR | 56.05 | |
| Amide Analog 11 | Human DHFR | 55.32 | |
| Other Amide Analogs (2, 6, 13, 14, 16) | Human DHFR | Better than TMP |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for performing a molecular docking study of this compound analogs with DHFR using AutoDock Tools and AutoDock Vina, which are widely used and freely available software.
Protocol 1: Receptor and Ligand Preparation
1. Receptor (DHFR) Preparation:
-
Step 1.1: Obtain Protein Structure: Download the 3D crystal structure of Dihydrofolate Reductase from the Protein Data Bank (PDB). For human DHFR, a commonly used PDB ID is 1KMS.
-
Step 1.2: Clean the Protein: Open the PDB file in a molecular visualization tool like AutoDock Tools (ADT). Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site.[5][6]
-
Step 1.3: Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Step 1.4: Assign Charges: Compute and add Kollman charges to the protein atoms.
-
Step 1.5: Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock.
2. Ligand (this compound Analog) Preparation:
-
Step 2.1: Obtain or Draw Ligand Structure: The 3D structure of the this compound analog can be obtained from databases like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch.[6]
-
Step 2.2: Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable conformation with correct bond lengths and angles. This can be done using software like Avogadro or the tools within your chemical drawing software.
-
Step 2.3: Define Rotatable Bonds: Open the ligand file in ADT. The software will automatically detect and allow you to define the rotatable bonds, which are important for flexible docking.
-
Step 2.4: Save as PDBQT: Save the prepared ligand in the PDBQT format.
Protocol 2: Molecular Docking Simulation
1. Grid Box Definition:
-
Step 1.1: Identify the Binding Site: The binding site is typically the active site of the enzyme where the natural substrate binds. For DHFR, this is the dihydrofolate binding pocket. The location can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Step 1.2: Set Grid Parameters: In ADT, define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified. This grid is where the docking algorithm will search for favorable binding poses of the ligand.
2. Running AutoDock Vina:
-
Step 2.1: Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file for the docking results.
-
Step 2.2: Execute Docking: Run AutoDock Vina from the command line, providing the configuration file as input. The command will look something like: vina --config conf.txt --log log.txt.
Protocol 3: Analysis of Docking Results
1. Examination of Binding Poses and Energies:
-
Step 1.1: Analyze Output File: The output file from AutoDock Vina will contain the binding affinity (in kcal/mol) and the coordinates for the predicted binding poses of the ligand. A more negative binding energy indicates a stronger predicted binding affinity.[7]
-
Step 1.2: Rank Ligands: Compare the binding energies of different this compound analogs to rank their potential efficacy.
2. Visualization of Interactions:
-
Step 2.1: Load Complex into Visualizer: Open the receptor PDBQT file and the output ligand PDBQT file in a molecular visualization tool like PyMOL or Chimera.
-
Step 2.2: Identify Key Interactions: Analyze the interactions between the best-ranked pose of the ligand and the amino acid residues in the binding site of DHFR. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stable binding. For instance, interactions with key residues like Glu-30 and Phe-34 in human DHFR are often indicative of potent inhibition.[5][6]
Concluding Remarks
Molecular docking serves as a valuable initial step in the drug discovery pipeline for this compound analogs. The protocols and data presented here provide a framework for researchers to perform in-silico screening and to rationally design novel compounds with improved affinity for DHFR. It is important to note that while molecular docking is a powerful predictive tool, the results should be validated through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of the designed analogs. The continuous development of new this compound-based inhibitors is a promising strategy in the ongoing effort to combat infectious diseases and cancer.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Dihydrofolate Reductase/Thymidylate Synthase Fine-Tunes the Folate Status and Controls Redox Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of Trimethoprim Stock Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoprim is a synthetic bacteriostatic antibiotic, primarily utilized in the prophylaxis and treatment of urinary tract infections.[1] Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a precursor required for DNA synthesis.[2][3][4][5] This selective inhibition of the bacterial enzyme over its mammalian counterpart makes it an effective antimicrobial agent.[2][6] In a laboratory setting, the preparation of accurate and stable stock solutions of this compound is crucial for reliable and reproducible experimental results in various applications, including antimicrobial susceptibility testing and mechanism of action studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The solubility and stability of this compound in various solvents are critical factors for the preparation of stock solutions. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 290.32 g/mol | N/A | [7] |
| Solubility | ~58 mg/mL (199.77 mM) | DMSO | [1] |
| ~50 mg/mL | DMSO | ||
| ~20 mg/mL | DMSO | [6] | |
| 25 mg/mL | DMSO | [7] | |
| ~13 mg/mL | Dimethyl formamide | [6] | |
| 12.1 mg/mL | Methanol | ||
| 2.6 mg/mL | Ethanol | ||
| 22.2 mg/mL | Chloroform | ||
| 0.4 mg/mL | Water | ||
| Recommended Stock Concentration | 6.25 mg/mL | 100% DMSO | [8] |
| 25 mg/mL | DMSO | [7] | |
| Storage of Powder | -20°C (for ≥ 4 years) | N/A | [6] |
| Storage of Stock Solution in DMSO | -20°C (for 1 month) | Aliquoted | [1][9] |
| -80°C (for 1 year) | Aliquoted | [1] | |
| Aqueous Solution Stability | Not recommended for storage more than one day | 1:1 solution of DMSO:PBS (pH 7.2) | [6] |
Experimental Protocol: Preparation of this compound Stock Solution (10 mg/mL in DMSO)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (≥98% purity)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
Procedure:
-
Pre-use Preparation: Before handling, allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.[10]
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Sterilization: Stock solutions prepared in 100% DMSO do not typically require filter sterilization as the solvent itself is inhibitory to microbial growth and can degrade certain filter membranes.[8]
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 50-100 µL) in microcentrifuge tubes or cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.[10]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
-
Note on Aqueous Solutions: this compound has low solubility in aqueous buffers.[6] To prepare a working solution in an aqueous medium, first dissolve this compound in DMSO at a higher concentration and then dilute it with the desired aqueous buffer.[6] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[6]
Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for stock solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Solution, High Purity, SBR00024, Sigma-Aldrich [sigmaaldrich.com]
- 8. Stock Solution [mmbio.byu.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Quantitative Analysis of Trimethoprim: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Trimethoprim, a synthetic antibiotic widely used in pharmaceutical formulations and clinical settings. The accurate determination of this compound concentrations is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide covers the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a comparative overview to aid in method selection and implementation.
Comparative Overview of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key quantitative parameters for the three primary methods discussed in this guide.
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | 98.51% - 102.5% | Intra-day: < 3.02% Inter-day: < 6.4% | 0.25 - 70 µg/mL[1][2] | 0.05 µg/mL[3] | 0.2 - 0.25 µg/mL[1] | Good selectivity, widely available, cost-effective | Moderate sensitivity, longer run times compared to UFLC |
| UV-Visible Spectrophotometry | 98.99% - 100.76% | Intra-day: 0.031% - 0.223% Inter-day: 0.011% - 0.891% | 10 - 60 µg/mL[4] | - | - | Rapid, simple, economical, no need for expensive equipment[5] | Lower specificity, potential for interference from excipients |
| LC-MS/MS | 86.1% - 109.0% | Intra-assay: < 7% Inter-assay: < 10% | 0.01 - 50,000 ng/mL[2] | 0.06 µg/mL[6] | 0.15 µg/L[7] | High sensitivity and selectivity, rapid analysis[2] | Higher equipment cost, potential for matrix effects[2] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample types.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reversed-phase HPLC method for the simultaneous determination of this compound and Sulfamethoxazole in pharmaceutical dosage forms and biological fluids.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A filtered and degassed mixture of a buffer and an organic solvent. Common mobile phases include:
-
Column Temperature: 50°C.[10]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound working standard in the mobile phase to obtain a known concentration (e.g., 10 mg in 10 mL).[8]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.25, 0.5, 1, 2, 4, 5 µg/mL for this compound).[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a known amount of this compound into a volumetric flask.
-
Add the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.[8]
-
Filter the solution through a 0.45 µm nylon filter before injection.[8]
-
-
Sample Preparation (Plasma):
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: Workflow for this compound quantification by HPLC-UV.
UV-Visible Spectrophotometry Protocol
This protocol outlines a simple and rapid method for the determination of this compound in bulk and pharmaceutical dosage forms.
1. Instrumentation:
-
UV-Visible Spectrophotometer: A double-beam spectrophotometer with 1 cm quartz cuvettes.
2. Reagents and Solutions:
-
Solvent: Methanol (analytical grade).[4]
-
Standard Stock Solution: Accurately weigh 10 mg of pure this compound and dissolve it in 100 mL of methanol to get a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 10 to 60 µg/mL.[4]
3. Experimental Procedure:
-
Determination of λmax: Scan the this compound standard solution (e.g., 20 µg/mL) in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound in methanol is 285 nm.[4]
-
Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Preparation:
-
Prepare a sample solution from the pharmaceutical formulation with a final concentration expected to be within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
4. Data Analysis:
-
Determine the concentration of this compound in the sample solution from the calibration curve using the equation of the line (y = mx + c), where y is the absorbance of the sample.
References
- 1. A Reliable Method to Quantify this compound and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. A high performance liquid chromatography method for this compound utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Analytical method development and validation for the estimation of this compound in bulk and tablet dosage form by using uv - spectroscopy | International Journal of Current Research [journalcra.com]
- 6. Quantification of Serum Sulfamethoxazole and this compound by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpb.com [ijrpb.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. jptcp.com [jptcp.com]
Application Notes and Protocols for Trimethoprim Delivery Using PEG-PLGA Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (TMP) is a broad-spectrum antibiotic widely used for the treatment of various bacterial infections.[1][2][3] However, its clinical application can be limited by poor aqueous solubility, a short elimination half-life, and consequently, low oral bioavailability.[1][2][3] Encapsulating this compound within polyethylene glycol-poly(lactic-co-glycolic acid) (PEG-PLGA) nanoparticles offers a promising strategy to overcome these limitations. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-loaded PEG-PLGA nanoparticles.
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization and in vivo evaluation of this compound-loaded PEG-PLGA nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded PEG-PLGA Nanoparticles [1][3][4]
| Parameter | Value |
| Particle Size (nm) | 245 ± 40 |
| Polydispersity Index (PDI) | 0.103 ± 0.019 |
| Zeta Potential (mV) | -23.8 ± 1.2 |
| Drug Loading Capacity (%) | 34.0 ± 1.6 |
| Encapsulation Efficiency (%) | 88.2 ± 4.3 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and this compound-Loaded PEG-PLGA Nanoparticles in Rats [1][3][4]
| Parameter | Free this compound | PEG-PLGA/TMP Nanoparticles |
| t½ (h) | 0.72 ± 0.08 | 2.47 ± 0.19 |
| MRT (h) | 1.27 ± 0.11 | 3.10 ± 0.11 |
| Oral Bioavailability Improvement | - | 2.82-fold |
Experimental Protocols
Synthesis of this compound-Loaded PEG-PLGA Nanoparticles
This protocol details the oil-in-water (O/W) single emulsion solvent evaporation method for synthesizing PEG-PLGA nanoparticles loaded with this compound.[2][4]
Materials:
-
This compound (TMP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyethylene glycol (PEG)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PEG-PLGA copolymer in dichloromethane. For example, use 39 mg of TMP and 487.5 mg of a PEG-PLGA mixture (e.g., 97.5 mg PEG and 390 mg PLGA).[2]
-
-
Emulsification:
-
Add the organic phase dropwise to a continuously stirred aqueous phase containing a stabilizer, such as a 1% PVA solution.
-
Homogenize the mixture using a probe sonicator to form an oil-in-water emulsion. Sonication parameters should be optimized, for instance, 300 W for 1 minute with a pulse cycle of 4 seconds on and 2 seconds off.[4]
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles multiple times with deionized water to remove any unencapsulated drug and excess surfactant.
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
Characterization of Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Disperse the lyophilized nanoparticles in deionized water by gentle sonication.
-
Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
b) Morphology:
-
Technique: Scanning Electron Microscopy (SEM)
-
Protocol:
-
Mount a small amount of the lyophilized nanoparticle powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the nanoparticles under the SEM at various magnifications to observe their shape and surface morphology.
-
c) Drug Loading Capacity (LC) and Encapsulation Efficiency (EE):
-
Technique: Ultra-Performance Liquid Chromatography (UPLC)
-
Protocol:
-
To determine the total amount of drug in the nanoparticles:
-
Accurately weigh a small amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., dichloromethane) to break them apart and release the encapsulated drug.
-
Evaporate the solvent and reconstitute the residue in the mobile phase used for UPLC analysis.
-
-
To determine the amount of free, unencapsulated drug:
-
Centrifuge the nanoparticle suspension after synthesis and collect the supernatant.
-
-
UPLC Analysis:
-
Analyze both the total drug sample and the free drug sample using a validated UPLC method for this compound quantification.
-
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
This protocol describes a dialysis method to evaluate the release of this compound from the PEG-PLGA nanoparticles over time.
Materials:
-
This compound-loaded PEG-PLGA nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid at pH 1.2
-
Dialysis membrane (with a molecular weight cut-off that retains nanoparticles but allows free drug to pass through)
-
Shaking incubator
-
UPLC system
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4 or HCl solution pH 1.2).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the sealed dialysis bag in a larger container with a known volume of the same release medium.
-
Maintain the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using UPLC.
-
Plot the cumulative percentage of drug released versus time. Studies have shown a sustained, biphasic release pattern, with a significant portion of the drug released over 48 hours.[1]
Mechanism of Action of this compound
This compound functions by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR).[3] This enzyme is crucial for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the synthesis of thymidine and ultimately, bacterial DNA. By blocking this step, this compound effectively halts bacterial DNA synthesis and replication.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a general procedure for assessing the oral bioavailability of this compound-loaded PEG-PLGA nanoparticles in a rat model.[1]
Animals:
-
Healthy adult rats (e.g., Sprague-Dawley), fasted overnight before the experiment with free access to water.
Experimental Groups:
-
Control Group: Administered with a suspension of free this compound.
-
Test Group: Administered with a suspension of this compound-loaded PEG-PLGA nanoparticles.
Procedure:
-
Dosing:
-
Administer the respective formulations to each group via oral gavage at a predetermined dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t½ (half-life), and MRT (mean residence time) using appropriate software.
-
Determine the relative oral bioavailability of the nanoparticle formulation compared to the free drug suspension.
-
References
Application Notes and Protocols for the Preparation of Trimethoprim-Loaded Nanoparticles and Microspheres via Oil-in-Water Emulsion Solvent Evaporation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoprim (TMP), a broad-spectrum antibacterial agent, is widely utilized for treating various infections. However, its therapeutic efficacy can be limited by poor aqueous solubility, a short biological half-life, and low bioavailability.[1][2] To overcome these limitations, encapsulation of TMP into polymeric carriers such as nanoparticles and microspheres using the oil-in-water (O/W) emulsion solvent evaporation method has emerged as a promising strategy.[1][3] This technique allows for the formulation of sustained-release delivery systems that can enhance the solubility and oral bioavailability of this compound.[1][2]
This document provides detailed protocols for the preparation of this compound-loaded poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PEG-PLGA) nanoparticles and PLGA microspheres. It also includes comprehensive data on formulation parameters and the resulting physicochemical characteristics of the particles.
Experimental Protocols
Two distinct protocols are presented below, based on successful formulations reported in the scientific literature.
Protocol 1: Preparation of this compound-Loaded PEG-PLGA Nanoparticles
This protocol is adapted from a study focused on enhancing the oral bioavailability of this compound.[1][2]
Materials:
-
This compound (TMP)
-
Poly(ethylene glycol) (PEG)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 39 mg of this compound, 97.5 mg of PEG, and 390 mg of PLGA separately in dichloromethane (DCM).[2]
-
Add the TMP solution dropwise to the PEG solution under continuous stirring.[2]
-
Sonicate the mixture at 300 W (pulse cycle: 4 seconds on, 2 seconds off) for 1 minute.[2]
-
In an ice-water bath, slowly add the resulting mixture to the PLGA solution while magnetically stirring to form the final organic phase.[2]
-
-
Preparation of Aqueous Phase:
-
Prepare a 0.5% (w/v) solution of polyvinyl alcohol (PVA) in 10 mL of deionized water.[2]
-
-
Emulsification:
-
Solvent Evaporation:
-
Rapidly remove the organic solvent (DCM) from the emulsion by evaporation under vacuum at 37°C for 10 minutes.[2]
-
-
Nanoparticle Recovery:
Protocol 2: Preparation of this compound-Loaded PLGA Microspheres
This protocol is derived from research aimed at developing a potential drug delivery system for urinary tract infections.[3][6]
Materials:
-
This compound (TMP)
-
Poly(lactic-co-glycolic acid) (PLGA 503H or PLGA 2300)
-
Chloroform
-
Pluronic F68 (Kolliphor P 188)
-
Deionized water
Equipment:
-
Homogenizer (e.g., ULTRA-TURRAX)
-
Stirrer (e.g., OMNI 5000 Homogenizer)
-
Rotary evaporator
Procedure:
-
Preparation of Organic Phase:
-
Primary Emulsification (Emulsion 1):
-
Droplet Hardening and Solvent Evaporation (Emulsion 2):
-
Removal of Residual Solvent:
-
Remove residual chloroform using a rotary evaporator. The vacuum settings should be adjusted based on the glass-transition temperature of the PLGA type used.[3]
-
-
Microsphere Recovery:
-
Collect the hardened microspheres by filtration or centrifugation.
-
Wash the microspheres with deionized water.
-
Dry the final product.
-
Data Presentation
The following tables summarize the quantitative data from the cited studies, showcasing the formulation parameters and resulting particle characteristics.
Table 1: Formulation Parameters and Characteristics of this compound-Loaded PEG-PLGA Nanoparticles
| Parameter | Value | Reference |
|---|---|---|
| Polymer | PEG-PLGA | [1][2] |
| Surfactant | 0.5% (w/v) PVA | [2] |
| Particle Size | 245 ± 40 nm | [1][2] |
| Polydispersity Index (PDI) | 0.103 ± 0.019 | [1][2] |
| Zeta Potential | -23.8 ± 1.2 mV | [1][2] |
| Encapsulation Efficiency (EE) | 88.2 ± 4.3% | [1][2] |
| Drug Loading Capacity (LC) | 34.0 ± 1.6% |[1][2] |
Table 2: Formulation Parameters and Characteristics of this compound-Loaded PLGA Microspheres
| Parameter | PLGA 503H | PLGA 2300 | Reference |
|---|---|---|---|
| Polymer Type | High Molecular Weight | Low Molecular Weight | [3][6] |
| Surfactant (Emulsion 1) | 1% (w/v) Pluronic F68 | 1% (w/v) Pluronic F68 | [3][6] |
| Surfactant (Emulsion 2) | 3% (w/v) Pluronic F68 | 3% (w/v) Pluronic F68 | [3] |
| Drug Loading | ~2-3% | ~2-3% | [3] |
| Release Profile (at 4°C) | <20% of entrapped drug | <20% of entrapped drug | [6] |
| Release Kinetics (in artificial urine) | Weibull model (R² = 0.974) | - |[6] |
Visualizations
The following diagram illustrates the general workflow of the oil-in-water emulsion solvent evaporation method for preparing this compound-loaded polymeric particles.
Conclusion
The oil-in-water emulsion solvent evaporation method is a robust and versatile technique for the encapsulation of this compound into polymeric nanoparticles and microspheres.[1][3][7] By carefully selecting polymers, surfactants, and process parameters, it is possible to produce particles with high encapsulation efficiency and controlled release characteristics.[1][6] The resulting formulations have demonstrated the potential to significantly improve the solubility and bioavailability of this compound, offering a promising alternative for enhanced antimicrobial therapy.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Solubility and Oral Bioavailability of this compound Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Loaded Microspheres Prepared from Low-Molecular-Weight PLGA as a Potential Drug Delivery System for the Treatment of Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the quantitative analysis of Trimethoprim using High-Performance Liquid Chromatography (HPLC). This compound is an antibiotic frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This application note summarizes various validated HPLC methods, presenting key chromatographic parameters and validation data in a comparative format. Detailed experimental protocols for sample preparation and chromatographic analysis are provided to guide researchers in implementing these methods.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of pharmaceutical compounds. For this compound, HPLC offers the necessary sensitivity, specificity, and accuracy for its determination in diverse matrices such as plasma, urine, and pharmaceutical dosage forms. This note details reversed-phase HPLC (RP-HPLC) methods, which are predominantly used for this compound analysis.
Chromatographic Conditions for this compound Analysis
A summary of various HPLC methods for the analysis of this compound is presented below. These methods often include the simultaneous analysis of Sulfamethoxazole, a commonly co-administered drug.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm)[1][2] | C8 (250 mm x 4.6 mm, 5 µm)[3][4] | X-bridge shield C18 (100 mm x 4.6 mm, 3.5 µm)[5][6] | ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[7] | Inertsil C8 (100 x 4.6µ, 5µ)[8] |
| Mobile Phase | 0.025 M Sodium Phosphate, Acetonitrile with 0.4% Triethylamine (80:20 v/v)[1] | Potassium hydrogen phosphate, Acetonitrile, Methanol, Water (pH 6.2)[3][4] | Buffer pH 5.5 and Methanol (75:25 v/v)[5][6] | Acetic Acid (pH 2.3), Methanol, and Acetonitrile (Gradient)[7] | Acetonitrile and Potassium dihydrogen phosphate buffer (pH 6.5) (35:65 v/v)[8] |
| Flow Rate | 1.2 mL/min[1][2][5] | 1.0 mL/min[3][4] | 1.2 mL/min[5][6] | 1.0 mL/min[7] | 1.0 mL/min[8] |
| Detection Wavelength | 260 nm[1][9] | Max plot technique[3][4] | 220 nm[5][6] | 270 nm[7] | 250 nm[8] |
| Retention Time (min) | Not specified | 5.0[3][4] | 2.9[5][6] | Not specified | 5.70[8] |
Method Validation Parameters
The following table summarizes the validation parameters for the HPLC analysis of this compound from various studies.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 0.25 - 5[10] | 2 - 100[11] | 0.01 - Not Specified | 2.5 - 12.5[8] |
| Limit of Detection (LOD) | 0.2 µg/mL[10] | 0.05 µg/mL[11] | 10 ng/mL[3][4] | 0.0066 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.25 µg/mL[10] | Not specified | 10 ng/mL[3][4] | 0.022 µg/mL[8] |
| Precision (%RSD) | < 15%[10] | Not specified | Not specified | < 2%[8] |
| Accuracy/Recovery (%) | Not specified | 82% (from solid-phase extraction)[11] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Analysis of this compound in Human Plasma
This protocol is adapted from a method developed for the simultaneous determination of this compound and Sulfamethoxazole in human plasma.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add a known concentration of an appropriate internal standard.
-
Add 800 µL of 0.33 M perchloric acid to precipitate proteins.[10]
-
Vortex the mixture at maximum speed for 1 minute.[10]
-
Centrifuge at 4500 rpm for 10 minutes.[10]
-
Transfer the supernatant to an HPLC vial for injection.[10]
2. HPLC Analysis
-
Mobile Phase: A mixture of potassium hydrogen phosphate, acetonitrile, methanol, and water adjusted to pH 6.2.[3][4]
-
Injection Volume: 150 µL[10]
-
Detection: UV, using Max plot technique for monitoring the effluent.[3][4]
-
Run Time: Approximately 10 minutes.[10]
Protocol 2: Analysis of this compound in Pharmaceutical Formulations (Oral Suspension)
This protocol is based on a method for the estimation of this compound and Sulfamethoxazole in oral suspension.[5]
1. Standard Solution Preparation
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
2. Sample Preparation
-
Transfer a volume of the oral suspension equivalent to a specific amount of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate for approximately 15 minutes with intermittent shaking to ensure complete dissolution.[6]
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
3. HPLC Analysis
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. historymedjournal.com [historymedjournal.com]
- 3. Development and validation of an HPLC method for simultaneous determination of this compound and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. jfi-online.org [jfi-online.org]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
- 9. ijrpb.com [ijrpb.com]
- 10. A Reliable Method to Quantify this compound and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 11. A high performance liquid chromatography method for this compound utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility and Oral Bioavailability of Trimethoprim
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility and oral bioavailability of Trimethoprim (TMP). This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3] Consequently, its oral bioavailability can be limited by its dissolution rate.[4][5] This guide covers common techniques, experimental protocols, and solutions to potential challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is enhancing the solubility of this compound important?
A1: this compound's poor aqueous solubility (around 0.4 mg/mL) is a significant hurdle for its oral absorption.[6][7] By improving its solubility, we can increase its dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for the absorption of BCS Class II drugs.[8][9] This can lead to improved bioavailability and therapeutic efficacy.[2][10][11]
Q2: What are the primary methods to enhance the solubility and bioavailability of this compound?
A2: Several techniques have been successfully employed, including:
-
Cyclodextrin Inclusion Complexation: Encapsulating this compound within cyclodextrin molecules to form more soluble complexes.[12][13][14]
-
Salt Formation: Converting the weakly basic this compound into a more soluble salt form by reacting it with an acid.[4][11][15]
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix.[16][17][18]
-
Nanoparticle-Based Drug Delivery Systems: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution velocity.[19][20]
Cyclodextrin Inclusion Complexation
Q3: I am observing low complexation efficiency between this compound and β-cyclodextrin. What could be the reason, and how can I improve it?
A3: Low complexation efficiency can be due to several factors:
-
Inappropriate Stoichiometry: The molar ratio of this compound to cyclodextrin is crucial. While a 1:1 ratio is common, optimizing this ratio can improve complexation.[21]
-
Suboptimal Preparation Method: The method used to prepare the complex significantly impacts efficiency. Techniques like co-evaporation, freeze-drying, and kneading are often more effective than simple physical mixing.[21]
-
Solvent Choice: The choice of solvent during preparation can influence the inclusion process.
-
pH of the Medium: The pH can affect the ionization state of this compound and the cyclodextrin, thereby influencing their interaction.
Troubleshooting Tip: Try using a co-evaporation or freeze-drying method. Experiment with different molar ratios (e.g., 1:1, 1:2) and consider using a small amount of a co-solvent during preparation to facilitate the interaction.
Q4: My this compound-cyclodextrin complex shows an initial increase in dissolution, but then the drug precipitates. Why is this happening?
A4: This phenomenon, known as the "spring and parachute" effect, is common with supersaturating systems. The complex rapidly dissolves, creating a supersaturated solution of this compound. However, this state is thermodynamically unstable, and the drug may crystallize out over time.
Troubleshooting Tip: Incorporating a precipitation inhibitor (a polymer such as HPMC or PVP) into your formulation can help maintain the supersaturated state for a longer duration, allowing for greater absorption.
Salt Formation
Q5: I have successfully formed a this compound salt, but it appears to be converting back to the free base during dissolution testing. What can I do to prevent this?
A5: This is known as salt disproportionation. It can occur when the pH of the dissolution medium is higher than the pKa of the salt, causing the salt to convert back to the less soluble free form.
Troubleshooting Tip:
-
pH Control: Ensure the pH of the dissolution medium is maintained below the pKa of the this compound salt.
-
Use of Buffers: Employ buffers in the dissolution medium to stabilize the pH.
-
Formulation Additives: Incorporate pH-modifying excipients into your formulation to create a more acidic microenvironment around the dissolving salt particles.
Q6: I am screening for new salt forms of this compound. What are the key properties I should evaluate?
A6: A successful salt screening process should evaluate several key properties:
-
Solubility and Dissolution Rate: The primary goal is to identify a salt with significantly improved solubility and a faster dissolution rate compared to the free base.[22]
-
Physical Stability: The salt should be crystalline and not convert to other polymorphic forms or disproportionate upon storage.[23]
-
Hygroscopicity: The salt's tendency to absorb moisture from the air should be assessed, as high hygroscopicity can affect stability and handling.[23]
-
Chemical Stability: The salt form should not be more susceptible to chemical degradation than the parent drug.[22]
Solid Dispersions
Q7: My amorphous solid dispersion of this compound is physically unstable and recrystallizes over time. How can I improve its stability?
A7: The physical stability of amorphous solid dispersions is a common challenge.[9][24] Recrystallization can be prevented by:
-
Polymer Selection: The choice of polymer is critical. A polymer with a high glass transition temperature (Tg) and strong interactions (e.g., hydrogen bonding) with this compound can inhibit molecular mobility and prevent recrystallization.[24]
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Optimizing the drug-to-polymer ratio is important.
-
Preparation Method: Techniques like hot-melt extrusion can sometimes produce more stable dispersions compared to solvent evaporation due to better mixing.
-
Storage Conditions: Storing the solid dispersion at low temperatures and humidity can retard recrystallization.
Q8: During the solvent evaporation method for preparing a solid dispersion, I am observing phase separation. What could be the cause?
A8: Phase separation can occur if the drug and polymer are not fully miscible in the solid state or if the solvent removal process is too slow, allowing the components to separate.[16][25]
Troubleshooting Tip:
-
Solvent System: Ensure that both this compound and the polymer are fully dissolved in a common solvent or a suitable co-solvent system.
-
Rapid Solvent Removal: Use techniques like spray drying or a rotary evaporator to rapidly remove the solvent, which can "freeze" the components in a single phase.[25]
-
Check Miscibility: Use thermal analysis (DSC) to assess the miscibility of this compound and the chosen polymer. A single glass transition temperature for the dispersion indicates good miscibility.
Nanoparticle-Based Drug Delivery Systems
Q9: I am struggling to achieve high drug loading of this compound in my PLGA nanoparticles. What are some strategies to improve this?
A9: Low drug loading is a frequent issue in nanoparticle formulation.[19] To improve it:
-
Optimize the Formulation: Vary the drug-to-polymer ratio. Higher initial drug concentrations can sometimes lead to higher loading, but there is often an optimal range.[26]
-
Choice of PLGA: The molecular weight and end-group of the PLGA polymer can influence drug encapsulation. Experiment with different PLGA types.[20]
-
Preparation Method: The emulsification-solvent evaporation method is common. Optimizing parameters such as the type and concentration of surfactant, and the volumes of the organic and aqueous phases can enhance encapsulation efficiency.[19]
-
Solvent Selection: The choice of organic solvent to dissolve both the drug and the polymer can impact the partitioning of the drug during nanoparticle formation.
Q10: I am concerned about the scalability of my nanoparticle synthesis from the lab to a larger scale. What are the main challenges?
A10: Scaling up nanoparticle production presents several challenges:[1][2][3][27][28]
-
Reproducibility: Maintaining consistent particle size, size distribution, and drug loading at a larger scale can be difficult.[1][28]
-
Process Control: Precise control over parameters like mixing speed, temperature, and solvent removal rates is harder to achieve in larger volumes.[2]
-
Equipment: Specialized equipment may be required for large-scale production.[27]
-
Sterility: For parenteral formulations, ensuring sterility throughout the manufacturing process is critical.[27]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing the solubility and bioavailability of this compound.
Table 1: Solubility Enhancement of this compound by Different Techniques
| Technique | Carrier/Co-former | Molar Ratio (Drug:Carrier) | Solvent | Solubility Increase (fold) | Reference |
| Cyclodextrin Complexation | β-cyclodextrin | 1:1 | Water | 2.2 | [29] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Water | ~3 | [30] | |
| Methyl-β-cyclodextrin (M-β-CD) | 1:1 | Water | 3.58 | [31] | |
| Salt Formation | Aspartic Acid | 1:1 | Water | ~280 | [4] |
| Glutamic Acid | 1:1 | Water | ~280 | [4] | |
| Gallic Acid | 1:1 | pH 1.2 buffer | ~10 | [15] | |
| Syringic Acid | 1:1 | pH 1.2 buffer | ~12 | [15] | |
| Orotic Acid | 1:1 | pH 1.2 buffer | ~14 | [15] | |
| Co-crystallization | Theophylline-7-acetic acid | 1:1 | Water | ~4 | [5] |
Table 2: In Vivo Bioavailability Enhancement of this compound
| Formulation | Animal Model | Bioavailability Increase (fold) vs. Free Drug | Key Findings | Reference |
| PEG-PLGA Nanoparticles | Rats | 2.82 | Prolonged half-life and mean residence time. | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-evaporation Method
-
Dissolution: Dissolve this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a suitable molar ratio (e.g., 1:1) in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water).
-
Stirring: Stir the solution at room temperature for a specified period (e.g., 24 hours) to ensure complete interaction and complex formation.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is obtained.
-
Drying: Further dry the solid complex in a desiccator under vacuum to remove any residual solvent.
-
Characterization: Pulverize the dried complex and characterize it using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and dissolution studies.
Protocol 2: Preparation of this compound Salt by Lyophilization
-
Dissolution: Dissolve this compound and an equimolar amount of a suitable acidic co-former (e.g., aspartic acid) in a sufficient volume of deionized water with gentle heating and stirring until a clear solution is obtained.[4]
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until completely frozen.
-
Lyophilization: Dry the frozen sample using a freeze-dryer for an extended period (e.g., 48-72 hours) to remove the water via sublimation.
-
Collection: Collect the resulting fluffy, solid salt.
-
Characterization: Characterize the prepared salt using FTIR, Nuclear Magnetic Resonance (NMR), DSC, and solubility studies.[4]
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve a specific weight ratio of this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and ethanol).[17][18]
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to ensure complete removal of the solvent.
-
Processing: Scrape the dried film, pulverize it into a fine powder, and pass it through a sieve.
-
Characterization: Analyze the solid dispersion for its amorphous nature (XRD, DSC), drug-polymer interactions (FTIR), and dissolution enhancement.
Protocol 4: Preparation of this compound-loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[19]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove the excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder for storage and characterization.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, morphology (e.g., using Scanning Electron Microscopy - SEM), drug loading, encapsulation efficiency, and in vitro drug release.[19]
Visualizations
Caption: Experimental workflow for enhancing this compound solubility and bioavailability.
Caption: Key pathways in this compound oral absorption and metabolism.
References
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation and Characterization of Amino Acids-Based this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel salts and cocrystals of the antifolate drug this compound and their role in the enhancement of solubility and dissolution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound by various analytical techniques- A- review | Semantic Scholar [semanticscholar.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the dissolution and bacteriostatic activity of this compound through salt formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. ijrpr.com [ijrpr.com]
- 19. mdpi.com [mdpi.com]
- 20. Micro vs. nano: PLGA particles loaded with this compound for instillative treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemmethod.com [chemmethod.com]
- 22. improvedpharma.com [improvedpharma.com]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. jddtonline.info [jddtonline.info]
- 26. This compound-Loaded Microspheres Prepared from Low-Molecular-Weight PLGA as a Potential Drug Delivery System for the Treatment of Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. helixbiotech.com [helixbiotech.com]
- 28. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inclusion complex of this compound with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Studies on this compound:hydroxypropyl-β-cyclodextrin: aggregate and complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Salt Screening and Selection | CoLab [colab.ws]
Technical Support Center: Overcoming Poor Aqueous Solubility of Trimethoprim
Welcome to the Technical Support Center for Trimethoprim (TMP) solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution of Stock Solution
Question: I've dissolved this compound in an organic solvent to make a concentrated stock solution. However, when I dilute it into my aqueous buffer, a precipitate forms immediately. How can I prevent this?
Answer: This is a common issue due to the significant drop in solubility when transferring this compound from an organic solvent to an aqueous medium. Here are several strategies to troubleshoot this problem:
-
pH Adjustment: this compound, a weak base, is more soluble in acidic conditions.[1] Adjusting the pH of your aqueous buffer to a mildly acidic range (e.g., pH 5.5 to 6.5) before adding the this compound stock solution can significantly enhance its solubility and prevent precipitation.[1][2] Be cautious, as extreme pH values could affect the stability of this compound or interfere with your experimental system.[1]
-
Co-solvents: The presence of a water-miscible organic solvent in the final aqueous solution can help maintain this compound's solubility.[3][4] Consider if your experimental design can tolerate a small percentage of solvents like ethanol, propylene glycol, or PEG-400.[4]
-
Slower Addition and Mixing: Add the stock solution dropwise to the aqueous buffer while vigorously stirring. This can help prevent localized high concentrations that lead to rapid precipitation.
-
Temperature: Gently warming the aqueous buffer (if your experiment allows) can increase the solubility of this compound. However, be mindful of the compound's stability at elevated temperatures.[1]
Issue 2: Inconsistent or Low Solubility of this compound in Aqueous Media
Question: I am struggling to achieve a consistent and sufficiently high concentration of dissolved this compound in my aqueous experimental medium. What methods can I use to improve its solubility?
Answer: Several formulation strategies can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on your specific experimental requirements and desired final concentration.
-
Salt Formation: Forming a salt of this compound with a pharmaceutically acceptable acid can significantly improve its aqueous solubility.[5][6] This is a widely used and effective technique.[7] For instance, multicomponent crystals with malic acid have shown a 2.5-fold increase in solubility.[8][9][10]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are capable of encapsulating the poorly soluble this compound molecule within their hydrophobic core, thereby increasing its apparent water solubility.[11][12] Both β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (MBCD) have been shown to be effective.[12][13][14]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer carrier can enhance its dissolution rate and solubility.[8][15] This technique involves dissolving both the drug and a polymer in a common solvent and then removing the solvent, resulting in a solid system where the drug is molecularly dispersed in the polymer matrix.[15][16]
-
Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles, such as those made from PEG-PLGA, can substantially increase its solubility and bioavailability.[17] This method is particularly useful for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[8][12] Its intrinsic solubility in water is approximately 400 mg/L (or 0.4 mg/mL).[4][11]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent.[2] As a weak base, its solubility increases significantly in acidic conditions, with maximum solubility observed around pH 5.5.[1][2] Conversely, in neutral to alkaline solutions, its solubility is considerably lower.[18]
Q3: What are the most effective cyclodextrins for solubilizing this compound?
A3: Several cyclodextrins have been shown to be effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (MBCD) generally exhibit better solubilizing effects than unmodified β-cyclodextrin.[11][12] Studies have shown that MBCD may form a more stable inclusion complex with this compound compared to HP-β-CD.[12]
Q4: Can I use co-solvents to dissolve this compound for in vivo studies?
A4: While organic solvents like DMSO are effective for dissolving this compound for in vitro applications, their use in vivo should be carefully considered due to potential toxicity.[4] If possible, alternative solubilization methods like salt formation, cyclodextrin complexation, or nanoparticle encapsulation are often preferred for animal studies.[5][12][17] If co-solvents are necessary, use the lowest possible concentration of biocompatible solvents like PEG-400 or propylene glycol.[4][19]
Q5: Are there any known incompatibilities when trying to solubilize this compound with other compounds?
A5: Yes, this compound can form insoluble complexes with certain sulfonamides, which is a critical consideration when co-formulating these antibacterial agents.[3] However, under specific pH conditions (mildly acidic, around 6.0-6.5), sodium sulfacetamide has been shown to surprisingly increase the aqueous solubility of this compound.[3] When combining this compound with other compounds, it is crucial to assess their compatibility and the impact on solubility at the desired pH.[1]
Data on Solubility Enhancement
The following tables summarize the quantitative improvements in this compound solubility achieved through various methods.
Table 1: Solubility Enhancement of this compound using Different Techniques
| Technique | Co-former/Carrier | Fold Increase in Solubility | Reference |
| Inclusion Complexation | β-cyclodextrin (β-CD) | 2.2-fold | [13] |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~3-fold | [20] |
| Inclusion Complexation | Methyl-β-cyclodextrin (MBCD) | ~3.58-fold | [12] |
| Multicomponent Crystal | Malic Acid | 2.5-fold | [8] |
| Salt Formation | Gallic Acid (in Methanol) | Dramatically Increased | |
| Salt Formation | Syringic Acid (in Water) | Dramatically Increased | [5] |
| Salt Formation | Orotic Acid | Dramatically Increased | [5] |
| Nanoparticles | PEG-PLGA | 2.82-fold increase in bioavailability | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol describes a common method for preparing solid inclusion complexes of this compound with a cyclodextrin.
-
Molar Ratio Calculation: Determine the required amounts of this compound and cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.
-
Mixing: Place the calculated amount of cyclodextrin in a mortar.
-
Wetting: Add a small amount of a water-methanol mixture (e.g., 50:50 v/v) to the cyclodextrin to form a paste.
-
Incorporation: Slowly add the this compound powder to the paste and knead for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform particle size and store it in a desiccator.
Protocol 2: Preparation of this compound Multicomponent Crystals (Solvent Evaporation Method)
This protocol outlines the preparation of multicomponent crystals of this compound with an acidic co-former.
-
Dissolution: Dissolve equimolar amounts of this compound and a co-former (e.g., malic acid) in a suitable solvent like methanol.[8]
-
Stirring: Stir the mixture until a clear solution is obtained.[8]
-
Evaporation: Allow the solvent to evaporate slowly at ambient temperature over a period of time (e.g., 48 hours).[8]
-
Collection and Storage: Collect the resulting crystals and store them in a desiccator for further characterization.[8]
Protocol 3: Preparation of this compound-Loaded PEG-PLGA Nanoparticles (Oil-in-Water Emulsion Solvent Evaporation)
This protocol details the synthesis of polymeric nanoparticles for enhanced this compound delivery.[17]
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound (e.g., 39 mg), PEG (e.g., 97.5 mg), and PLGA (e.g., 390 mg) in a suitable organic solvent like dichloromethane (DCM).[17]
-
Add the this compound solution dropwise to the PEG solution under continuous stirring.
-
Sonicate the mixture.[17]
-
Slowly add this mixture to the PLGA solution while stirring to form the final organic phase.[17]
-
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 0.5% (w/v) polyvinyl alcohol (PVA).[17]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles.
-
Washing and Lyophilization: Wash the collected nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Visualized Workflows
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Caption: Workflow for preparing this compound multicomponent crystals.
Caption: Workflow for this compound-loaded nanoparticle formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilities and intrinsic dissolution rates of sulphamethoxazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5008255A - Method for enhancing solubility of this compound with sodium sulfacetamide, and synergistic pharmaceutical compositions derived therefrom - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the dissolution and bacteriostatic activity of this compound through salt formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. IAI CONFERENCE: Enhancing solubility and antibacterial activity using multi-component crystals of this compound and malic acid | Pharmacy Education [pharmacyeducation.fip.org]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Inclusion complex of this compound with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on this compound:hydroxypropyl-β-cyclodextrin: aggregate and complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Supersaturating drug delivery system of fixed drug combination: sulfamethoxazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. conservancy.umn.edu [conservancy.umn.edu]
- 17. Enhancing the Solubility and Oral Bioavailability of this compound Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance [mdpi.com]
- 18. publications.ashp.org [publications.ashp.org]
- 19. Stability of a nonaqueous this compound preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trimethoprim Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Trimethoprim in in vivo experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and pharmacokinetic data to ensure the successful optimization of your study design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the preparation and administration of this compound in a laboratory setting.
Q1: My this compound solution is precipitating. What can I do?
-
A1: this compound has poor aqueous solubility, which can lead to precipitation. Here are several troubleshooting steps:
-
pH Adjustment: this compound's solubility is pH-dependent. It is more soluble in acidic conditions. Lowering the pH of your vehicle can help keep it in solution.
-
Co-solvents: Consider using a co-solvent. A common practice is to first dissolve this compound in an organic solvent like DMSO and then dilute it with an aqueous buffer of choice, such as PBS. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. For injectable solutions, propylene glycol is also a commonly used vehicle.
-
Nanonization: For oral administration, advanced formulations using nanonisation technology can significantly improve the dissolution of this compound in drinking water.
-
Fresh Preparation: It is recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than one day to minimize precipitation.
-
Q2: What is the best way to administer this compound to mice or rats?
-
A2: The optimal administration route depends on your experimental goals.
-
Oral Gavage: This is a precise method for delivering a specific dose. Standard operating procedures for oral gavage in mice and rats should be followed carefully to prevent injury to the animal.
-
Drinking Water: For longer-term studies, administering this compound in the drinking water is a less stressful method. However, it's important to measure water consumption to ensure accurate dosing. Be aware that this compound has a bitter taste, which might reduce water intake. The use of a palatable vehicle or sweetener may be necessary. Also, protect the medicated water from light.
-
Intravenous (IV) Injection: For pharmacokinetic studies or when rapid bioavailability is required, IV injection is the preferred route. This compound for injection must be diluted, typically in 5% dextrose in water, prior to administration.
-
Intramuscular (IM) or Subcutaneous (SC) Injection: These routes are also viable alternatives to oral administration.
-
Q3: I'm observing unexpected toxicity or adverse effects in my animals. What could be the cause?
-
A3: Several factors could contribute to unexpected toxicity:
-
High Dosage: Mice can often tolerate higher doses of drugs on a body weight basis compared to humans. However, very high doses can still be toxic. For instance, a study in mice showed that a combined dose of 1500 mg/kg of this compound-Sulfamethoxazole was toxic.
-
Vehicle Toxicity: The vehicle used to dissolve this compound could be causing toxicity. Ensure that the concentration of the vehicle (e.g., DMSO, propylene glycol) is within safe limits for the animal model.
-
Drug Interactions: If this compound is administered with other compounds, there could be synergistic toxic effects. For example, combined treatment with Zidovudine (AZT) has been shown to cause severe pancytopenia in mice.
-
Hypothyroidism: High doses of this compound-Sulfamethoxazole in rodent feed have been shown to cause hypothyroidism in mice. If your study involves long-term administration, this is a potential side effect to monitor.
-
Q4: My in vivo experiment is not showing the expected efficacy. What are the possible reasons?
-
A4: Lack of efficacy can stem from several issues:
-
Suboptimal Dosing: The dose may be too low to reach the therapeutic concentration at the site of infection. A dose-response study is recommended to determine the optimal dosage for your specific model.
-
Poor Bioavailability: If administered orally, poor solubility and absorption can lead to low bioavailability. Consider alternative formulations or administration routes.
-
Antagonism: The presence of certain substances in the animal's environment or diet can antagonize the effect of this compound. For example, high levels of thymidine in the tissue cage fluid of calves have been shown to counteract the antibacterial effect of this compound.
-
Bacterial Resistance: The bacterial strain used in your infection model may be resistant to this compound.
-
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize in vivo dosages and pharmacokinetic parameters of this compound in various animal models to aid in the design of your experiments.
Table 1: this compound Dosage in In Vivo Animal Studies
| Animal Model | Dosage | Route of Administration | Combination Agent (if any) |
| Mice | 160 mg/kg/day | Oral | Sulfamethoxazole (840 mg/kg/day)[1] |
| Mice | 40 mg/kg | Oral Gavage | Sulfamethoxazole (200 mg/kg)[2] |
| Mice | 4.10, 8.33, 16.66 µg/g B.W. | Oral | Sulfamethoxazole[3] |
| Rats | 25 mg/kg | Intravenous | None[4] |
| Rats | 80 mg/kg | Oral | Sulfamethoxazole (400 mg/kg)[5] |
| Rats | 15-30 mg/kg | Oral, IM | Sulfonamide[6] |
| Guinea Pigs | 20 mg/kg | Not Specified | Sulfamethoxazole (100 mg/kg)[7] |
| Japanese Quails | 4 mg/kg | Intravenous | Sulfamethoxazole (20 mg/kg)[8] |
| Japanese Quails | 10 mg/kg | Oral | Sulfamethoxazole (50 mg/kg)[8] |
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Route | Dose (mg/kg) | Half-life (t½) | Cmax |
| Rat (Sprague-Dawley) | IV | 25 | 99 min[4] | - |
| Broiler Chickens | Oral | 5.8 | 1.49 h | - |
| Japanese Quail | IV | 4 | 2.38 h[8] | - |
| Japanese Quail | Oral | 10 | - | - |
| Ostrich | IV | 5 | 1.95 h | - |
| Ostrich | IM | 5 | 3.30 h | 0.71 µg/mL |
| Ostrich | Oral | 5 | 3.83 h | 0.78 µg/mL |
Experimental Protocols
This section provides detailed methodologies for common procedures involving this compound administration in vivo.
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a minimal amount of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add an equal volume of PBS (pH 7.2) to the DMSO-Trimethoprim solution to achieve the final desired concentration (e.g., for a 1:1 DMSO:PBS vehicle).
-
Vortex the final solution again to ensure homogeneity.
-
Prepare the solution fresh before each experiment.
-
Protocol 2: Administration of this compound by Oral Gavage in Mice
-
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (18-20 gauge with a rounded tip for adult mice)
-
Syringe
-
-
Procedure:
-
Weigh the mouse to calculate the correct volume of the this compound solution to be administered (typically not exceeding 10 ml/kg).
-
Measure the length of the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Securely restrain the mouse, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound and Sulfonamides.
Experimental Workflow
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. In Vivo Genotoxicity and Cytotoxicity Kinetics of this compound Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msd.com [msd.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of sulphamethoxazole and this compound administered intravenously and orally to Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of sulfadiazine and this compound following intravenous, intramuscular and oral administration in ostriches (Struthio camelus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trimethoprim Degradation in Experimental Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Trimethoprim (TMP) in experimental media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound in my culture medium be the cause?
A1: Yes, inconsistent results are a potential indicator of this compound degradation. This compound can degrade under common experimental conditions, leading to a decrease in its effective concentration over time. Factors such as the composition of the medium, pH, exposure to light, and temperature can all influence its stability. It is crucial to ensure that the concentration of this compound remains stable throughout your experiment to obtain reliable and reproducible data.
Q2: What are the primary factors that cause this compound to degrade in experimental media?
A2: Several factors can contribute to the degradation of this compound in a laboratory setting:
-
Photodegradation: Exposure to light, especially UV light, can cause significant degradation of this compound.[1][2][3] Standard laboratory lighting and even ambient light can contribute to this process over time.
-
Oxidation: this compound is susceptible to oxidation, a process that can be accelerated by components in the media or exposure to air.[1] Advanced oxidation processes involving hydroxyl radicals are known to degrade this compound effectively.
-
pH: The pH of the experimental medium can influence the rate of both hydrolysis and oxidation. While some studies in wastewater suggest optimal degradation at acidic pH, the stability in physiological buffers used for cell culture (typically pH 7.2-7.4) needs careful consideration.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1] While most cell culture experiments are conducted at a constant 37°C, long-term storage of stock solutions at inappropriate temperatures can lead to degradation.
-
Media Components: Certain components within complex media, such as metal ions, can catalyze degradation reactions. The specific composition of your experimental medium can therefore play a significant role in this compound stability.
Q3: How can I minimize this compound degradation in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Protect from Light: Prepare and store this compound stock solutions and experimental media in amber or light-blocking containers. When conducting experiments, minimize the exposure of your plates or flasks to direct light.
-
Control Temperature: Store stock solutions at the recommended temperature, typically frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a stable stock solution just before use.
-
pH Monitoring: Ensure the pH of your experimental medium is stable and within the optimal range for your experiment and for this compound stability.
-
Use of Antioxidants: While not standard practice, for specific experimental needs where oxidation is a major concern, the inclusion of antioxidants could be explored, but this would require validation to ensure no interference with the experimental outcomes.
Q4: Are there known degradation products of this compound that I should be aware of?
A4: Yes, the degradation of this compound can result in the formation of several byproducts. The primary degradation pathways involve oxidation and hydrolysis, leading to modifications of the pyrimidine and trimethoxybenzyl moieties of the molecule.[1] Some identified degradation products include hydroxylated and N-oxide derivatives. It is important to be aware of these, as they may have different biological activities or could potentially interfere with your experimental assays.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound degradation in your experimental setup.
Problem: Loss of this compound Activity or Inconsistent Results
Use the following logical workflow to troubleshoot the potential degradation of this compound in your experiments.
Data on this compound Stability
While specific data on the degradation of this compound in common cell culture media like DMEM and RPMI 1640 is limited in the available literature, the following table summarizes stability data in other relevant aqueous solutions. Researchers should use this as a guide and consider performing a stability study under their specific experimental conditions.
| Vehicle | This compound Concentration | Temperature | Light Conditions | Stability | Reference |
| 5% Dextrose Injection | 1:25 v/v dilution | Room Temperature | Not specified | Stable for 48 hours | [4] |
| 0.9% Sodium Chloride Injection | 1:25 v/v dilution | Room Temperature | Not specified | Stable for 48 hours | [4] |
| 5% Dextrose Injection | 1:10 v/v dilution | Room Temperature | Not specified | Stable for 1 hour | [4] |
| 0.9% Sodium Chloride Injection | 1:10 v/v dilution | Room Temperature | Not specified | Stable for 1 hour | [4] |
| Aqueous Solution (pH 5.4) | Not specified | 50 ± 2 °C | Not specified | Half-life of 193 hours (without stabilizer) | [5] |
| Nonaqueous solution | 50 mg/mL | 25 °C | Not specified | Estimated 10% degradation in 885 days | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of this compound. It may require optimization for your specific experimental matrix (e.g., cell culture medium with or without serum).
1. Sample Preparation (from Cell Culture Medium):
-
Collect an aliquot of the cell culture medium containing this compound.
-
If the medium contains serum, a protein precipitation step is necessary. Add three volumes of cold acetonitrile to one volume of the medium.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
For media without serum, a simple dilution with the mobile phase may be sufficient.
-
Filter the supernatant or diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a standard curve of this compound in a matrix that closely matches your experimental samples (e.g., fresh culture medium).
-
Analyze the standards and samples by HPLC.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.
This compound Degradation Pathways
The degradation of this compound primarily occurs through oxidation and hydrolysis, leading to various transformation products. The following diagram illustrates a simplified potential degradation pathway.
References
- 1. Degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Degradation of this compound Using Photo-Fenton Oxidation Technology [mdpi.com]
- 3. Photocatalytic Degradation of Pharmaceutical this compound in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation [mdpi.com]
- 4. Stability of concentrated this compound-sulfamethoxazole admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced stability of sulfamethoxazole and this compound against oxidation using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Trimethoprim Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with Trimethoprim (TMP) formulations.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Precipitation or Cloudiness in Aqueous Formulations
-
Q1: I've prepared a this compound-Sulfamethoxazole (TMP-SMX) solution for intravenous (IV) administration, and it has become cloudy or formed a precipitate. Why is this happening?
-
A1: This is a common issue primarily due to the low aqueous solubility of this compound, which is highly dependent on concentration, pH, and the composition of the infusion fluid. The interaction between TMP and SMX can also form a less soluble 1:1 molecular compound.[1] Several factors could be at play:
-
High Concentration: The stability of TMP in solution is inversely related to its concentration. Higher concentrations are more prone to precipitation.[2]
-
Incorrect Vehicle: Normal saline (0.9% sodium chloride) is more likely to cause precipitation compared to 5% dextrose in water (D5W). D5W is the preferred vehicle for TMP-SMX admixtures.[2]
-
Inappropriate Storage Container: Glass bottles can promote precipitation, especially at higher concentrations. Polyvinylchloride (PVC) bags have been shown to offer superior physical stability for TMP admixtures.
-
pH Effects: this compound is a weak base and its solubility is significantly influenced by pH. A mildly acidic pH of around 5.5 is often optimal for solubility.
-
-
-
Q2: How can I prevent my TMP-SMX IV admixture from precipitating?
-
A2: To enhance stability and prevent precipitation, follow these recommendations:
-
Dilution: Use a higher dilution volume. For instance, a 1:25 v/v dilution of the concentrate is stable for a longer duration (up to 48 hours) compared to a 1:10 v/v dilution (stable for only 1 hour).[2]
-
Vehicle Selection: Always prioritize 5% Dextrose in Water (D5W) as the diluent.
-
Container Choice: Whenever possible, prepare and store the admixture in PVC bags rather than glass bottles.
-
pH Control: Ensure the final pH of the solution is within a range that favors TMP solubility. While direct adjustment is not always feasible in a clinical setting, being aware of the pH of your diluents is important.
-
Time and Inspection: Infuse concentrated solutions promptly after preparation and always visually inspect the solution for any particulate matter before and during infusion.[2]
-
-
Issue 2: Color Change in Liquid Formulations
-
Q3: My this compound solution, which was initially colorless, has turned yellow or brown. What does this indicate?
-
A3: A yellow or brown discoloration is a visual indicator of chemical degradation.[3] This is often associated with oxidative processes or the formation of degradation products upon exposure to heat or light. Studies with nonaqueous formulations of TMP have shown a direct correlation between the extent of color change and the degree of drug degradation.[3]
-
-
Q4: How can I minimize the chemical degradation that leads to color change?
-
A4: To minimize degradation:
-
Photoprotection: Protect the formulation from light by using amber-colored containers (e.g., amber plastic bottles or syringes) and storing them in the dark.[4] Photochemical reactions, including hydrolysis and oxidation, are a known degradation pathway.[5]
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as specified by stability data. Elevated temperatures accelerate the rate of chemical degradation.[6][7][8][9]
-
Use of Antioxidants: For research applications where it does not interfere with the experiment, consider adding an antioxidant to the formulation to mitigate oxidative degradation.
-
Prepare Freshly: Whenever possible, prepare solutions fresh before use to minimize the duration of exposure to environmental factors.
-
-
Frequently Asked Questions (FAQs)
-
Q5: What are the main degradation pathways for this compound?
-
A5: this compound primarily degrades through hydrolysis and oxidation, which can be catalyzed by heat and light.[5] Key pathways include:
-
Oxidative Degradation: Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) can lead to the hydroxylation of the benzene ring and cleavage of the methylene bridge between the two rings.[2][10]
-
Photodegradation: Exposure to UV light can lead to the formation of several photoproducts.[11][12] In aqueous environments, indirect photodegradation initiated by hydroxyl radicals is a significant elimination pathway.[10]
-
Hydrolysis: this compound can undergo hydrolysis, although it is reported to be relatively slow under neutral conditions.[11]
-
-
-
Q6: What are the known degradation products of this compound?
-
A6: At least five primary degradation products have been identified resulting from thermal and photochemical degradation.[5] Studies using advanced analytical techniques have identified several transformation products, including various isomers formed through hydroxylation and other modifications to the parent molecule.[11][13]
-
-
Q7: How does pH affect the stability of this compound?
-
A7: The stability of this compound is pH-dependent. While its solubility is enhanced in mildly acidic conditions (around pH 5.5), extreme pH values can accelerate hydrolytic degradation.[14] The degradation rate constant is influenced by pH, with studies on co-trimoxazole (TMP-SMX) suggesting better stability at a lower pH (e.g., 5.5) compared to neutral pH.[6][8]
-
-
Q8: Is this compound stable to heat?
-
A8: this compound is susceptible to thermal degradation.[5] Stability studies conducted at elevated temperatures show a clear correlation between increasing temperature and an increased rate of degradation.[6][8] For example, in a nonaqueous solution, over 90% of the initial TMP concentration remained after 45 days at 80°C, but degradation was faster at higher temperatures.[3]
-
Data Presentation
Table 1: Physical Stability of this compound-Sulfamethoxazole IV Admixtures
| Dilution (v/v) | Vehicle | TMP Concentration | Container | Stability Duration at Room Temp. | Reference |
| 1:25 | 5% Dextrose (D5W) | 0.64 mg/mL | Glass/PVC | 48 hours | [2] |
| 1:25 | 0.9% NaCl (NS) | 0.64 mg/mL | Glass/PVC | 48 hours | [2] |
| 1:20 | 5% Dextrose (D5W) | 0.80 mg/mL | Glass/PVC | 24 hours | [2] |
| 1:20 | 0.9% NaCl (NS) | 0.80 mg/mL | Glass/PVC | 14 hours | [2] |
| 1:15 | 5% Dextrose (D5W) | 1.07 mg/mL | Glass/PVC | 4 hours | [2] |
| 1:15 | 0.9% NaCl (NS) | 1.07 mg/mL | Glass/PVC | 2 hours | [2] |
| 1:10 | 5% Dextrose (D5W) | 1.60 mg/mL | Glass/PVC | 1 hour | [2] |
| 1:10 | 0.9% NaCl (NS) | 1.60 mg/mL | Glass/PVC | 1 hour | [2] |
| 1.08 mg/mL | 5% Dextrose (D5W) | 1.08 mg/mL | PVC Bag | > 24 hours (No precipitate) | |
| 1.08 mg/mL | 5% Dextrose (D5W) | 1.08 mg/mL | Glass Bottle | Precipitate in 25% of samples at 24h | |
| 1.60 mg/mL | 0.9% NaCl (NS) | 1.60 mg/mL | Glass Bottle | Precipitate in 70% of samples at 24h |
Table 2: Chemical Stability of Extemporaneously Compounded Oral Suspensions (10 mg/mL)
| Suspending Vehicle | Storage Container | Storage Temperature | Stability Duration | % Remaining at End of Study | Reference |
| Ora-Plus® / Ora-Sweet SF® | Glass Bottle | 4°C | 63 days | > 95% | [4] |
| Ora-Plus® / Ora-Sweet SF® | Glass Bottle | 25°C | 63 days | > 95% | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from validated methods for the simultaneous determination of this compound and a sulfonamide.[15][16][17]
-
Objective: To determine the concentration of this compound and separate it from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: ODS C18 (250 mm x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: An isocratic mixture of water, acetonitrile, and triethylamine (e.g., 700:299:1, v/v/v), with the pH adjusted to 5.7 ± 0.05 using 0.2N acetic acid.[15][16] Note: The exact ratio may require optimization based on your specific system and separation needs.
-
Flow Rate: 0.8 - 1.4 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient (Room Temperature)
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a suitable solvent like methanol or the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5 - 50 µg/mL).
-
-
Sample Preparation:
-
Dilute the this compound formulation with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The method's stability-indicating nature is confirmed if degradation product peaks are well-resolved from the main this compound peak.
-
Protocol 2: Forced Degradation Study
-
Objective: To generate potential degradation products and demonstrate the specificity of a stability-indicating analytical method.[18][19]
-
Procedure: Expose this compound (in solution at ~1 mg/mL or as a solid) to the following stress conditions. The goal is to achieve 5-20% degradation.[20]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours. Neutralize before analysis.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours. Neutralize before analysis.
-
Oxidation: 3-10% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 60-80°C for 4-24 hours.
-
Photolytic Degradation: Expose the sample to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[19]
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1) to assess for degradation and ensure peak purity of the parent drug.
Visualizations
Caption: Oxidative and photolytic degradation pathways of this compound.
Caption: General workflow for a pharmaceutical stability study.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. A physiochemical approach to the investigation of the stability of this compound-sulfamethoxazole (co-trimoxazole) mixtures for injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Item - Stability of this compound in newly formulated liquid dosage form - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with this compound (Co Trimoxazole) | Semantic Scholar [semanticscholar.org]
- 10. Indirect Photodegradation of Sulfamethoxazole and this compound by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocatalytic Degradation of Pharmaceutical this compound in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation | MDPI [mdpi.com]
- 12. Indirect Photodegradation of Sulfamethoxazole and this compound by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UV/H2O2 and UV/PDS Treatment of this compound and Sulfamethoxazole in Synthetic Human Urine: Transformation Products and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and this compound in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Addressing Trimethoprim-Sulfamethoxazole (TMP-SMX) Resistance in UTIs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Trimethoprim-Sulfamethoxazole (TMP-SMX) resistance in urinary tract infections (UTIs).
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the mechanism of action for this compound-Sulfamethoxazole?
A1: this compound-Sulfamethoxazole is a combination antimicrobial agent that targets the bacterial folic acid synthesis pathway at two sequential steps. Sulfamethoxazole is a structural analog of para-aminobenzoic acid (pABA) and competitively inhibits dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid. This compound then binds to and inhibits dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolic acid to tetrahydrofolic acid, which is a vital precursor for DNA, RNA, and protein synthesis.[1][2] This synergistic action is bacteriostatic, and in some cases, bactericidal.
Q2: What are the primary molecular mechanisms of resistance to TMP-SMX in uropathogenic E. coli?
A2: Resistance to TMP-SMX in uropathogenic E. coli is primarily driven by two mechanisms:
-
Target Modification: The most significant clinical resistance mechanism is the acquisition of mobile genetic elements, such as plasmids, that carry genes encoding for altered, resistant forms of the target enzymes.[3][4][5] For sulfamethoxazole resistance, these are typically sul1, sul2, or sul3 genes, which code for alternative dihydropteroate synthase (DHPS) enzymes that have a low affinity for sulfonamides but still bind pABA.[6][7][8][9] For this compound resistance, a variety of dfr genes encode for resistant dihydrofolate reductase (DHFR) enzymes.[1][3][10]
-
Chromosomal Mutations: Mutations in the chromosomal genes folP (encoding DHPS) and dfr (encoding DHFR) can also lead to reduced drug affinity and resistance.[2][6][11]
Other less common mechanisms include increased production of the target enzymes, reduced cellular permeability to the drugs, and the presence of efflux pumps that actively remove the drugs from the bacterial cell.[1][3][4][12]
Q3: What are the current alternative therapeutic options for treating TMP-SMX-resistant UTIs?
A3: Treatment for TMP-SMX-resistant UTIs depends on the severity of the infection and local resistance patterns. For uncomplicated cystitis, preferred options include nitrofurantoin and fosfomycin.[13][14] Fluoroquinolones are also effective but are often reserved as a second-line treatment due to concerns about resistance and side effects.[15] Beta-lactams like amoxicillin-clavulanate can also be used.[14] For more complicated UTIs or pyelonephritis, treatment may require parenteral administration of broader-spectrum agents such as extended-spectrum cephalosporins, carbapenems, or aminoglycosides, guided by susceptibility testing.[13][16][17]
Experimental Design & Interpretation
Q4: We are observing inconsistent results in our Kirby-Bauer disk diffusion assays for TMP-SMX. What could be the cause?
A4: Inconsistent results in disk diffusion assays can stem from several factors. Please refer to the Troubleshooting Guide for Disk Diffusion Susceptibility Testing below for a detailed breakdown of potential issues and corrective actions. Common culprits include incorrect inoculum density, improper storage of antimicrobial disks, variations in agar depth, and incorrect incubation conditions.
Q5: How do I interpret Minimum Inhibitory Concentration (MIC) results for TMP-SMX?
A5: The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[18] The interpretation of an MIC value as susceptible, intermediate, or resistant is based on clinical breakpoints established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is crucial to use the most current version of these guidelines for accurate interpretation.
Q6: Can molecular methods replace phenotypic susceptibility testing for TMP-SMX resistance?
A6: Molecular methods, such as PCR and DNA microarrays, are rapid and sensitive tools for detecting the presence of known resistance genes like sul and dfr.[19][20] This can provide valuable and timely information for treatment decisions and epidemiological surveillance.[19] However, the presence of a resistance gene does not always perfectly correlate with phenotypic resistance, as gene expression can vary. Additionally, these methods may not detect novel resistance mechanisms or mutations. Therefore, while molecular methods are a powerful adjunct, phenotypic testing remains the gold standard for determining the actual susceptibility of a bacterial isolate.[21][22]
Troubleshooting Guides
Troubleshooting Guide for Disk Diffusion Susceptibility Testing
This guide addresses common issues encountered during Kirby-Bauer disk diffusion testing for TMP-SMX.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Zone sizes are too large | Inoculum is too light. | Adjust inoculum to match a 0.5 McFarland turbidity standard.[23] |
| Agar is too thin. | Ensure a uniform agar depth of 4 mm. | |
| Antimicrobial disks have a higher than expected potency. | Use disks from a new, properly stored batch. Check expiration dates. | |
| Zone sizes are too small | Inoculum is too heavy. | Adjust inoculum to match a 0.5 McFarland turbidity standard.[23] |
| Agar is too thick. | Ensure a uniform agar depth of 4 mm. | |
| Antimicrobial disks have lost potency. | Store disks in a desiccated, non-frost-free freezer. Allow to come to room temperature before opening to prevent condensation. | |
| Incubation temperature is too low. | Ensure incubator is set to 35°C ± 2°C. | |
| No zone of inhibition | Organism is highly resistant. | This may be the correct result. Confirm with a quality control strain. |
| Incorrect antimicrobial disk used. | Verify the disk identity. | |
| Disks have completely lost potency. | Use new, properly stored disks. | |
| Overlapping zones of inhibition | Disks are placed too close together. | Ensure disks are placed at least 24 mm apart from center to center. |
| Presence of colonies within the zone of inhibition | Mixed culture (contamination). | Re-isolate the test organism and repeat the test. |
| Resistant mutants have been selected. | This can occur, especially with some drug-bug combinations. Report the zone diameter and note the presence of inner colonies. |
This table is adapted from general disk diffusion troubleshooting guides.[24][25][26]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of TMP-SMX.[18][27][28]
1. Preparation of Antimicrobial Stock Solutions:
- Prepare a stock solution of TMP-SMX at a concentration of 1280/24320 µg/mL (this compound/Sulfamethoxazole) in a suitable solvent.
- Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
- Transfer colonies to a tube of sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Plate Inoculation:
- Add 50 µL of each antimicrobial dilution to the wells of a 96-well microtiter plate.
- Add 50 µL of the diluted bacterial inoculum to each well.
- Include a growth control well (bacteria in broth, no antimicrobial) and a sterility control well (broth only).
4. Incubation:
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of TMP-SMX that shows no visible growth (turbidity) in the well.[18]
- Compare the results to established clinical breakpoints (e.g., CLSI, EUCAST) to determine if the isolate is susceptible, intermediate, or resistant.
Table 1: Example MIC Ranges for ATCC® Quality Control Strains
| Quality Control Strain | Antimicrobial | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | This compound-Sulfamethoxazole | ≤0.5/9.5 |
| Staphylococcus aureus ATCC® 29213 | This compound-Sulfamethoxazole | 0.12/2.38 - 1/19 |
Note: These are example ranges. Always refer to the current CLSI M100 document for the most up-to-date quality control ranges.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Folate synthesis pathway and TMP-SMX mechanism of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Factors that cause this compound resistance in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of resistance to sulfa drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Antibiotic Resistance in Uropathogenic Escherichia coli: A Narrative Review [euti.org]
- 13. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 14. droracle.ai [droracle.ai]
- 15. Alternative Antibiotics for Urinary Tract Infections | AAFP [aafp.org]
- 16. research.monash.edu [research.monash.edu]
- 17. Current and Emerging Treatment Options for Multidrug Resistant Escherichia coli Urosepsis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 19. journals.asm.org [journals.asm.org]
- 20. Rapid Methods for Antimicrobial Resistance Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid methods for detection of bacterial resistance to antibiotics | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 28. protocols.io [protocols.io]
Technical Support Center: Mitigating Side Effects of Trimethoprim in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the side effects of Trimethoprim in various research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[1] THF is an essential component in the bacterial folic acid synthesis pathway, and its depletion halts the production of nucleotides necessary for DNA replication and cell division, thus inhibiting bacterial growth.[1] This targeted inhibition of bacterial DHFR is significantly higher than its effect on the mammalian equivalent, which is a key factor in its therapeutic efficacy.[1] However, at higher concentrations or with prolonged use, this compound can interfere with host folate metabolism, leading to various side effects.[2][3]
Q2: What are the most common side effects of this compound observed in research models?
A2: The most frequently reported side effects in both in vivo and in vitro models include:
-
Hematological Toxicity: Bone marrow suppression is a notable side effect, leading to a decrease in the production of blood cells.[2] This can manifest as megaloblastic anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count).[3][4]
-
Nephrotoxicity: Acute kidney injury (AKI) can occur through mechanisms such as acute tubular necrosis, interstitial nephritis, and crystalluria leading to tubular obstruction.[5][6][7] this compound can also compete with creatinine for tubular secretion, which can result in a misleading elevation of serum creatinine levels without actual kidney damage.[5]
-
Gastrointestinal Distress: Nausea, vomiting, and diarrhea are common side effects.[2][8]
-
Hepatotoxicity: While less common, drug-induced liver injury has been associated with this compound use.[9]
-
Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in non-target organisms.[10]
Q3: Can folinic acid (leucovorin) be used to mitigate this compound-induced side effects?
A3: Yes, folinic acid is often used to counteract the antifolate effects of this compound, particularly hematological toxicity.[11] Folinic acid is a downstream product in the folate pathway and can replenish the depleted stores of reduced folates, thereby bypassing the DHFR inhibition by this compound. However, its effectiveness and safety can be context-dependent. One study in rats demonstrated that daily administration of 1 mg of folinic acid did not compromise the therapeutic efficacy of a this compound-sulfamethoxazole combination against Pneumocystis carinii pneumonia.[12][13] Conversely, a clinical trial in AIDS patients with the same condition suggested that adjunctive folinic acid was associated with an increased risk of therapeutic failure and death.[14] Therefore, careful consideration of the experimental model and goals is necessary.
Troubleshooting Guides
Issue 1: Significant cell death observed in in vitro cultures treated with this compound.
Possible Cause:
-
Cytotoxicity: this compound can induce both cytotoxic and genotoxic damage in cultured cells, including human lymphocytes and rat fibroblasts.[15]
-
Apoptosis: Inhibition of DHFR can disrupt nucleotide synthesis, leading to DNA damage and triggering apoptosis.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) can lead to cellular damage and death.[10]
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Perform a dose-response study to determine the EC50 (half-maximal effective concentration) for your specific cell line. Also, conduct a time-course experiment to identify the onset of cytotoxicity.
-
Co-administration of Folinic Acid: Supplement the culture medium with folinic acid. Start with a concentration range of 1-10 µM and assess cell viability using an MTT assay.
-
Assess for Apoptosis: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or a TUNEL assay to quantify apoptotic cells.
-
Measure Oxidative Stress: Quantify intracellular ROS levels using fluorescent probes like DCFDA. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if oxidative stress is a primary driver of cell death.
Issue 2: Elevated serum creatinine and signs of kidney injury in animal models.
Possible Cause:
-
Acute Kidney Injury (AKI): this compound can induce AKI through interstitial nephritis or crystalluria.[5][16]
-
Competitive Inhibition of Creatinine Secretion: this compound can compete with creatinine for tubular secretion, leading to an artificial increase in serum creatinine.[5]
Troubleshooting Steps:
-
Ensure Adequate Hydration: Provide animals with free access to water to maintain good hydration and urine flow, which can help prevent crystal formation.[5]
-
Dose Adjustment: If the experimental design allows, consider reducing the dose of this compound, especially in models with pre-existing renal impairment.[4]
-
Monitor Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN). A significant increase in both is more indicative of true renal injury than an isolated rise in creatinine.[6][7]
-
Histopathological Analysis: At the end of the study, perform a histological examination of the kidneys to look for signs of interstitial nephritis or crystal deposits.
Issue 3: Hematological abnormalities observed in animal models (e.g., anemia, leukopenia).
Possible Cause:
Troubleshooting Steps:
-
Folinic Acid Supplementation: Administer folinic acid to the animals. A study in rats used a daily subcutaneous dose of 1 mg.[12][13] The dose should be optimized for the specific animal model.
-
Complete Blood Count (CBC) Monitoring: Perform regular CBCs to monitor red blood cell, white blood cell, and platelet counts.
-
Assess for Folate Deficiency: If possible, measure serum or red blood cell folate levels to confirm if this compound is inducing a folate-deficient state.
Quantitative Data Summary
Table 1: Incidence of Acute Kidney Injury (AKI) in a Middle-Aged Male Inpatient Population Treated with this compound/Sulfamethoxazole for ≥6 Days
| Category | Number of Patients (n=573) | Percentage |
| AKI likely due to this compound/Sulfamethoxazole | 33 | 5.8% |
| AKI possibly due to this compound/Sulfamethoxazole | 28 | 4.9% |
| AKI unrelated to this compound/Sulfamethoxazole | 3 | 0.52% |
| Total with AKI | 64 | 11.2% |
| Data adapted from a study on a veteran population.[6][7] |
Table 2: Myelosuppression in Primary Immune Deficiency (PID) Patients with and without this compound-Sulfamethoxazole (TMP-SMX) Prophylaxis
| Hematological Parameter | PID on TMP-SMX (n=41) | PID not on TMP-SMX (n=45) | UTI on TMP-SMX (n=36) | p-value |
| Absolute Neutrophil Count (ANC) < Normal | 39.0% | 8.9% | 16.7% | 0.002 |
| Red Blood Cell (RBC) Count < Normal | 36.6% | 13.3% | 13.9% | 0.014 |
| White Blood Cell (WBC) Count < Normal | 41.5% | 13.3% | 13.9% | 0.003 |
| Platelet Count < Normal | 24.4% | 15.6% | 2.8% | 0.028 |
| Data adapted from a retrospective study on PID patients.[17] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. If testing a mitigation strategy, prepare solutions of this compound with and without the mitigating agent (e.g., folinic acid). Remove the old medium from the cells and add the treatment solutions. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In Vivo Mitigation of Hematological Toxicity in a Rat Model
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Grouping: Divide the animals into at least four groups:
-
Group 1: Control (vehicle only)
-
Group 2: this compound only
-
Group 3: this compound + Folinic acid
-
Group 4: Folinic acid only
-
-
Dosing:
-
Monitoring: Collect blood samples via the tail vein at regular intervals (e.g., weekly) for a complete blood count (CBC) analysis.
-
Endpoint Analysis: At the end of the study period, collect terminal blood samples and harvest bone marrow for further analysis if required.
-
Data Analysis: Compare the CBC parameters between the different groups to assess the mitigating effect of folinic acid.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdoctor.co.uk [accessdoctor.co.uk]
- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Acute kidney injury associated with this compound/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound: antibiotic to treat bacterial infections - NHS [nhs.uk]
- 9. Hepatitis - Wikipedia [en.wikipedia.org]
- 10. Effects of this compound on life history parameters, oxidative stress, and the expression of cytochrome P450 genes in the copepod Tigriopus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of folinic acid on the capacity of this compound-sulfamethoxazole to prevent and treat Pneumocystis carinii pneumonia in rats [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Adjunctive folinic acid with this compound-sulfamethoxazole for Pneumocystis carinii pneumonia in AIDS patients is associated with an increased risk of therapeutic failure and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of in vitro cytotoxic and genotoxic activities of some this compound conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apjai-journal.org [apjai-journal.org]
Technical Support Center: Optimization of Empirical Therapy for Trimethoprim Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoprim and investigating its resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
A1: this compound is a synthetic antibiotic that works by inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[1][2][3] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[3][4] By blocking DHFR, this compound halts the production of THF, thereby inhibiting bacterial DNA synthesis and replication.[2][3]
Resistance to this compound can arise through several mechanisms:
-
Target Modification: Mutations in the bacterial folA gene, which encodes for DHFR, can alter the enzyme's structure, reducing its affinity for this compound.[1]
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry genes (dfr genes) encoding for this compound-resistant DHFR enzymes.[5][6] These acquired enzymes are not effectively inhibited by the drug.
-
Overproduction of DHFR: An increase in the expression of the endogenous DHFR can overcome the inhibitory effect of this compound.[3]
Q2: When is empirical therapy with this compound appropriate for urinary tract infections (UTIs)?
A2: The Infectious Diseases Society of America (IDSA) recommends that this compound-sulfamethoxazole (TMP-SMX) should only be used as a first-line empirical therapy for uncomplicated UTIs in areas where the resistance rate of E. coli to this combination is less than 10-20%.[7] In regions where resistance rates exceed this threshold, alternative antibiotics should be considered.[7][8]
Q3: What are the primary alternative antibiotics for treating this compound-resistant UTIs?
A3: For uncomplicated UTIs caused by this compound-resistant pathogens, recommended alternatives include nitrofurantoin and fosfomycin.[7] Fluoroquinolones are also effective but should be used judiciously due to rising resistance.[7] For more complicated UTIs, treatment options may include fluoroquinolones, extended-spectrum cephalosporins, or carbapenems, guided by susceptibility testing.[9]
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST)
Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in my broth microdilution experiments. What could be the cause?
A4: Inconsistent this compound MIC values can stem from several factors:
-
Media Composition: The presence of thymidine in the Mueller-Hinton broth can interfere with this compound's activity, leading to falsely elevated MICs.[10][11] Ensure you are using a thymidine-free or low-thymidine medium. The suitability of the medium can be checked by testing a control strain like Enterococcus faecalis ATCC 29212.[11][12]
-
Inoculum Preparation: An incorrect inoculum density can affect the MIC result. It is crucial to standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[13]
-
Reading the Endpoint: For this compound, the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[14] Trailing growth can make endpoint determination subjective.[13]
Q5: My disk diffusion results for this compound are showing unclear zones of inhibition or growth within the zone. How should I interpret these results?
A5: Unclear zones or inner colonies with this compound disk diffusion can be challenging. Here's how to approach interpretation:
-
Ignore Haze and Faint Growth: According to EUCAST guidelines, any haze or faint growth up to the disk within an otherwise clear zone should be ignored.[15]
-
Read the Inner Zone for Double Zones: If double zones are observed, the inner, more distinct zone should be measured.[15]
-
Resistant Mutants: Growth of individual colonies within the zone of inhibition may indicate the presence of resistant mutants.[16]
-
Quality Control: Ensure that your quality control (QC) strains (e.g., E. coli ATCC 25922) are within the acceptable zone diameter range (21-28 mm for a 5 µg disk) to verify the accuracy of your testing conditions.[17][18]
Molecular Detection of Resistance Genes
Q6: My PCR for detecting dfr genes is yielding no amplification or non-specific bands. What are some troubleshooting steps?
A6: PCR issues for dfr gene detection can be resolved by addressing the following:
-
DNA Quality: Ensure the extracted DNA is of high purity and concentration. Contaminants can inhibit the PCR reaction. Consider using a commercial DNA extraction kit for consistent results.[19]
-
Primer Design and Concentration: Verify the specificity of your primers for the target dfr genes. Optimize the primer concentration to minimize non-specific binding and primer-dimer formation.[20]
-
Annealing Temperature: The annealing temperature is critical for primer specificity. Perform a gradient PCR to determine the optimal annealing temperature for your primer set.
-
Positive and Negative Controls: Always include a positive control (DNA from a known dfr-positive strain) to ensure the PCR components are working correctly and a negative control (nuclease-free water) to check for contamination.[20]
-
Multiplex PCR: If you are performing a multiplex PCR to detect multiple dfr genes simultaneously, ensure that the primers are designed to have similar annealing temperatures and do not interact with each other.[19][20]
Data Presentation
Table 1: this compound Resistance Rates in E. coli from Urinary Tract Infections
| Region/Study Population | Year(s) of Study | Sample Size (E. coli isolates) | This compound Resistance Rate (%) | Citation(s) |
| Finland (Outpatients) | 1978-1988 | Not specified | 14-19 | [5] |
| United Kingdom | 1978-1980 | Not specified | Increasing trend | [6] |
| College Women, USA | 2005-2007 | 176 | 29.6 | [7] |
| Germany (Uncomplicated UTIs) | 2019-2021 | 1082 | 14.1 (single episodes), 21.4 (recurrent) | [21] |
| Australia (Various settings) | Pre-2022 | Not specified | 20-30 | [8] |
| Ireland (E. coli & Klebsiella spp.) | Not specified | 124 | 29.8 | [22] |
Table 2: CLSI Breakpoints for this compound Susceptibility Testing
| Organism | Method | Susceptible | Intermediate | Resistant | Citation(s) |
| Enterobacterales | Broth Microdilution (µg/mL) | ≤2 | - | ≥4 | [23] |
| Enterobacterales | Disk Diffusion (mm, 5 µg disk) | ≥16 | 11-15 | ≤10 | [24] |
| Haemophilus influenzae | Broth Microdilution (µg/mL) | ≤2 | - | ≥4 | [24] |
| Haemophilus influenzae | Disk Diffusion (mm, 5 µg disk) | ≥16 | 11-15 | ≤10 | [24] |
| Stenotrophomonas maltophilia | Broth Microdilution (µg/mL) | ≤2 | - | ≥4 | [25] |
Experimental Protocols
Broth Microdilution Susceptibility Testing for this compound
-
Prepare Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[11][13]
-
Dilute Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (with low thymidine content) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.[10][13]
-
Inoculate Plate: Add the diluted inoculum to the wells of a 96-well microtiter plate containing serial twofold dilutions of this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Read Results: Determine the MIC by visually inspecting the wells for growth. The MIC is the lowest concentration of this compound that causes at least an 80% reduction in growth compared to the growth control well.[14][26]
Disk Diffusion Susceptibility Testing for this compound
-
Prepare Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.[27]
-
Apply Antibiotic Disk: Aseptically apply a 5 µg this compound disk to the surface of the agar. Gently press the disk to ensure complete contact with the agar.[27]
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[27]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter.[27] Interpret the results based on established breakpoints (see Table 2).
PCR for Detection of dfrA Genes
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or a standard lysis protocol.
-
PCR Reaction Mixture: Prepare a PCR reaction mixture containing DNA template, forward and reverse primers for the specific dfrA gene of interest, dNTPs, Taq polymerase, and PCR buffer.[19][28]
-
PCR Amplification: Perform PCR using a thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[28] The specific temperatures and times will depend on the primers and target gene.
-
Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1.5% agarose gel containing a fluorescent dye.[28]
-
Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the dfrA gene.[28]
Mandatory Visualizations
Caption: Bacterial folic acid synthesis pathway and points of inhibition by sulfonamides and this compound.
Caption: Workflow for investigating this compound resistance, combining phenotypic and genotypic methods.
Caption: A logical workflow for troubleshooting inconsistent Antimicrobial Susceptibility Testing (AST) results.
References
- 1. This compound: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. The emergence and mechanisms of this compound resistance in Escherichia coli isolated from outpatients in Finland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to this compound among urinary tract isolates in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic Resistance in Urinary Isolates of Escherichia coli from College Women with Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic resistance in treating UTIs highest in aged care facilities: study [unsw.edu.au]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacld.com [iacld.com]
- 12. cms.gov [cms.gov]
- 13. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to this compound-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. szu.gov.cz [szu.gov.cz]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Quality control of susceptibility tests with 5-micrograms this compound disks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Standard and real-time multiplex PCR methods for detection of this compound resistance dfr genes in large collections of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Percentage of Antibiotic Resistance in Uncomplicated Community-Acquired Urinary Tract Infections: Findings of the RedAres Project - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial resistance in urinary pathogens and culture-independent detection of this compound resistance in urine from patients with urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to this compound and this compound-sulfamethoxazole. The Antimicrobial Susceptibility Testing OC Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Updates to Susceptibility Breakpoints for Stenotrophomonas maltophilia [clsi.org]
- 26. scribd.com [scribd.com]
- 27. tmmedia.in [tmmedia.in]
- 28. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Preventing Trimethoprim Precipitation in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Trimethoprim (TMP) precipitation in aqueous solutions during your experiments.
Troubleshooting Guide: Common Precipitation Issues
This guide addresses specific issues you may encounter with this compound solubility and provides actionable solutions.
Issue 1: Precipitation of this compound Upon Dissolution in Water
-
Question: I am trying to dissolve pure this compound powder in water at room temperature, but it is not dissolving completely and a precipitate is forming. Why is this happening and what can I do?
-
Answer: this compound is a weak base with very low intrinsic aqueous solubility.[1][2] Its solubility is highly dependent on the pH of the solution.[1] In neutral or alkaline conditions, this compound exists predominantly in its non-ionized form, which is poorly soluble. To achieve complete dissolution, you will likely need to modify the properties of the solvent.
Solutions:
-
pH Adjustment: The most common and effective method is to lower the pH of the aqueous solution. This compound's solubility significantly increases in acidic conditions because the molecule becomes protonated.[3][4] A pH range of 5.5 to 6.5 is often optimal for enhancing solubility.[3][5] You can use a suitable acidic buffer or add a small amount of a dilute acid (e.g., hydrochloric acid) dropwise while stirring until the this compound dissolves.
-
Use of Co-solvents: If adjusting the pH is not suitable for your experimental setup, you can use a water-miscible organic co-solvent to prepare a stock solution.[6][7] Common co-solvents for this compound include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).[7][8] You can then dilute this stock solution into your aqueous medium, but be mindful of the final co-solvent concentration to avoid precipitation upon dilution.
-
Issue 2: Precipitation After Diluting a Concentrated Stock Solution
-
Question: I have successfully prepared a concentrated stock solution of this compound in DMSO, but when I dilute it into my aqueous buffer (e.g., PBS pH 7.4), a precipitate forms immediately. How can I prevent this?
-
Answer: This is a common issue known as "crashing out." It occurs when the concentration of the drug in the final aqueous solution exceeds its solubility limit, even with a small percentage of the co-solvent. The buffer's pH, if neutral or alkaline, will also contribute to the precipitation of the weakly basic this compound.
Solutions:
-
pH of the Dilution Medium: Ensure the pH of your aqueous buffer is in the acidic range (ideally 5.5-6.5) before adding the this compound stock solution.[3][5] This will help maintain the protonated, more soluble form of the drug.
-
Slower Addition and Stirring: Add the stock solution dropwise to the aqueous buffer while vigorously stirring. This helps in the rapid dispersion of the drug and avoids localized high concentrations that can trigger precipitation.
-
Increase Co-solvent Percentage: If your experimental design allows, increasing the percentage of the organic co-solvent in the final solution can help maintain solubility.[6]
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Polysorbate 20, into your aqueous buffer can increase the solubility of this compound by forming micelles that encapsulate the drug molecules.[7][9]
-
Issue 3: Precipitation During Storage
-
Question: My this compound solution was clear when I prepared it, but after storing it for a period (e.g., overnight at 4°C), I observed crystal formation. What causes this and how can I ensure long-term stability?
-
Answer: Precipitation during storage can be due to several factors, including temperature changes and gradual pH shifts in unbuffered solutions. The solubility of this compound is also temperature-dependent.[10]
Solutions:
-
Optimized Storage Conditions: For aqueous solutions, storage at room temperature may be preferable to refrigeration if the solution is close to its saturation point, as solubility can decrease at lower temperatures. However, always consider the chemical stability of this compound at room temperature for extended periods. For stock solutions in organic solvents like DMSO, storage at -20°C is generally recommended.
-
Use of Buffers: Prepare your solutions in a well-buffered system to maintain a stable pH over time.
-
Complexation Agents: For long-term stability in aqueous solutions, consider using complexing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[11][12] These molecules form inclusion complexes with this compound, significantly increasing its aqueous solubility and stability.[11][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: this compound is a weak base with a pKa of approximately 7.12.[1] It is poorly soluble in water, especially at neutral to alkaline pH.[1][2] Its solubility is significantly influenced by pH, temperature, and the presence of co-solvents or other solubilizing agents.[1][10]
Q2: What is the maximum aqueous solubility of this compound?
A2: The aqueous solubility of this compound is low. One study reported a maximum solubility of about 1550 mg/100 mL (15.5 mg/mL) at pH 5.5 and 32°C.[4][14] In neutral water, the solubility is much lower, around 0.4 mg/mL.[7]
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming can aid in the dissolution of this compound as its solubility generally increases with temperature.[10] However, be cautious about the potential for degradation at elevated temperatures. After dissolution, ensure the solution remains stable upon cooling to the working temperature. If precipitation occurs upon cooling, this method may not be suitable for your application.
Q4: Are there any known incompatibilities of this compound with common buffer components?
A4: this compound can form insoluble complexes with some sulfonamides.[5][15] When preparing co-formulations, it is crucial to maintain a mildly acidic pH (around 6.0-6.5) to prevent the formation of these precipitates.[5] Studies have also shown that when this compound and Sulfamethoxazole are combined in a solution containing hydroxypropyl-β-cyclodextrin at pH 7.0, a significant decrease in the solubility of this compound is observed, possibly due to the formation of a less soluble complex.[11]
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Solvents at Different Temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) | Solubility (mg/mL) |
| Water | 293.15 | 1.12 | ~0.19 |
| Water | 322.65 | 2.53 | ~0.43 |
| Ethanol | 293.15 | 39.1 | ~6.6 |
| Ethanol | 322.65 | 67.2 | ~11.4 |
| 2-Propanol | 293.15 | 17.5 | ~2.9 |
| 2-Propanol | 322.65 | 38.4 | ~6.5 |
| Acetonitrile | 293.15 | 29.8 | ~5.1 |
| Acetonitrile | 322.65 | 55.4 | ~9.4 |
| Ethyl Acetate | 293.15 | 1.98 | ~0.34 |
| Ethyl Acetate | 322.65 | 4.87 | ~0.83 |
| DMSO | Not Specified | Soluble up to 20 mg/mL | 20 |
| Dimethyl Formamide | Not Specified | Soluble up to 13 mg/mL | 13 |
Data adapted from Yin et al. (2016)[10] and Cayman Chemical product information[8]. Mole fraction solubility was converted to mg/mL for easier interpretation.
Table 2: pH-Dependent Solubility of this compound.
| pH | Temperature (°C) | Solubility (mg/100 mL) |
| 8.54 | 32 | 50 |
| 5.5 | 32 | 1550 |
| <2 | 32 | 1125 (and decreasing) |
Data adapted from Dahlan et al.[4][14]
Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Solution of this compound
-
Objective: To prepare a clear, stable aqueous solution of this compound for in vitro assays.
-
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to the required volume of deionized water under continuous stirring.
-
Slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously.
-
Continue adding HCl until the this compound powder is completely dissolved. The solution should become clear.
-
The final pH should ideally be between 5.5 and 6.5 for optimal solubility.[3][5]
-
If required, adjust the final volume with deionized water.
-
Visually inspect the solution for any remaining particulate matter before use.
-
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
-
Procedure:
-
Weigh the appropriate amount of this compound powder into a sterile conical tube.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., 20 mg/mL).[8]
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C.
-
When diluting into aqueous buffer, ensure the buffer's pH is slightly acidic and add the stock solution dropwise with vigorous stirring to prevent precipitation.[3]
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Logical guide for troubleshooting this compound precipitation.
References
- 1. This compound | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 738-70-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilities and intrinsic dissolution rates of sulphamethoxazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5008255A - Method for enhancing solubility of this compound with sodium sulfacetamide, and synergistic pharmaceutical compositions derived therefrom - Google Patents [patents.google.com]
- 6. organic chemistry - this compound solubility - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubilities of this compound and Sulfamethoxazole at Various pH Values and Crystallization of this compound from Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 12. chemmethod.com [chemmethod.com]
- 13. Solubilities of this compound and sulfamethoxazole at various pH values and crystallization of this compound from infusion fluids. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A physiochemical approach to the investigation of the stability of this compound-sulfamethoxazole (co-trimoxazole) mixtures for injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in Long-Term Trimethoprim Prophylaxis Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the complexities encountered during long-term Trimethoprim prophylaxis studies.
Troubleshooting Guide
Q1: We are observing an increase in breakthrough urinary tract infections (UTIs) in our long-term prophylaxis group. What are the potential causes and how should we investigate?
A: An increase in breakthrough infections is a significant concern that warrants a systematic investigation. The two primary causes are likely the development of antibiotic resistance or poor patient adherence to the daily regimen.
Initial Investigation Steps:
-
Isolate and Test: Collect urine samples from participants with breakthrough UTIs. Isolate the causative pathogen and perform antimicrobial susceptibility testing (AST) to determine its minimum inhibitory concentration (MIC) for this compound.[1] An MIC of ≥16 µg/mL for Enterobacteriaceae is typically considered resistant.[1]
-
Assess Adherence: Review participant adherence data. This can be collected through patient diaries, pill counts, or electronic monitoring systems. Cross-reference periods of non-adherence with the timing of breakthrough infections.
-
Genotypic Analysis: If resistance is confirmed, perform molecular analysis (e.g., PCR or whole-genome sequencing) on the bacterial isolates to identify known resistance mechanisms, such as the presence of plasmid-encoded dfr genes, which code for this compound-resistant dihydrofolate reductase (DHFR) enzymes.[2][3]
Q2: A significant number of participants are reporting adverse effects. How can we manage this to prevent high dropout rates while ensuring patient safety?
A: Adverse effects are a common challenge in long-term studies and require proactive management.[4][5]
Management Strategy:
-
Categorize and Monitor: Differentiate between common, mild side effects (e.g., mild rash, itching, nausea, diarrhea) and signs of serious adverse reactions (e.g., severe blistering rash, fever, blood dyscrasias).[5][6][7][8]
-
Implement Monitoring Protocols: For all participants, implement a schedule for regular monitoring. This should include patient symptom diaries and periodic blood tests to check for hematological abnormalities, as this compound can interfere with folate metabolism and cause anemia.[6]
-
Develop an Action Plan:
-
Mild Effects: For common issues like gastrointestinal upset, advise taking the medication with food.[8] Mild rashes may resolve on their own, but should be monitored closely.[7]
-
Serious Effects: Establish clear criteria for discontinuing the drug. Any signs of a severe allergic reaction (like Stevens-Johnson syndrome), or significant changes in blood counts necessitate immediate cessation of the prophylaxis and appropriate medical intervention.[5]
-
Q3: How can we reliably differentiate between a bacterial relapse and a new infection (reinfection) in a participant who develops a UTI during the study?
A: Differentiating relapse from reinfection is critical for understanding the efficacy of the prophylactic agent versus the emergence of resistance. A relapse implies the initial treatment failed to eradicate the pathogen, while a reinfection is caused by a new organism.
Methodology:
-
Molecular Typing: The most definitive method is to use molecular typing techniques on the bacterial isolates from the initial and subsequent infections. Techniques such as Pulsed-Field Gel Electrophoresis (PFGE) or Whole-Genome Sequencing (WGS) can determine if the strains are genetically identical (indicating a relapse) or different (indicating a reinfection).
-
Timing: While not definitive, the timing of the recurrence can be suggestive. An early recurrence (e.g., within 2-4 weeks) is more likely to be a relapse, whereas a later recurrence is more often a reinfection. However, this should always be confirmed with molecular methods for study accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound resistance?
A: Resistance to this compound can arise from several mechanisms.[3][9] The most clinically significant is the acquisition of genes that produce altered dihydrofolate reductase (DHFR) enzymes, the target of this compound.[2][10] These resistant enzymes have a much lower affinity for the drug, allowing folate synthesis to continue.
| Table 1: Mechanisms of this compound Resistance | | :--- | :--- | | Mechanism | Description | | Target Modification | Production of plasmid-encoded, drug-resistant DHFR enzymes (e.g., from dfr genes) that are not effectively inhibited by this compound.[1][2][10] | | Target Overproduction | Chromosomal mutations leading to the overproduction of the normal, susceptible DHFR enzyme, requiring higher concentrations of this compound for inhibition.[2][3] | | Reduced Permeability | Changes in the bacterial cell membrane or wall that prevent the drug from entering the cell.[2][3] | | Antibiotic Efflux | Acquisition of efflux pumps (e.g., OqxAB, MexAB-OprM) that actively transport this compound out of the bacterial cell, preventing it from reaching its target.[1] |
Q2: What are the documented adverse effects of long-term this compound use that we should monitor for?
A: While often well-tolerated, long-term this compound use requires monitoring for a range of potential adverse effects.[5][7]
| Table 2: Adverse Effects of Long-Term this compound Prophylaxis | | :--- | :--- | :--- | | Category | Adverse Effect | Monitoring Recommendation | | Common (>1 in 100) | Itching, mild skin rash, nausea, vomiting, diarrhea.[7][8] | Regular patient self-reporting through diaries or questionnaires. | | Uncommon/Rare | Photosensitivity (increased risk of sunburn).[6][8] | Counsel patients on sun protection. | | Serious (Rare) | Blood dyscrasias (e.g., megaloblastic anemia, leukopenia).[5][6] | Baseline and periodic complete blood counts (CBC). | | Serious (Rare) | Stevens-Johnson syndrome (SJS), a severe skin reaction.[5] | Immediate discontinuation if a severe, blistering rash develops. | | Serious (Rare) | Hyperkalemia (especially with renal impairment or ACE inhibitors). | Periodic monitoring of serum potassium levels in at-risk patients. |
Q3: What is the evidence-based duration for this compound prophylaxis, and what are the challenges in studying longer durations?
A: Most clinical guidelines and studies support a prophylaxis duration of 6 to 12 months, which has been shown to significantly reduce UTI recurrence compared to no treatment.[5] There is very little evidence to support durations longer than 12 months.[5] Studying longer durations presents several key challenges:
-
Increased Resistance: Longer exposure to an antibiotic increases the selective pressure for resistant bacteria to emerge in the patient's microbiome (e.g., gut and vaginal flora).[5][11]
-
Patient Adherence: Maintaining adherence over multiple years is difficult and can lead to missing data or reduced efficacy, complicating the interpretation of results.
-
Cumulative Toxicity: The risk of rare but serious adverse effects may increase with prolonged exposure.
-
Cost and Logistics: Long-term trials are expensive and logistically complex to run, requiring sustained funding and staffing.
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
-
Prepare Inoculum: Culture the bacterial isolate on an appropriate agar plate. Select several colonies to create a suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Prepare Dilution Plate: Use a pre-prepared 96-well microtiter plate containing serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1] Compare the result to established clinical breakpoints to classify the isolate as susceptible or resistant.
Protocol 2: PCR-Based Detection of Plasmid-Mediated dfr Genes
This protocol allows for the rapid identification of a common mechanism for high-level this compound resistance.
-
DNA Extraction: Extract total DNA from the bacterial isolate using a commercial DNA extraction kit.
-
Primer Selection: Use validated primers designed to amplify conserved regions of common plasmid-borne dfr genes (e.g., dfrA1, dfrA5, dfrA12).
-
PCR Amplification: Set up a PCR reaction containing the extracted DNA, forward and reverse primers, DNA polymerase, dNTPs, and PCR buffer. Run the reaction in a thermal cycler using an optimized program (e.g., initial denaturation, 30-35 cycles of denaturation-annealing-extension, and a final extension).
-
Gel Electrophoresis: Run the PCR products on an agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the targeted dfr gene. Include positive and negative controls in the run.
Visualizations
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alone in the treatment and prophylaxis of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meded101.com [meded101.com]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. This compound: antibiotic to treat bacterial infections - NHS [nhs.uk]
- 8. This compound: Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 9. Mechanisms of resistance to this compound, the sulfonamides, and this compound-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Trimethoprim Quantification Methods
A comprehensive guide for researchers and drug development professionals on the prevailing analytical techniques for the quantification of Trimethoprim. This report details and contrasts high-performance liquid chromatography (HPLC), UV-Vis spectrophotometry, and electrochemical methods, providing supporting experimental data and detailed protocols to inform methodological selection.
This compound (TMP), a synthetic antibacterial agent, is a cornerstone in the treatment of various bacterial infections, often in combination with sulfamethoxazole. Its widespread use necessitates robust and reliable analytical methods for its quantification in pharmaceutical formulations, biological fluids, and environmental samples. This guide provides a comparative analysis of the most common analytical techniques employed for this purpose: high-performance liquid chromatography (HPLC), UV-Vis spectrophotometry, and electrochemical methods. Each method's performance is evaluated based on key analytical parameters, and detailed experimental protocols are provided to facilitate their implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the most widely adopted and official method for the simultaneous analysis of sulfamethoxazole and this compound in pharmaceutical formulations, as recognized by the United States Pharmacopeia (USP).[1] Its strength lies in its high sensitivity, specificity, and ability to separate this compound from its metabolites and other interfering substances.[2]
Performance Characteristics
HPLC methods offer a wide concentration range for the determination of this compound, often in the ng/mL to µg/mL range, coupled with low detection limits.[1] Various studies have demonstrated the linearity of HPLC assays over a broad range of concentrations with high correlation coefficients (r > 0.99).[2][3] The precision of these methods is typically found to be within 15%.[4]
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Linearity Range | 2-100 µg/mL[2] | 0.25-5 µg/mL[4] | 75 ng/mL (LOD) |
| Limit of Detection (LOD) | 0.05 µg/mL[2] | 0.2 µg/mL[4] | 75 ng/mL[3] |
| Limit of Quantification (LOQ) | - | 0.25 µg/mL[4] | - |
| Recovery | 82%[2] | - | >95% |
| Sample Matrix | Plasma, Serum, Dialysate[2] | Plasma[4] | Pharmaceutical Dosage Forms[3] |
Experimental Protocol: HPLC-UV
This protocol outlines a typical reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Sample Preparation:
-
Pharmaceutical Formulations: Dissolve the sample in a suitable solvent, such as a mixture of acetone and ethanol, and dilute to the desired concentration with the mobile phase.[3]
-
Biological Fluids (Plasma/Serum): Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.[2][5] A common approach involves protein precipitation with acetonitrile containing an internal standard.[6][7]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M sodium acetate or 0.025 M sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[2][3] The ratio can be adjusted to optimize separation (e.g., 80:20 aqueous:organic).[3]
-
Detection: UV detection at a wavelength of 225 nm, 254 nm, or 260 nm.[2][3][4]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for a series of standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler, more cost-effective, and rapid alternative to HPLC for the quantification of this compound, particularly in pharmaceutical dosage forms.[1][8] These methods are often based on the direct measurement of UV absorbance or colorimetric reactions.[1]
Performance Characteristics
Spectrophotometric methods have been successfully applied for the determination of this compound with good accuracy and precision.[1][9] The linearity of these methods is typically observed in the µg/mL range.
| Parameter | Spectrophotometric Method 1 | Spectrophotometric Method 2 |
| Linearity Range | 1–35 µg/mL[1] | 2.0-11.0 µg/mL[8] |
| Limit of Detection (LOD) | 2.72 µg/mL[1] | - |
| Molar Absorptivity | 6.7878×10⁴ L.mol⁻¹cm⁻¹ | - |
| Recovery | 99.07±1.46%[1] | 98.20-99.25%[8] |
| Wavelength (λmax) | 460 nm (colorimetric)[1] | 288 nm (direct UV)[8] |
Experimental Protocol: UV-Vis Spectrophotometry (Direct Measurement)
This protocol describes a direct UV spectrophotometric method for this compound quantification.
1. Sample Preparation:
-
Prepare a standard stock solution of this compound of a known concentration (e.g., 100 µg/mL) by dissolving the pure drug in a suitable solvent like distilled water.[10]
-
For pharmaceutical tablets, weigh and powder the tablets, then dissolve a quantity equivalent to a known amount of this compound in the solvent and filter to remove excipients.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
2. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV region to determine the wavelength of maximum absorbance (λmax) for this compound (typically around 288 nm).[8]
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
3. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
Electrochemical Methods
Electrochemical methods, such as voltammetry, present a rapid, simple, and low-cost approach for the determination of this compound.[1][11] These techniques are based on the electrochemical oxidation of this compound at the surface of a modified electrode.[12]
Performance Characteristics
Electrochemical sensors have demonstrated high sensitivity and selectivity for this compound detection, with detection limits reaching the nanomolar (nM) range.
| Parameter | Electrochemical Method 1 | Electrochemical Method 2 |
| Linearity Range | 4.0 × 10⁻⁹–5.0 × 10⁻⁴ mol/L[12] | - |
| Limit of Detection (LOD) | 1.2 × 10⁻⁹ mol/L[12] | 21.56 nM[13] |
| Recovery | 91-110%[12] | 92.3-97.1% (in urine)[14] |
| Sample Matrix | Environmental Water, Urine, Pharmaceuticals[12] | River Water, Bovine Serum, Synthetic Urine[11] |
| Technique | Differential Pulse Voltammetry (DPV)[12] | Square Wave Voltammetry[11] |
Experimental Protocol: Voltammetric Determination
This protocol provides a general outline for the voltammetric determination of this compound.
1. Electrode Preparation:
-
Modify a glassy carbon electrode (GCE) with a suitable material, such as a composite of carbon nanomaterials and metallic nanoparticles, to enhance sensitivity and selectivity.[11][12]
2. Electrochemical Measurement:
-
Place the modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer solution at a specific pH).[11]
-
Add the sample solution containing this compound to the cell.
-
Apply a potential scan using a technique like square wave voltammetry or differential pulse voltammetry and record the resulting current response.[11][12]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak current against the concentration of this compound for a series of standard solutions.
-
Determine the concentration of this compound in the sample from its peak current using the calibration curve.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and cost considerations. HPLC methods, particularly those coupled with mass spectrometry, offer the highest sensitivity and specificity, making them ideal for complex matrices like biological fluids and for pharmacokinetic studies.[5][6] UV-Vis spectrophotometry provides a simple, rapid, and cost-effective solution for routine quality control of pharmaceutical formulations. Electrochemical methods are emerging as a powerful alternative, offering high sensitivity and the potential for portable, on-site analysis. This guide provides the foundational information for researchers and professionals to select and implement the most appropriate method for their specific application.
References
- 1. scispace.com [scispace.com]
- 2. A high performance liquid chromatography method for this compound utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. A Reliable Method to Quantify this compound and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Serum Sulfamethoxazole and this compound by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. connectjournals.com [connectjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid electrochemical recognition of this compound in human urine samples using new modified electrodes (CPE/Ag/Au NPs) analysing tunable electrode properties: experimental and theoretical studies - Analyst (RSC Publishing) [pubs.rsc.org]
Validating the Synergistic Effect of Trimethoprim and Sulfamethoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of Trimethoprim and Sulfamethoxazole, both as individual agents and in their synergistic combination. The data presented herein, supported by detailed experimental protocols, demonstrates the enhanced bactericidal and bacteriostatic activity achieved through their combined use.
Mechanism of Synergistic Action
This compound and Sulfamethoxazole act sequentially to inhibit the bacterial folic acid synthesis pathway, a crucial process for DNA, RNA, and protein production. Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate synthase. This blockage prevents the conversion of PABA to dihydrofolic acid. Subsequently, this compound potently and selectively inhibits bacterial dihydrofolate reductase, the enzyme responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid. This dual blockade results in a synergistic interruption of bacterial metabolism, leading to a more profound antimicrobial effect than either drug could achieve alone.
Unlocking Potency: A Comparative Guide to Trimethoprim Analogs for DHFR Inhibition
For researchers, scientists, and drug development professionals, the quest for more potent and selective dihydrofolate reductase (DHFR) inhibitors is a continuous journey. Trimethoprim, a cornerstone antibacterial agent, serves as a critical scaffold for the development of novel analogs with enhanced activity against both microbial and human DHFR, the latter being a key target in cancer chemotherapy. This guide provides a comprehensive comparison of various this compound analogs, supported by quantitative experimental data and detailed methodologies to aid in the selection and design of next-generation DHFR inhibitors.
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for therapeutic intervention.[1][2][3] Inhibition of this enzyme disrupts DNA replication and cell division, leading to cell death.[1] While this compound exhibits selective inhibition of bacterial DHFR, extensive research has focused on modifying its structure to improve potency, broaden its spectrum of activity, and overcome resistance mechanisms.[3][4][5]
Comparative Analysis of DHFR Inhibition
The inhibitory activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data presented below, collated from multiple studies, highlights the performance of various analogs against human DHFR (hDHFR) and bacterial DHFR.
| Compound | Target DHFR | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Modification | Reference |
| This compound (TMP) | Human (hDHFR) | 55.26 | Methotrexate (MTX) | 0.08 | - | [1][6] |
| Analog 2 (Amide-linked) | Human (hDHFR) | 0.99 | TMP | 55.26 | Introduction of an amide bond | [1] |
| Analog 3 (Amide-linked) | Human (hDHFR) | 0.72 | TMP | 55.26 | Introduction of an amide bond | [1] |
| Analog 4 (Amide-linked) | Human (hDHFR) | 1.02 | TMP | 55.26 | Introduction of an amide bond | [1] |
| JW2 (Benzamide) | Human (hDHFR) | 4.72 - 20.17 (range) | TMP | 55.26 | Benzamide moiety | [6] |
| JW8 (Benzamide) | Human (hDHFR) | 4.72 - 20.17 (range) | TMP | 55.26 | Benzamide moiety | [6] |
| Propargyl-linked Analog C | Human (hDHFR) | ~0.016 (3500x > TMP) | TMP | 55.26 | Propargyl-linked substitution | [1] |
| Iclaprim | S. aureus (DfrA, DfrG, DfrK - TMP-resistant) | 0.090, 1.35, 0.221 (Ki, nM) | TMP | 820, 31000, 4260 (Ki, nM) | Lipophilic antifolate | [7] |
| Compound 14 (INCA) | S. aureus (TMP-resistant) | Potent (low nM) | TMP | High resistance | Ionized non-classical antifolate | [7] |
| W30R variant E. coli DHFR | E. coli | 23-fold increase vs WT | WT E. coli DHFR | - | Point mutation | [8] |
| P21L variant E. coli DHFR | E. coli | 11-fold increase vs WT | WT E. coli DHFR | - | Point mutation | [8] |
Note: IC50 values can vary depending on the specific assay conditions. Ki (inhibition constant) is also reported for some analogs, providing a direct measure of binding affinity.
Deciphering the Mechanism: The DHFR Inhibition Pathway
The mechanism of action for this compound and its analogs involves competitive inhibition of DHFR. These compounds mimic the structure of the natural substrate, dihydrofolate, and bind to the active site of the enzyme, thereby preventing the conversion of DHF to THF. This blockade of the folate pathway has downstream effects on nucleotide and amino acid synthesis, ultimately halting cellular proliferation.
Caption: The DHFR inhibition pathway by this compound analogs.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. The following section details a standard methodology for determining the DHFR inhibition activity of this compound analogs.
DHFR Enzyme Inhibition Assay
This protocol outlines a common spectrophotometric method to measure DHFR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[2][8]
Materials:
-
Purified recombinant DHFR enzyme (human or bacterial)
-
Assay Buffer: 20 mM TES, pH 7.0-7.5, 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, and 1 mg/mL BSA.[7][8]
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound analog (inhibitor) solution
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
-
Prepare working solutions of DHF and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add a specific concentration of the purified DHFR enzyme.
-
Add the this compound analog at various concentrations to different wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor and NADPH for 5 minutes at room temperature.[7][8]
-
-
Initiate and Measure the Reaction:
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[2]
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for the DHFR inhibition assay.
Conclusion
The development of novel this compound analogs has led to compounds with significantly enhanced inhibitory activity against both human and bacterial DHFR. The introduction of modifications such as amide bonds and propargyl-linked substitutions has proven to be a successful strategy for increasing potency.[1] Furthermore, the design of next-generation inhibitors like iclaprim and other non-classical antifolates shows promise in overcoming clinically relevant resistance mechanisms.[7] The data and protocols presented in this guide offer a valuable resource for the rational design and comparative evaluation of new DHFR inhibitors, paving the way for the development of more effective therapeutic agents.
References
- 1. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzamide this compound Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study | MDPI [mdpi.com]
- 7. Toward Broad Spectrum DHFR inhibitors Targeting this compound Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Trimethoprim Nanoparticles vs. Conventional Formulations
A deep dive into the in vitro and in vivo performance of trimethoprim nanoparticles, offering a comparative analysis against free drug and microparticle alternatives for researchers and drug development professionals.
The emergence of nanotechnology in drug delivery has paved the way for overcoming the limitations of conventional antimicrobial therapies. This compound, a broad-spectrum antibiotic, often faces challenges of poor solubility and rapid elimination, limiting its therapeutic efficacy. Encapsulation within nanoparticles presents a promising strategy to enhance its performance. This guide provides a comprehensive comparison of this compound nanoparticles with its free form and microparticle counterparts, supported by experimental data and detailed methodologies.
In Vitro Performance: A Comparative Analysis
The in vitro performance of this compound nanoparticles has been evaluated through various parameters, including drug loading, encapsulation efficiency, particle size, and drug release profiles. These factors are critical in determining the potential for improved therapeutic outcomes.
Physicochemical Characterization
Polymeric nanoparticles, particularly those fabricated from Poly(lactic-co-glycolic acid) (PLGA) and its PEGylated form (PEG-PLGA), have demonstrated high drug loading capacity and encapsulation efficiency for this compound.[1] In a comparative study, PLGA nanoparticles exhibited a significantly higher drug load of up to 29% for PLGA 2300 and 10% for PLGA 503H, whereas microparticles from the same polymers showed lower loading capacities of 22% and 2.6%, respectively.[2]
Solid lipid nanoparticles (SLNs) have also been explored as carriers for this compound, showing enhanced antibacterial activity in terms of a larger zone of inhibition against Staphylococcus aureus compared to the standard drug.[3]
| Formulation | Polymer/Lipid | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PEG-PLGA Nanoparticles | PEG-PLGA | 245 ± 40 | 34.0 ± 1.6 | 88.2 ± 4.3 | [1] |
| PLGA Nanoparticles | PLGA 2300 | 200-400 | ~29 | Not Reported | [2] |
| PLGA Nanoparticles | PLGA 503H | 200-400 | ~10 | Not Reported | [2] |
| PLGA Microparticles | PLGA 2300 | 1-9 µm | ~22 | Not Reported | [2] |
| PLGA Microparticles | PLGA 503H | 1-9 µm | ~2.6 | Not Reported | [2] |
| Solid Lipid Nanoparticles | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
| Free this compound | - | - | - | - | [1] |
Drug Release Kinetics
In vitro drug release studies reveal the sustained-release properties of nanoparticle formulations compared to the rapid release of free this compound. PEG-PLGA nanoparticles demonstrated a biphasic release pattern, with an initial burst followed by a prolonged release, achieving 86% cumulative release over 48 hours at pH 6.8.[1] In contrast, free this compound showed a rapid release of nearly 97% within the first hour.[1]
PLGA nanoparticles also exhibited a much faster drug release compared to microparticles. Nanoparticles released approximately 60% of the entrapped this compound within 2 hours, with complete release in 24 hours.[2] Microparticles, on the other hand, showed a slower release, with complete drug liberation taking 8 to 9 days.[2]
In Vivo Performance: Pharmacokinetic Advantages
The in vivo performance of this compound nanoparticles has been primarily evaluated through pharmacokinetic studies in animal models, demonstrating significant improvements in bioavailability and prolonged circulation time compared to the free drug.
Pharmacokinetic Parameters
Oral administration of PEG-PLGA this compound nanoparticles in rats resulted in a remarkable 2.82-fold increase in oral bioavailability compared to free this compound.[1] The nanoparticles also exhibited a significantly longer elimination half-life (t½) of 2.47 hours, compared to 0.72 hours for the free drug.[1] Furthermore, the mean residence time (MRT) was extended from 1.27 hours for free this compound to 3.10 hours for the nanoparticle formulation, indicating a sustained presence in the systemic circulation.[1]
| Parameter | PEG-PLGA Nanoparticles | Free this compound | Fold Increase | Reference |
| Cmax (ng/mL) | Not explicitly stated, but plasma concentration curves show a lower peak for NPs | Not explicitly stated, but plasma concentration curves show a higher initial peak for free TMP | - | [1] |
| Tmax (h) | Not explicitly stated, but plasma concentration curves show a delayed Tmax for NPs | Not explicitly stated, but plasma concentration curves show an earlier Tmax for free TMP | - | [1] |
| AUC₀₋∞ (ng·h/mL) | 2298 ± 227 | 814 ± 99 | 2.82 | [1] |
| t½ (h) | 2.47 ± 0.19 | 0.72 ± 0.08 | 3.43 | [1] |
| MRT (h) | 3.10 ± 0.11 | 1.27 ± 0.11 | 2.44 | [1] |
Experimental Protocols
Preparation of PEG-PLGA/TMP Nanoparticles
This compound-loaded PEG-PLGA nanoparticles were synthesized using an oil-in-water (O/W) emulsion solvent evaporation method.[1][4]
Workflow for Nanoparticle Preparation and Evaluation
Caption: Workflow for the preparation and evaluation of this compound nanoparticles.
In Vitro Antibacterial Activity Assay
The antibacterial activity of this compound nanoparticles can be assessed using methods like the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3]
Agar Well Diffusion Method:
-
A standardized bacterial inoculum is uniformly spread on an agar plate.
-
Wells are created in the agar, and nanoparticle suspensions at different concentrations are added to the wells.
-
The plates are incubated, and the diameter of the zone of inhibition around each well is measured.
MIC/MBC Determination:
-
Serial dilutions of the nanoparticle suspension are prepared in a liquid growth medium.
-
A standardized bacterial suspension is added to each dilution.
-
Following incubation, the MIC is determined as the lowest concentration that inhibits visible bacterial growth.
-
To determine the MBC, aliquots from the clear wells (no visible growth) are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
In Vivo Pharmacokinetic Study
The in vivo pharmacokinetic profile of this compound nanoparticles is typically evaluated in animal models, such as rats.[5]
-
Animal Model: Healthy adult rats are used for the study.
-
Drug Administration: A single oral dose of the this compound nanoparticle suspension or free this compound is administered to different groups of rats.
-
Sample Collection: Blood samples are collected from the rats at predetermined time intervals post-administration.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and MRT.
Mechanism of Action: Inhibition of Folate Synthesis
This compound exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. By blocking this pathway, this compound disrupts bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect.
This compound's Mechanism of Action
Caption: The inhibitory effect of this compound on the bacterial folate synthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Micro vs. nano: PLGA particles loaded with this compound for instillative treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASSESSMENT OF this compound -LOAD SOLD LIPID NANOPARTICLES ACTIVITY AGAINST STAPH AUROUS ISOLATED FROM URINARY TRACT INFECTIONS IN WOMEN | Web of Discoveries: Journal of Analysis and Inventions [webofjournals.com]
- 4. Enhancing the Solubility and Oral Bioavailability of this compound Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Resistance Between Trimethoprim and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of trimethoprim with other commonly used antibiotics. The data presented is compiled from various studies to offer a comprehensive overview for researchers in microbiology and drug development. This document details the experimental data in structured tables, outlines the methodologies for key experiments, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Resistance
This compound is a synthetic bacteriostatic antibiotic that inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of tetrahydrofolic acid, a precursor for nucleotide synthesis, ultimately halting bacterial growth. However, the emergence and spread of this compound resistance have compromised its clinical efficacy. Resistance primarily arises from two mechanisms: the acquisition of plasmid-encoded genes for altered DHFR enzymes (such as dfr genes) that have reduced affinity for this compound, and mutations in the chromosomal folA gene encoding DHFR.
Cross-resistance, where resistance to one antibiotic confers resistance to another, is a significant concern in antimicrobial therapy. For this compound, cross-resistance can occur through shared mechanisms such as multidrug efflux pumps or the co-localization of different resistance genes on mobile genetic elements like plasmids. Understanding these cross-resistance patterns is crucial for effective antibiotic stewardship and the development of new therapeutic strategies.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically MIC₅₀ and MIC₉₀ values, for various antibiotics against this compound-susceptible and this compound-resistant isolates of Escherichia coli and Staphylococcus aureus. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Table 1: Comparative MICs (µg/mL) Against Escherichia coli Isolates
| Antibiotic | This compound-Susceptible | This compound-Resistant |
| MIC₅₀ | MIC₉₀ | |
| This compound | ≤0.5 | 1 |
| Ciprofloxacin | ≤0.016 | 0.064 |
| Gentamicin | ≤1 | 2 |
| Cefotaxime | ≤0.125 | 0.25 |
| Amoxicillin | 8 | 32 |
| Nitrofurantoin | 16 | 32 |
Table 2: Comparative MICs (µg/mL) Against Staphylococcus aureus Isolates
| Antibiotic | This compound-Susceptible | This compound-Resistant |
| MIC₅₀ | MIC₉₀ | |
| This compound/Sulfamethoxazole | ≤0.5/9.5 | ≤0.5/9.5 |
| Ciprofloxacin | 0.25 | 0.5 |
| Gentamicin | ≤0.5 | 1 |
| Oxacillin (MRSA) | >2 | >2 |
| Vancomycin | 1 | 1 |
| Clindamycin | ≤0.25 | ≤0.25 |
Experimental Protocols
This section details the methodologies for key experiments cited in cross-resistance studies.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh overnight culture on an appropriate agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) in the well. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
Molecular Detection of this compound Resistance Genes
Multiplex Polymerase Chain Reaction (PCR) is a common method to detect the presence of specific this compound resistance genes, such as dfrA1 in E. coli and dfrG in S. aureus.
Principle: This technique uses multiple primer sets in a single PCR mixture to amplify several target DNA sequences simultaneously. The presence of amplified products of specific sizes indicates the presence of the corresponding resistance genes.
Protocol for dfrA1 detection in E. coli:
-
DNA Extraction: Extract bacterial genomic DNA from an overnight culture using a commercial DNA extraction kit or by boiling a bacterial suspension.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for the dfrA1 gene.
-
Add the extracted DNA template to the master mix.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 1 minute.
-
Annealing: 55°C for 70 seconds.
-
Extension: 72°C for 2 minutes.
-
-
Final extension: 72°C for 8 minutes.
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size for the dfrA1 amplicon confirms the presence of the gene.
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This assay measures the activity of multidrug efflux pumps, a common mechanism of cross-resistance.
Principle: Ethidium bromide (EtBr) is a fluorescent dye that is a substrate for many bacterial efflux pumps. In the presence of an active efflux pump, EtBr is expelled from the cell, resulting in low intracellular fluorescence. Inhibition of the pump or lack of an energy source leads to EtBr accumulation and increased fluorescence.
Protocol:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a buffer such as phosphate-buffered saline (PBS).
-
Dye Accumulation:
-
Add the bacterial suspension to a 96-well black microplate.
-
Add EtBr to a final concentration that is non-lethal but sufficient for fluorescence detection.
-
To assess energy-dependent efflux, an efflux pump inhibitor (e.g., Carbonyl Cyanide m-Chlorophenyl Hydrazone - CCCP) can be added to a set of control wells to de-energize the cells and promote maximal EtBr accumulation.
-
Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for EtBr.
-
-
Data Analysis: An increase in fluorescence over time indicates the accumulation of EtBr. A lower rate of accumulation in the absence of an inhibitor compared to its presence suggests active efflux.
Visualizations
This compound's Mechanism of Action and Resistance
Caption: this compound's action on the folic acid pathway and primary resistance mechanisms.
Experimental Workflow for Cross-Resistance Study
Caption: A typical experimental workflow for investigating antibiotic cross-resistance.
Logical Relationships in this compound Cross-Resistance
Caption: Common mechanisms driving cross-resistance between this compound and other antibiotics.
Trimethoprim Efficacy Against Diverse Bacterial Strains: A Comparative Guide
This guide provides a comprehensive comparison of trimethoprim's efficacy against various bacterial strains, supported by quantitative data from recent studies. It is designed for researchers, scientists, and drug development professionals to offer an objective overview of the antibiotic's performance, detailed experimental methodologies, and its mechanism of action.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][2][3] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides (like thymidine and purines) and certain amino acids.[1][4] Without THF, bacteria cannot produce the necessary building blocks for DNA replication and cell division, leading to a bacteriostatic effect.[1][2] this compound exhibits a much higher affinity for bacterial DHFR than for the mammalian equivalent, which accounts for its selective toxicity.[1][2] It is often used in combination with sulfamethoxazole, which targets an earlier step in the same pathway (dihydropteroate synthase), creating a synergistic and more potent bactericidal effect.[1][2][5]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and this compound-sulfamethoxazole (TMP-SMX) against common bacterial pathogens. Data is presented as Minimum Inhibitory Concentrations (MIC) and resistance rates.
Table 1: this compound-Sulfamethoxazole (TMP-SMX) MICs for Various Bacterial Strains
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Escherichia coli | - | >32 | Resistance observed in 29.8% of isolates.[6] |
| Klebsiella spp. | - | >32 | Resistance observed in 29.8% of isolates.[6] |
| Stenotrophomonas maltophilia | 0.25/4.75 - 4/76 | - | Displayed no stasis or CFU reductions regardless of MIC in a time-kill study.[7] |
| Salmonella enterica | - | >4/76 | 9.53% of strains were found to be resistant.[8] |
| Anaerobic Bacteria | ≤16 (for 85% of strains) | - | Data for the combination of sulfamethoxazole and this compound.[9][10] |
Note: MIC values for TMP-SMX are often expressed based on the this compound concentration.
Table 2: this compound Resistance Rates in Key Pathogens
| Bacterial Strain | Region/Study | Resistance Rate (%) |
| Escherichia coli | Northern Ireland | 29.8%[6] |
| 10-Year Evaluation | 35-51%[11] | |
| Clinical Isolates | 53.7%[12] | |
| Klebsiella spp. | Northern Ireland | 29.8%[6] |
| 10-Year Evaluation | 31-43%[11] | |
| Klebsiella pneumoniae | Clinical Isolates | 71.1%[12] |
| Proteus mirabilis | Previous Studies | 41.9%[6] |
Experimental Protocols
Accurate determination of this compound efficacy relies on standardized susceptibility testing methods. The two most common methods are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method.
Broth Microdilution for MIC Determination
This method is considered a reference standard by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for most rapidly growing aerobic bacteria.[13]
Methodology:
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms, it may be supplemented.[13][14]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. The final concentration in the wells should be approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[13][15] This is typically achieved by adjusting a bacterial suspension to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The antibiotic (this compound) is serially diluted (two-fold) in the microtiter plate wells to create a range of concentrations.[16] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.[16]
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well, except for the sterility control.[16]
-
Incubation: The plate is incubated at 35±1°C for 18±2 hours in ambient air.[14]
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13] For this compound, where trailing endpoints can occur, the MIC is read as the lowest concentration that inhibits ≥80% of growth compared to the control well.[15][17]
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic based on the diameter of the zone of growth inhibition around a drug-impregnated disk.[18]
Methodology:
-
Media and Inoculum: A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate.[18] The agar should have a depth of 4.0 ± 0.5 mm.[18]
-
Disk Application: A paper disk containing a specified amount of this compound (e.g., 5 µg) is placed on the inoculated agar surface.[18]
-
Diffusion: During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient.[18][19][20]
-
Incubation: The plate is inverted and incubated at 35°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to standardized interpretive charts (e.g., from EUCAST or CLSI) to determine the susceptibility category.[21] For Enterobacteriaceae, a zone of ≥16 mm is typically considered susceptible to TMP-SMX, while <13 mm is resistant, according to EUCAST guidelines from 2012.[21]
Conclusion
This compound's efficacy is highly dependent on the bacterial species and the geographic prevalence of resistance mechanisms. While it remains a component of treatment for some infections, rising resistance rates in common pathogens like E. coli and Klebsiella pneumoniae necessitate careful susceptibility testing to guide clinical decisions.[11][12][22] The standardized protocols outlined in this guide are essential for generating reliable and comparable data in research and clinical settings. The continued monitoring of resistance patterns and the exploration of combination therapies are crucial for preserving the utility of this important antibiotic.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Mechanism of the antimicrobial drug this compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial resistance in urinary pathogens and culture-independent detection of this compound resistance in urine from patients with urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. klimikdergisi.org [klimikdergisi.org]
- 12. The prevalence of multiple drug resistance Escherichia coli and Klebsiella pneumoniae isolated from patients with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. megumed.de [megumed.de]
- 15. youtube.com [youtube.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. tmmedia.in [tmmedia.in]
- 19. Diffusion of this compound and Sulfamethoxazole from Susceptibility Disks into Agar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Trimethoprim's Selective Strike: A Comparative Guide to its Bacterial Toxicity
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Trimethoprim's selective toxicity, elucidating its potent action against bacterial cells while maintaining a minimal impact on their mammalian counterparts. Through a detailed examination of experimental data and methodologies, this document validates the long-held principle of selective toxicity that underpins this compound's clinical success.
At the heart of this compound's efficacy lies its targeted inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a vital target for antimicrobial agents. The selective toxicity of this compound arises from its significantly higher affinity for bacterial DHFR compared to mammalian DHFR.
Quantitative Analysis of Selective Inhibition
The remarkable selectivity of this compound is quantitatively demonstrated by comparing its inhibitory concentrations (IC50) and inhibition constants (Ki) against DHFR from various bacterial species versus human DHFR. The data consistently shows that significantly lower concentrations of this compound are required to inhibit bacterial DHFR, highlighting its therapeutic window.
| Organism/Enzyme Source | IC50 (µM) | Ki (nM) | Selectivity Ratio (Human IC50 / Bacterial IC50) |
| Escherichia coli DHFR | - | ~1 | - |
| Staphylococcus aureus DHFR (Wild-Type) | - | ~2.7 | - |
| Staphylococcus aureus DHFR (dfrA resistant) | - | 820 | - |
| Staphylococcus aureus DHFR (dfrG resistant) | - | 31,000 | - |
| Human DHFR | 55.26[1] | 200[1] | ~55,260 (based on E. coli Ki) |
Note: Ki values for resistant strains demonstrate the challenge of acquired resistance, which can dramatically decrease this compound's efficacy. The selectivity ratio is a calculated approximation based on available data.
Experimental Protocols: Unveiling the Mechanism
The validation of this compound's selective toxicity relies on a series of well-established experimental protocols. These assays are fundamental in determining the efficacy and safety profile of this and other antimicrobial agents.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay directly measures the enzymatic activity of DHFR and its inhibition by this compound.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).
Protocol:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), combine purified DHFR enzyme and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydrofolate (DHF).
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed after a specified incubation period.
Protocol (Broth Microdilution Method):
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate, including a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that reduces cell viability by 50%) can be calculated.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Folate Biosynthesis Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Validating Selective Toxicity.
Caption: Logical Relationship of this compound's Differential Binding and Toxicity.
References
Comparative Docking Studies of New Trimethoprim Derivatives: A Guide for Researchers
A detailed analysis of novel Trimethoprim analogs reveals promising candidates for enhanced dihydrofolate reductase inhibition and antibacterial activity. This guide provides a comparative overview of their performance, supported by experimental data and in silico docking studies.
This publication guide delves into the burgeoning field of this compound (TMP) derivative development, offering a comparative analysis for researchers, scientists, and drug development professionals. By examining recent advancements in the synthesis and in silico evaluation of novel TMP analogs, this guide aims to provide a comprehensive resource for identifying promising new antibacterial agents. The core of this analysis lies in the comparative docking studies of these derivatives against their primary target, dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism.
Performance Comparison of Novel this compound Derivatives
Recent studies have explored various modifications of the TMP scaffold to enhance its binding affinity to DHFR and overcome growing bacterial resistance. These modifications primarily involve the introduction of amide bonds and substitutions on the benzyl ring. The following tables summarize the key quantitative data from these studies, comparing the performance of new derivatives against the parent drug, this compound.
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Amide-linked Analogs | ||||
| Analog 2 | Human DHFR | 0.99 | This compound | 55.26 |
| Analog 3 | Human DHFR | 0.72 | This compound | 55.26 |
| Analog 4 | Human DHFR | 1.02 | This compound | 55.26 |
| Analog 5 | Human DHFR | 15.94 | This compound | 55.26 |
| Analog 6 | Human DHFR | 15.09 | This compound | 55.26 |
| JW2 | Human DHFR | 4.72 - 20.17 | This compound | 55.26 |
| JW8 | Human DHFR | 4.72 - 20.17 | This compound | 55.26 |
| Benzyloxy Derivative | ||||
| 4b | - | - | - | - |
| Caffeic Acid Analog | ||||
| CTh7 | Human DHFR | 0.15 | - | - |
Table 1: Comparative Dihydrofolate Reductase (DHFR) Inhibition (IC50) of New this compound Derivatives.[1][2][3]
| Compound | Bacterial Strain | MIC (µM) | Reference Compound | Reference MIC (µM) |
| Benzyloxy Derivative | ||||
| 4b | Staphylococcus aureus | 5.0 | This compound | 22.7 |
| 4b | Escherichia coli | 4.0 | This compound | 55.1 |
| Caffeic Acid Analogs | ||||
| CTh3 | Staphylococcus aureus | 5 | - | - |
| CTh4 | Escherichia coli | 5 | - | - |
| CTh4 | Pseudomonas aeruginosa | 5 | - | - |
Table 2: Comparative Antibacterial Activity (MIC) of New this compound Derivatives.[3][4]
Experimental Protocols
The synthesis and evaluation of these novel this compound derivatives involved a series of key experimental procedures.
Synthesis of Amide-Linked this compound Analogs
A solid-phase synthesis approach was utilized for the creation of amide-linked TMP analogs.[1][5] The synthesis was carried out using a 4-nitrophenyl Wang resin.[5] This method allows for the efficient construction of a library of derivatives with varying linker lengths and functionalities. The chemical structures of the resulting compounds were confirmed using NMR and LC-MS analysis.[1]
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of the synthesized compounds against DHFR was determined using a spectrophotometric assay.[1] Recombinant human DHFR enzyme was used in the assay.[1] The results were reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Methotrexate (MTX) and this compound (TMP) were used as reference drugs.[1]
Molecular Docking Studies
In silico molecular docking studies were performed to predict the binding modes and affinities of the new derivatives to the DHFR active site. The crystal structure of the target DHFR enzyme was obtained from the Protein Data Bank. The docking simulations were carried out using software such as AutoDock Vina.[2] The results of these studies helped to rationalize the observed biological activities and to understand the structure-activity relationships. For instance, docking studies revealed that the introduction of an amide bond into TMP analogs increases their affinity for human DHFR.[1][2] Furthermore, these studies identified key interactions with crucial amino acid residues within the active site, such as Glu-30 and Phe-34.[1][2][6]
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using standard broth microdilution methods to assess their antibacterial potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[4]
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the folate biosynthesis pathway targeted by this compound and a typical workflow for the development of new derivatives.
Caption: Inhibition of the folate biosynthesis pathway by this compound derivatives.
Caption: General workflow for the development of new this compound derivatives.
References
- 1. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide this compound Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, antibacterial activity and docking study of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a this compound Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a this compound Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents | MDPI [mdpi.com]
Accuracy and precision of Trimethoprim quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of Trimethoprim, a widely used antibiotic. Accurate and precise measurement of this compound is crucial in pharmaceutical quality control, pharmacokinetic studies, and clinical drug monitoring. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols to aid in method selection and implementation.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound's antibacterial effect stems from its ability to disrupt the folic acid synthesis pathway in bacteria. It specifically inhibits the enzyme dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, this compound effectively halts bacterial replication.[1][2][3]
References
New Frontiers in Antimicrobial Development: A Comparative Guide to Novel Trimethoprim-like Molecules Against Resistant Bacteria
For Immediate Publication
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutics. This guide provides a comparative analysis of emerging trimethoprim-like molecules, offering a valuable resource for researchers, scientists, and drug development professionals. We present a comprehensive evaluation of their efficacy against resistant bacterial strains, supported by experimental data and detailed methodologies.
Performance Against Resistant Pathogens: A Quantitative Comparison
A new generation of this compound analogs is demonstrating significant potential in overcoming common resistance mechanisms. The following table summarizes the in vitro efficacy of several novel compounds compared to the parent molecule, this compound (TMP). The data is presented as Minimum Inhibitory Concentration (MIC) in µM, a lower value indicating greater potency.
| Molecule/Compound | Target Organism | Resistance Profile | MIC (µM) of Novel Molecule | MIC (µM) of this compound (TMP) | Key Findings |
| Benzyloxy derivative 4b | Staphylococcus aureus | - | 5.0 | 22.7 | Significantly improved activity against S. aureus.[1] |
| Benzyloxy derivative 4b | Escherichia coli | - | 4.0 | 55.1 | Markedly enhanced potency against E. coli.[1] |
| Compound 1a & 1b | E. coli ATCC 25922 | Susceptible | Similar to TMP | - | Displayed remarkable antimicrobial activity, especially when combined with sulfamethoxazole.[2][3] |
| Propargyl-linked inhibitors | Methicillin-resistant S. aureus (MRSA) | TMP-resistant (F98Y mutation) | 2.5 (for lead pyridyl inhibitor) | - | Maintains low MIC against strains with common resistance mutations.[4] |
| Ionized Non-Classical Antifolates (INCAs) | TMP-resistant MRSA | Plasmid-borne resistance (dfrG, dfrK) | Low nanomolar enzymatic activity | - | Broad-spectrum activity across various TMP-resistant DHFR isoforms.[5] |
| 4'-desmethylthis compound (4'-DTMP) | E. coli | TMP-resistant (L28R mutation) | Inhibits L28R variant | - | Impedes the evolution of resistance by selecting against common resistant genotypes.[6][7][8] |
The Target: Folic Acid Biosynthesis Pathway
This compound and its analogs function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3][9] This pathway is essential for the production of nucleotides, which are the building blocks of DNA. By blocking this pathway, these compounds prevent bacterial replication.
Caption: Inhibition of the Folic Acid Biosynthesis Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel this compound-like molecules.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Test compounds (novel molecules and this compound) at known concentrations.
-
Positive control (bacterial inoculum without antimicrobial agent).
-
Negative control (broth only).
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final volume in each well should be 100 µL.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound, as well as to the positive control wells.
-
Add 200 µL of sterile broth to the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Checkerboard Synergy Assay
This method is employed to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.
Materials:
-
Same as for MIC determination.
-
Two antimicrobial agents to be tested in combination (e.g., a novel molecule and sulfamethoxazole or colistin).[2][3]
Procedure:
-
In a 96-well plate, prepare serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate each well with the standardized bacterial suspension as described for the MIC assay.
-
Include wells with each drug alone to determine their individual MICs.
-
Incubate the plate under the same conditions as the MIC assay.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no visible growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI < 4: Indifference
-
FICI ≥ 4: Antagonism
-
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.
Materials:
-
Purified bacterial DHFR enzyme.
-
NADPH (cofactor).
-
Dihydrofolate (DHF) (substrate).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Test compounds.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified DHFR enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding NADPH and DHF.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is proportional to the DHFR activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
General Experimental Workflow for Novel Antimicrobial Evaluation
The development and evaluation of new antimicrobial agents typically follow a structured workflow, from initial screening to detailed characterization.
Caption: A generalized workflow for evaluating new antimicrobial compounds.
Conclusion
The novel this compound-like molecules presented in this guide demonstrate significant promise in addressing the challenge of antimicrobial resistance. Their enhanced potency against resistant strains of clinically relevant bacteria, such as MRSA and E. coli, highlights their potential as next-generation therapeutics. Continued research and development in this area are crucial for replenishing our arsenal of effective antibiotics.
References
- 1. Design, synthesis, antibacterial activity and docking study of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New this compound-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting this compound Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound derivative impedes antibiotic resistance evolution [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. A this compound derivative impedes antibiotic resistance evolution - Sabanci University Research Database [research.sabanciuniv.edu]
- 9. New this compound-Like Molecules: Bacteriological Evaluation and Insights into Their Action [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Trimethoprim in a Laboratory Setting
Essential guidance for the safe and compliant disposal of trimethoprim, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists in the fast-paced world of drug development, adherence to proper disposal protocols for chemical reagents is paramount. This compound, a widely used antibiotic, requires careful management to prevent environmental contamination and the development of antibiotic-resistant bacteria.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste in a laboratory environment, aligning with institutional best practices and regulatory considerations.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound to fully understand its hazards.[3] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound.[3] In the event of a spill, dry cleanup procedures should be used to avoid generating dust.[3] The spilled material should be collected in a sealed container for disposal.[3]
II. Step-by-Step Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the nature of the waste. It is essential to distinguish between different waste streams to ensure compliant disposal.
A. Disposal of Stock this compound Solutions and Unused Media
Concentrated stock solutions of this compound and unused media containing the antibiotic are considered hazardous chemical waste.[2]
-
Collection: Collect all this compound stock solutions and unused media in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container should be compatible with the chemical properties of the waste.[1]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the accumulation start date.[1]
-
Storage: Store the hazardous waste container in a designated, secure area, segregated from other incompatible chemicals.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][2] They will coordinate with a licensed hazardous waste disposal company.
B. Disposal of Used Media and Cell Cultures Containing this compound
Used cell culture media containing this compound should be treated as both a biohazard and a chemical hazard.
-
Decontamination: Autoclaving is a common method for decontaminating biohazardous waste.[2] However, it is important to note that autoclaving may not destroy all antibiotics.[2] If your institution's EHS office confirms that autoclaving is an acceptable method for the concentration of this compound you are using, proceed with this step.
-
Collection: After decontamination, collect the treated media in a designated hazardous waste container as described in the previous section.
-
Disposal: Follow the same procedure for disposal of hazardous chemical waste through your institution's EHS office.
C. Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with this compound is crucial to prevent cross-contamination.
-
Initial Cleaning: Remove any gross contamination from the equipment.[4]
-
Washing: Thoroughly wash the equipment with soap and water.[3][5]
-
Rinsing: Rinse the equipment with a suitable solvent in which this compound is soluble, such as ethanol or acetonitrile.[6] Collect the rinsate as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water.
III. Quantitative Data on this compound
The following table summarizes key quantitative data related to this compound, which can inform disposal and safety procedures.
| Parameter | Value | Reference |
| Water Solubility | ~400 mg/L (at 20°C) | [6] |
| Persistence | Considered persistent in the environment | [7] |
| Ecotoxicity | Moderately toxic to algae and fish | [3] |
IV. Experimental Protocol: Equipment Decontamination
This section details a general experimental protocol for the decontamination of laboratory glassware and surfaces contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves
-
Mild laboratory detergent
-
Deionized water
-
Ethanol (or other suitable solvent)
-
Hazardous waste container
-
Cleaning brushes
-
Disposable towels
Procedure:
-
Preparation: Don the appropriate PPE. Prepare a cleaning area, ensuring good ventilation.
-
Gross Contamination Removal: If there is visible this compound powder or residue, carefully wipe it up with a dry disposable towel and place the towel in the hazardous waste container.
-
Initial Wash: Wash the contaminated equipment with a solution of mild laboratory detergent and warm water. Use a brush to scrub all surfaces thoroughly.
-
Rinsing: Rinse the equipment thoroughly with tap water to remove all detergent.
-
Solvent Rinse: Rinse the equipment with a small amount of ethanol to dissolve any remaining this compound residues. Collect this solvent rinse in the designated hazardous waste container.
-
Final Deionized Water Rinse: Rinse the equipment at least three times with deionized water.
-
Drying: Allow the equipment to air dry completely or place it in a drying oven.
-
Waste Disposal: Dispose of all contaminated disposable materials (towels, gloves) in the hazardous waste container.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. cmich.edu [cmich.edu]
- 6. media.neliti.com [media.neliti.com]
- 7. health.state.mn.us [health.state.mn.us]
Essential Safety and Logistical Information for Handling Trimethoprim
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Trimethoprim to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is suspected of damaging the unborn child.[1][2] Therefore, the use of appropriate personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | EN374, ASTM F1001 or international equivalent[1] | To prevent skin contact. It is recommended to wear two pairs of gloves when compounding, administering, and disposing of hazardous drugs.[3] |
| Eye Protection | Safety glasses with side shields or goggles | EN166, ANSI Z87.1 or international equivalent[1] | To protect eyes from dust and splashes. |
| Respiratory Protection | Particulate respirator with a half mask, P3 filter | EN140, EN143, ASTM F2704-10 or international equivalent[1] | To be used when occupational exposure limits are exceeded or when there is a risk of inhaling dust.[1] |
| Body Protection | Protective clothing | EN13982, ANSI 103 or international equivalent[1] | To prevent contamination of personal clothing. A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3] |
Procedural Guidance for Handling
1. Preparation and Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Work in a well-ventilated area.[4] Use local and general ventilation to minimize dust formation.[5][6]
-
Avoid all personal contact, including inhalation of dust.[4]
2. In Case of Accidental Exposure:
-
If Swallowed: Call a POISON CENTRE or doctor/physician if you feel unwell.[1][5] Rinse mouth.[1][5]
-
If Inhaled: Remove to fresh air and keep at rest. Seek medical attention immediately.[1]
-
If on Skin: Take off contaminated clothing and rinse skin with water/shower.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[6]
-
If Exposed or Concerned: Get medical attention/advice.[1]
Spill and Disposal Plan
1. Spill Cleanup:
-
Cleanup operations should only be undertaken by trained personnel.[1]
-
Contain the source of the spill if it is safe to do so.[1]
-
Minimize dust generation. Use a damp cloth or a filtered vacuum for cleaning up dry solids.[1]
-
Collect spilled material and place it in an appropriately labeled, sealed container for disposal.[1]
-
Clean the spill area thoroughly.[1]
2. Waste Disposal:
-
Dispose of contents/container in accordance with all local and national regulations.[1]
-
For household disposal, if a drug take-back program is not available, mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then in the household trash.[7][8] Do not crush tablets or capsules.[8]
-
Scratch out all personal information on the prescription label of empty containers before disposal.[8][9]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
